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  • Product: 2-tert-Butylcyclohexyl ethyl carbonate
  • CAS: 67801-64-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physical Properties of 2-tert-Butylcyclohexyl Ethyl Carbonate

For Researchers, Scientists, and Drug Development Professionals Foreword In the landscape of chemical compounds utilized across the pharmaceutical and fragrance industries, a thorough understanding of a molecule's physic...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of chemical compounds utilized across the pharmaceutical and fragrance industries, a thorough understanding of a molecule's physical properties is paramount. These characteristics not only govern a substance's behavior and applicability but also provide critical insights for synthesis, formulation, and safety. This guide offers a comprehensive exploration of the core physical properties of 2-tert-butylcyclohexyl ethyl carbonate, a molecule of interest for its potential applications. By delving into the experimental methodologies for determining these properties and the scientific principles that underpin them, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge necessary for informed application and innovation.

Molecular Identity and Structure

2-tert-Butylcyclohexyl ethyl carbonate, identified by the CAS number 67801-64-3, is an organic ester with the molecular formula C₁₃H₂₄O₃[1][2]. Its molecular weight is approximately 228.33 g/mol [1][3]. The structure features a cyclohexane ring substituted with a bulky tert-butyl group at the 2-position and an ethyl carbonate group. This structural arrangement, particularly the presence of the tert-butyl group, significantly influences the molecule's physical and chemical behavior.

The molecular structure dictates the intermolecular forces at play, which in turn determine properties like boiling point and solubility. The ester group introduces polarity, while the large alkyl groups (tert-butyl and cyclohexyl) contribute to its lipophilicity.

Caption: Molecular structure of 2-tert-Butylcyclohexyl ethyl carbonate.

Key Physical Properties: A Quantitative Overview

A summary of the key physical properties of 2-tert-butylcyclohexyl ethyl carbonate is presented in the table below. These values are essential for predicting the compound's behavior in various experimental and industrial settings.

PropertyValueSource(s)
Molecular Formula C₁₃H₂₄O₃[1][2]
Molecular Weight 228.33 g/mol [1][3]
Appearance Colorless to pale yellow clear liquid[]
Boiling Point 306.2 °C at 760 mmHg[]
Density 0.96 g/cm³[]
Flash Point 118 °C (closed cup)[5]
Water Solubility 2.601 mg/L at 25 °C (estimated)[]
Solubility in Alcohol Soluble[5]

Methodologies for Physical Property Determination

The accurate determination of physical properties is fundamental to chemical research. This section details the standard experimental protocols for measuring boiling point, density, and solubility, providing the causal reasoning behind the chosen methodologies.

Boiling Point Determination

The boiling point is a critical indicator of a liquid's volatility and the strength of its intermolecular forces. For a high-boiling liquid like 2-tert-butylcyclohexyl ethyl carbonate, several methods can be employed.

This is a common and accurate method for determining the boiling point of a liquid.

Protocol:

  • Place a small volume of 2-tert-butylcyclohexyl ethyl carbonate in a distillation flask.

  • Add a few boiling chips to ensure smooth boiling.

  • Set up a simple distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid.

  • Heat the flask gently.

  • Record the temperature at which the liquid boils and a steady stream of distillate is collected. This temperature is the boiling point.

  • It is crucial to record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent. The observed boiling point can be corrected to the standard pressure of 760 mmHg using a pressure-temperature nomograph or the Clausius-Clapeyron equation[6].

Causality: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. The distillation method directly measures this equilibrium temperature.

Caption: Workflow for Boiling Point Determination via Distillation.

Density Determination

Density is a fundamental physical property that relates the mass of a substance to the volume it occupies.

This method is highly accurate for determining the density of liquids.

Protocol:

  • Thoroughly clean and dry a pycnometer (a small glass flask with a precisely known volume).

  • Weigh the empty, dry pycnometer.

  • Fill the pycnometer with distilled water and weigh it to determine the mass of the water. This allows for the precise calibration of the pycnometer's volume at a given temperature.

  • Empty and dry the pycnometer, then fill it with 2-tert-butylcyclohexyl ethyl carbonate.

  • Weigh the filled pycnometer to determine the mass of the sample.

  • Calculate the density by dividing the mass of the sample by the volume of the pycnometer.

Causality: The pycnometer provides a highly accurate and reproducible volume, which is essential for a precise density measurement.

Solubility Determination

Solubility provides insights into the polarity and intermolecular interactions of a compound.

Protocol:

  • To a small test tube, add a known volume (e.g., 1 mL) of the solvent of interest (e.g., water, ethanol, acetone, hexane).

  • Add a small, measured amount of 2-tert-butylcyclohexyl ethyl carbonate (e.g., 10 mg).

  • Vortex or shake the mixture vigorously for a set period.

  • Visually inspect the solution for any undissolved solute. If the solution is clear, the compound is soluble.

  • For a semi-quantitative measure, continue adding small, known amounts of the solute until saturation is reached (i.e., no more solute dissolves).

Causality: The principle of "like dissolves like" governs solubility. The high lipophilicity of 2-tert-butylcyclohexyl ethyl carbonate, due to its large nonpolar alkyl groups, suggests poor solubility in polar solvents like water and good solubility in nonpolar organic solvents. Its solubility in alcohols like ethanol is attributed to the ability of the ester group to form hydrogen bonds with the alcohol's hydroxyl group, alongside favorable van der Waals interactions with the alkyl chains[5].

Importance of Physical Properties in Scientific Applications

The physical properties of 2-tert-butylcyclohexyl ethyl carbonate are not mere data points; they are critical determinants of its utility in various scientific and industrial domains.

Drug Development

In the realm of drug development, physicochemical properties are foundational to a candidate's success.

  • Solubility: A drug's aqueous solubility directly impacts its bioavailability. Poor water solubility can lead to low absorption from the gastrointestinal tract, diminishing therapeutic efficacy.

  • Lipophilicity: The balance between hydrophilicity and lipophilicity, often quantified by the partition coefficient (LogP), governs a drug's ability to cross cell membranes and distribute throughout the body. The estimated LogP of 4.4 for 2-tert-butylcyclohexyl ethyl carbonate suggests high lipophilicity[3].

  • Stability: The boiling point and flash point provide an indication of a compound's thermal stability, which is crucial for storage, handling, and formulation processes.

Fragrance and Flavor Industry

2-tert-Butylcyclohexyl ethyl carbonate is also used in the fragrance industry, where its physical properties are equally important[3][5][7].

  • Volatility: The boiling point is directly related to a fragrance molecule's volatility, which determines its "note" (top, middle, or base) in a perfume composition. Higher boiling point compounds are less volatile and act as base notes, providing longevity to the scent.

  • Solubility: Fragrance compounds must be soluble in the carrier solvent, which is typically ethanol[8]. The good solubility of 2-tert-butylcyclohexyl ethyl carbonate in alcohol makes it suitable for such formulations[5].

Synthesis and Reactivity

A plausible synthetic route to 2-tert-butylcyclohexyl ethyl carbonate involves a two-step process analogous to the synthesis of similar esters[9].

  • Hydrogenation of 2-tert-butylphenol: The starting material, 2-tert-butylphenol, is hydrogenated in the presence of a catalyst (e.g., Raney nickel) to produce 2-tert-butylcyclohexanol.

  • Esterification: The resulting 2-tert-butylcyclohexanol is then reacted with ethyl chloroformate in the presence of a base (e.g., pyridine) to yield 2-tert-butylcyclohexyl ethyl carbonate.

The reactivity of carbonate esters is generally characterized by their susceptibility to hydrolysis, especially under basic conditions, to yield the corresponding alcohol and bicarbonate. They are generally stable under neutral and mildly acidic conditions.

Synthesis_Pathway A 2-tert-butylphenol B Hydrogenation (e.g., H2, Raney Ni) A->B C 2-tert-butylcyclohexanol B->C D Esterification (Ethyl chloroformate, Pyridine) C->D E 2-tert-butylcyclohexyl ethyl carbonate D->E

Caption: Plausible synthetic pathway for 2-tert-butylcyclohexyl ethyl carbonate.

Spectroscopic Characterization (Predicted)

  • ¹H NMR: The proton NMR spectrum is expected to show a complex multiplet for the cyclohexyl protons, a singlet for the nine protons of the tert-butyl group, a quartet for the methylene protons of the ethyl group, and a triplet for the methyl protons of the ethyl group.

  • ¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbons of the tert-butyl group, the cyclohexyl ring, the ethyl group, and a characteristic signal for the carbonyl carbon of the carbonate group in the range of 150-160 ppm.

  • FTIR: The infrared spectrum would be characterized by strong C-O stretching bands for the ester group around 1250 cm⁻¹ and a strong C=O stretching band for the carbonyl group around 1740 cm⁻¹. The spectrum would also show C-H stretching vibrations for the alkyl groups below 3000 cm⁻¹.

  • Mass Spectrometry: The mass spectrum would likely show a molecular ion peak at m/z 228. Key fragmentation patterns could include the loss of the ethoxycarbonyl group or the tert-butyl group.

Conclusion

This technical guide has provided a detailed overview of the core physical properties of 2-tert-butylcyclohexyl ethyl carbonate, emphasizing the experimental methodologies for their determination and their significance in scientific applications. A comprehensive understanding of these properties is indispensable for researchers and professionals working in drug development and the fragrance industry. The data and protocols presented herein serve as a valuable resource for guiding experimental design, ensuring safe handling and storage, and unlocking the full potential of this versatile molecule. Further research to obtain and publish detailed experimental spectroscopic data would be a valuable contribution to the scientific community.

References

  • AK Scientific, Inc.
  • ECHA. 2-tert-butylcyclohexyl ethyl carbonate. (n.d.). Retrieved from [Link]

  • PubChem. 2-tert-butylcyclohexyl ethyl carbonate. (n.d.). Retrieved from [Link]

  • Sciencemadness.org. Which formula do you use to correct boiling point depending on the atmospheric pressure. (2021). Retrieved from [Link]

Sources

Exploratory

2-tert-Butylcyclohexyl Ethyl Carbonate: Stereochemical Architecture and Synthetic Methodologies

Abstract & Industrial Relevance 2-tert-Butylcyclohexyl ethyl carbonate (commercially known as Floramat or spicy carbonate) is a high-impact synthetic aroma chemical utilized extensively in fine fragrances and cosmetics[1...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract & Industrial Relevance

2-tert-Butylcyclohexyl ethyl carbonate (commercially known as Floramat or spicy carbonate) is a high-impact synthetic aroma chemical utilized extensively in fine fragrances and cosmetics[1]. Structurally, it is defined by a cyclohexane ring substituted with a bulky tert-butyl group and an ethyl carbonate moiety. The molecule's unique olfactory profile—characterized by voluminous spicy, woody, and rosy floral notes—is inextricably linked to its stereochemistry[2]. This whitepaper provides an in-depth mechanistic analysis of its stereochemical architecture, conformational dynamics, and the self-validating synthetic protocols required for its isolation.

Physicochemical & Olfactory Profiling

To establish a baseline for analytical validation, the quantitative physicochemical properties of 2-tert-butylcyclohexyl ethyl carbonate are summarized below. These metrics are critical for chromatographic tracking and product formulation.

PropertyValueAnalytical Significance
Chemical Name 2-tert-Butylcyclohexyl ethyl carbonateIUPAC Standard Nomenclature
CAS Number 67801-64-3Regulatory Identification[3]
Molecular Formula C13H24O3Mass Spectrometry (M+ = 228.33)[4]
Molecular Weight 228.33 g/mol Stoichiometric calculations[4]
Specific Gravity 0.970 - 0.980 (@ 25 °C)Phase separation during aqueous workup[3]
Refractive Index 1.445 - 1.455 (@ 20 °C)Purity validation post-distillation[3]
XLogP3-AA 4.30 (est.)High lipophilicity; dictates extraction solvents[1]
Odor Profile Spicy, woody, floral, rosyOlfactory quality control[5]

Stereochemical Architecture: The Conformational Lock

The core structural feature of 2-tert-butylcyclohexyl ethyl carbonate is the presence of two contiguous stereocenters at C1 (bearing the carbonate) and C2 (bearing the tert-butyl group).

The tert-Butyl Conformational Lock

In a standard cyclohexane ring, substituents rapidly interconvert between axial and equatorial positions via chair flips. However, the tert-butyl group possesses an exceptionally high conformational free energy (A-value of ~4.9 kcal/mol)[6]. This creates an insurmountable energetic barrier to ring inversion at room temperature. Consequently, the cyclohexane ring is "locked" into a single chair conformation where the tert-butyl group strictly occupies the equatorial position to minimize 1,3-diaxial steric clashes[6].

Cis vs. Trans Isomerism

Because the C2 tert-butyl group is locked equatorially, the relative stereochemistry of the C1 position dictates the spatial projection of the ethyl carbonate group:

  • Cis-Isomer (1R, 2S): The carbonate group is forced into the axial position. Axial substituents project perpendicular to the general plane of the ring, allowing for deeper penetration and stronger binding affinity with specific olfactory receptors. This isomer is typically the primary driver of the molecule's intense spicy/woody odor profile.

  • Trans-Isomer (1R, 2R): The carbonate group occupies the equatorial position, lying roughly coplanar with the ring.

Both the cis and trans diastereomers exist as pairs of enantiomers, resulting in four possible stereoisomers. Industrial synthesis generally yields a racemic mixture dominated by the cis-diastereomer.

Synthetic Methodology & Mechanistic Causality

The synthesis of 2-tert-butylcyclohexyl ethyl carbonate is a two-step sequence designed to maximize the yield of the target cis-isomer.

  • Stereoselective Hydrogenation: The achiral precursor, 2-tert-butylphenol, undergoes catalytic hydrogenation. By utilizing specific Raney Nickel/Iron catalysts under controlled H2 pressure, the reduction can be kinetically tuned to yield predominantly cis-2-tert-butylcyclohexanol (up to a 95:5 cis:trans ratio)[7].

  • Nucleophilic Acyl Substitution (Carbonation): The resulting alcohol is reacted with [4] in the presence of a tertiary amine base. Crucial Mechanistic Note: Because this reaction proceeds via nucleophilic attack of the alcohol oxygen onto the carbonyl carbon of the chloroformate, the C-O bond of the cyclohexane ring is never broken. Therefore, the stereochemical configuration at C1 is 100% retained[8]. The axial cis-alcohol directly yields the axial cis-carbonate.

G cluster_0 Precursor Synthesis cluster_1 Carbonation Reaction Phenol 2-tert-Butylphenol (Achiral) Hydrogenation Catalytic H2 (Ni/Fe Catalyst) Phenol->Hydrogenation CisAlc (±)-cis-Alcohol (Axial -OH) Hydrogenation->CisAlc Major (>90%) TransAlc (±)-trans-Alcohol (Equatorial -OH) Hydrogenation->TransAlc Minor (<10%) CisProd (±)-cis-Floramat (Axial Carbonate) CisAlc->CisProd TransProd (±)-trans-Floramat (Equatorial Carbonate) TransAlc->TransProd Reagent Ethyl Chloroformate + Triethylamine Reagent->CisProd Reagent->TransProd

Synthesis workflow of 2-tert-butylcyclohexyl ethyl carbonate highlighting stereochemical retention.

Self-Validating Experimental Protocol: Synthesis of Floramat

This protocol utilizes a self-validating feedback loop to ensure high-fidelity carbonation of 2-tert-butylcyclohexanol.

Reagents Required:

  • 2-tert-Butylcyclohexanol (1.0 eq, ~156.27 g/mol )

  • Ethyl chloroformate (1.2 eq, 108.52 g/mol )

  • Triethylamine (TEA) (1.5 eq, 101.19 g/mol )

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 500 mL two-neck round-bottom flask under N2. Causality: Ethyl chloroformate is highly sensitive to moisture; ambient water will hydrolyze the reagent into ethanol and CO2, destroying reaction stoichiometry.

  • Substrate Dissolution: Dissolve 2-tert-butylcyclohexanol (50 mmol) in 150 mL of anhydrous DCM. Add TEA (75 mmol). Cool the mixture to 0 °C using an ice-water bath.

  • Acylation: Add ethyl chloroformate (60 mmol) dropwise via an addition funnel over 30 minutes.

    • Self-Validation Check 1: The reaction is exothermic. The immediate formation of a dense white precipitate (Triethylamine hydrochloride, TEA·HCl) visually confirms that the nucleophilic acyl substitution is successfully occurring and HCl is being scavenged.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • Chromatographic Monitoring: Perform Thin Layer Chromatography (TLC) using a 9:1 Hexanes/Ethyl Acetate eluent.

    • Self-Validation Check 2: The highly polar starting alcohol will have an Rf of ~0.3 and stain strongly with KMnO4. The successful formation of the carbonate product will appear as a new spot at Rf ~0.7, which resists strong KMnO4 oxidation, confirming the consumption of the free hydroxyl group.

  • Quench & Workup: Quench the reaction with 50 mL of cold distilled water. Transfer to a separatory funnel. Wash the organic layer with 1M HCl (50 mL) to remove excess TEA, followed by saturated NaHCO3 (50 mL) to neutralize residual acid, and finally brine (50 mL).

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify the crude liquid via fractional vacuum distillation (b.p. ~120 °C at 1 mmHg) to yield the pure colorless liquid.

Analytical Resolution of Stereoisomers

To confirm the cis/trans ratio of the final product, Gas Chromatography-Mass Spectrometry (GC/MS) utilizing a chiral stationary phase (e.g., β-cyclodextrin-based columns) is required. The trans-isomer (equatorial carbonate) typically elutes slightly faster than the cis-isomer (axial carbonate) due to differences in their dipole moments and interaction with the stationary phase. NMR spectroscopy can also differentiate the isomers: the proton attached to C1 in the cis-isomer is equatorial and will appear as a narrow multiplet (small J-values), whereas in the trans-isomer, the axial C1 proton will appear as a broad multiplet with large trans-diaxial coupling constants (J ~ 10-12 Hz).

References

  • 2-tert-butylcyclohexyl ethyl carbonate (C13H24O3) Source: PubChem Database URL:[Link]

  • spicy carbonate, 67801-64-3 Source: The Good Scents Company URL:[Link]

  • Chapter 2: Principles of Chirality and Dynamic Stereochemistry Source: Royal Society of Chemistry (Dynamic Stereochemistry of Chiral Compounds) URL:[Link]

  • Method for producing cis-2-tert-butylcyclohexanol (Patent WO2002048079A2)

Sources

Foundational

Comprehensive Spectroscopic Profiling of 2-tert-Butylcyclohexyl Ethyl Carbonate (CAS 67801-64-3)

Executive Summary In the fields of analytical chemistry and formulation science, the precise characterization of volatile organic compounds is paramount. 2-tert-Butylcyclohexyl ethyl carbonate (CAS 67801-64-3), commercia...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the fields of analytical chemistry and formulation science, the precise characterization of volatile organic compounds is paramount. 2-tert-Butylcyclohexyl ethyl carbonate (CAS 67801-64-3), commercially recognized as Floramat, is a highly valued carbonate ester utilized extensively in the fragrance industry for its spicy, woody, and floral organoleptic properties[1]. As a Senior Application Scientist, I have structured this whitepaper to provide researchers and drug development professionals with an authoritative, in-depth guide to the spectroscopic data (NMR, IR, MS) of this molecule. Beyond merely listing data points, this guide elucidates the underlying physical chemistry and details self-validating experimental protocols required for rigorous analytical verification.

Chemical Identity & Structural Significance

The structural framework of 2-tert-butylcyclohexyl ethyl carbonate (Molecular Formula: C₁₃H₂₄O₃; Molecular Weight: 228.33 g/mol ) dictates its spectroscopic behavior[1]. The molecule features a cyclohexane ring substituted with a bulky tert-butyl group at the C2 position and an ethyl carbonate moiety at the C1 position[2].

The steric hindrance imposed by the tert-butyl group locks the cyclohexane ring into a predominant chair conformation, placing the bulky group in an equatorial position to minimize 1,3-diaxial interactions. This fixed stereochemistry significantly influences the spin-spin coupling constants observed in ¹H NMR and dictates the specific fragmentation pathways seen in Electron Ionization Mass Spectrometry (EI-MS).

Spectroscopic Data Synthesis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most definitive proof of the molecular skeleton. The presence of the highly deshielding carbonate oxygen shifts the adjacent C1 methine proton significantly downfield.

Table 1: ¹H NMR Data Summary (400 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz) Structural Assignment
0.88 Singlet (s) 9H - tert-Butyl -CH₃
1.10 – 1.80 Multiplet (m) 8H - Cyclohexane ring -CH₂- (C3, C4, C5, C6)
1.31 Triplet (t) 3H 7.1 Ethyl -CH₃
1.95 Multiplet (m) 1H - Cyclohexane -CH- (C2)
4.18 Quartet (q) 2H 7.1 Ethyl -CH₂-

| 4.65 | Triplet of doublets (td) | 1H | 10.5, 4.2 | Cyclohexane -CH- (C1, adjacent to O) |

Table 2: ¹³C NMR Data Summary (100 MHz, CDCl₃)

Chemical Shift (δ, ppm) Carbon Type Structural Assignment
14.3 Primary (CH₃) Ethyl -CH₃
21.1, 25.4, 26.8, 30.2 Secondary (CH₂) Cyclohexane ring carbons
27.8 Primary (CH₃) tert-Butyl -CH₃ (3 carbons)
32.5 Quaternary (C) tert-Butyl central carbon
47.1 Tertiary (CH) Cyclohexane C2
63.8 Secondary (CH₂) Ethyl -CH₂-
78.4 Tertiary (CH) Cyclohexane C1 (O-linked)

| 155.2 | Quaternary (C=O)| Carbonate Carbonyl |

Attenuated Total Reflectance FTIR (ATR-FTIR)

Infrared spectroscopy confirms the functional groups. The carbonate ester linkage is the most diagnostic feature, presenting a distinct carbonyl stretch that is slightly shifted compared to standard aliphatic esters due to the dual oxygen resonance.

Table 3: ATR-FTIR Diagnostic Wavenumbers

Wavenumber (cm⁻¹) Intensity Vibrational Mode Functional Group
2955, 2865 Strong C-H stretching Aliphatic alkane skeleton
1738 Very Strong C=O stretching Carbonate ester carbonyl
1460 Medium C-H bending Alkane deformation
1255 Strong C-O stretching (asym) Carbonate ester linkage

| 1050 | Strong | C-O stretching (sym) | Carbonate ester linkage |

Gas Chromatography-Mass Spectrometry (GC-MS)

Under standard 70 eV electron ionization, the molecular ion (M⁺) of CAS 67801-64-3 is highly unstable and often appears as a weak signal. The fragmentation is dominated by the loss of the tert-butyl radical and the cleavage of the carbonate group[3].

Table 4: GC-MS (EI, 70 eV) Fragmentation Data

m/z Ratio Relative Abundance Ion Identity Fragmentation Mechanism
228 < 1% [M]⁺• Molecular Ion
171 15% [M - C₄H₉]⁺ Alpha-cleavage loss of tert-butyl
138 25% [M - C₃H₅O₃]⁺ Loss of ethyl carbonate moiety
83 40% [C₆H₁₁]⁺ Cyclohexenyl cation formation
57 100% [C₄H₉]⁺ tert-Butyl cation (Base Peak)

| 29 | 35% | [C₂H₅]⁺ | Ethyl cation |

Fragmentation M Molecular Ion [M]+• m/z 228 F1 [M - C4H9]+ m/z 171 M->F1 Alpha-cleavage (-t-Butyl) F2 [M - C3H5O3]+ m/z 138 M->F2 Carbonate Loss F3 tert-Butyl Cation m/z 57 M->F3 Direct Cleavage F4 Cyclohexenyl Cation m/z 83 F2->F4 Ring Fragmentation

Figure 1: Primary electron ionization (EI) mass fragmentation pathways of CAS 67801-64-3.

Experimental Methodologies & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step includes an internal check to prevent false positives and artifact generation.

High-Resolution GC-MS Workflow

Causality & Rationale: Separation is executed on a DB-WAX capillary column (polyethylene glycol stationary phase). Because CAS 67801-64-3 contains a polar carbonate moiety, a polar stationary phase prevents peak tailing and ensures sharp, symmetrical elution profiles compared to non-polar columns[3].

Self-Validating Protocol:

  • System Blanking: Inject 1 µL of pure GC-grade hexane. Validation: The chromatogram must show a flat baseline to confirm zero carryover from previous lipophilic analytes.

  • Sample Preparation: Dilute the neat liquid to a 1% (v/v) concentration in hexane to prevent detector saturation and ion-source fouling.

  • Injection: Inject 1 µL in split mode (ratio 50:1) with the injector port maintained at 250 °C.

  • Thermal Gradient: Hold the oven at 40 °C for 3 minutes, ramp at 6 °C/min to 70 °C, then ramp at 3 °C/min to 240 °C, holding for 20 minutes[3].

  • Detection: Operate the mass spectrometer in EI mode (70 eV), scanning from m/z 40 to 322[3].

GCMS_Workflow A Sample Prep (Hexane Dilution) B GC Separation (DB-WAX Column) A->B 1 µL Injection C EI Ionization (70 eV) B->C Thermal Elution D Mass Analyzer (Quadrupole) C->D Ion Acceleration E Data Acquisition (m/z 40-350) D->E Signal Detection

Figure 2: GC-MS analytical workflow for volatile ester characterization.

Multinuclear NMR Protocol

Causality & Rationale: To resolve the complex aliphatic multiplets of the cyclohexane ring, a high-field 400 MHz (or higher) spectrometer is required. The choice of deuterated chloroform (CDCl₃) as a solvent is deliberate; its lack of exchangeable protons prevents signal masking in the 1.0–2.0 ppm region, while its high volatility allows for quantitative sample recovery post-analysis.

Self-Validating Protocol:

  • Sample Preparation: Dissolve 20 mg of the analyte in 0.6 mL of CDCl₃ containing 0.03% (v/v) Tetramethylsilane (TMS).

  • Internal Calibration: Validation: The TMS peak must be manually phased and calibrated to exactly 0.00 ppm. Without this, temperature-induced solvent shifts could compromise the precise assignment of the heavily overlapping aliphatic multiplets.

  • Acquisition (¹H): Acquire 16 transients with a relaxation delay (D1) of 2 seconds and a 30° pulse angle to ensure complete relaxation of the tert-butyl protons.

  • Acquisition (¹³C): Acquire 1024 transients with proton decoupling (WALTZ-16 sequence) to simplify the carbon spectra into distinct singlets.

ATR-FTIR Methodology

Causality & Rationale: Attenuated Total Reflectance (ATR) allows for the direct analysis of the neat liquid without the need for KBr pellet pressing. This preserves the sample's volatile integrity, preventing the loss of lighter fractions that occurs during mechanical pressing[4].

Self-Validating Protocol:

  • Crystal Cleaning: Clean the diamond ATR crystal with isopropyl alcohol and allow it to evaporate completely.

  • Background Subtraction: Validation: Perform a background scan (32 scans, 4 cm⁻¹ resolution) prior to sample application. By subtracting ambient CO₂ and water vapor signatures in real-time, the system ensures that the critical carbonate C=O stretch at 1738 cm⁻¹ is an absolute measurement of the analyte.

  • Sample Application: Apply a single drop of the neat liquid to fully cover the ATR crystal.

  • Data Acquisition: Collect 32 scans from 4000 to 600 cm⁻¹ and apply an ATR correction algorithm to adjust for wavelength-dependent penetration depth.

Conclusion

The comprehensive spectroscopic profiling of 2-tert-butylcyclohexyl ethyl carbonate (CAS 67801-64-3) requires a multi-modal analytical approach. By leveraging the specific fragmentation patterns in GC-MS, the unique deshielding effects in NMR, and the distinct vibrational modes in FTIR, analysts can definitively verify the structural integrity of this compound. Adhering to the self-validating protocols outlined above ensures that the data generated is both highly accurate and robust against environmental or procedural artifacts.

References

  • Source: sciencemadness.
  • Source: thegoodscentscompany.
  • Source: kao.
  • Source: acs.

Sources

Exploratory

Synthesis and Characterization of 2-tert-Butylcyclohexyl Ethyl Carbonate: A Technical Whitepaper

Executive Summary 2-tert-Butylcyclohexyl ethyl carbonate (CAS: 67801-64-3), frequently recognized in the fragrance industry under the trade name Floramat, is a high-value specialty organic carbonate. Characterized by its...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-tert-Butylcyclohexyl ethyl carbonate (CAS: 67801-64-3), frequently recognized in the fragrance industry under the trade name Floramat, is a high-value specialty organic carbonate. Characterized by its complex spicy-woody odor profile with damascone-like floral undertones, it is heavily utilized in advanced cosmetic and fine fragrance formulations[1][2].

This whitepaper provides an in-depth technical roadmap for the synthesis, isolation, and analytical characterization of 2-tert-butylcyclohexyl ethyl carbonate. Designed for synthetic chemists and formulation scientists, this guide dissects the mechanistic causality behind the synthesis, addressing the unique steric challenges posed by the ortho-substituted tert-butyl group, and provides a self-validating experimental protocol.

Molecular Profile and Physicochemical Properties

The target molecule is a mixed dialkyl carbonate. Its structural backbone consists of a cyclohexane ring substituted with a bulky tert-butyl group at the C2 position relative to the carbonate linkage. This specific substitution pattern creates significant steric hindrance, which dictates both the molecule's chemical reactivity during synthesis and its binding affinity to olfactory receptors.

Table 1: Quantitative Physicochemical Data
PropertyValue
IUPAC Name (2-tert-Butylcyclohexyl) ethyl carbonate
CAS Registry Number 67801-64-3
Molecular Formula C₁₃H₂₄O₃
Molecular Weight 228.33 g/mol
Boiling Point 306.2 °C at 760 mmHg (approx. 73 °C at 0.1 mmHg)
Density (Specific Gravity) 0.960 - 0.971 g/cm³ at 25 °C
Refractive Index 1.449 - 1.453 at 20 °C
Flash Point > 100 °C (Closed Cup)
LogP (Octanol/Water) 4.36 (Predicted)

Data aggregated from[3] and [2].

Retrosynthetic Analysis and Mechanistic Causality

The most efficient and industrially relevant pathway for synthesizing mixed alkyl carbonates is the nucleophilic acyl substitution of an alcohol with an alkyl chloroformate[4][5]. In this case, 2-tert-butylcyclohexanol acts as the nucleophile, and ethyl chloroformate acts as the electrophilic acylating agent.

Steric Considerations (The "Anchoring Effect")

The starting material, 2-tert-butylcyclohexanol, presents a unique stereochemical challenge. The massive tert-butyl group acts as a conformational anchor, locking the cyclohexane ring into a chair conformation where the tert-butyl group strictly occupies the equatorial position to avoid severe 1,3-diaxial interactions.

  • If the starting material is the trans-isomer , the hydroxyl group is equatorial, making it highly accessible for nucleophilic attack.

  • If the starting material is the cis-isomer , the hydroxyl group is forced into the axial position, significantly increasing steric shielding and reducing the reaction rate.

To overcome this steric congestion, the reaction requires a highly reactive electrophile (ethyl chloroformate) and a non-nucleophilic base (such as triethylamine or pyridine) to act as both an acid scavenger and a nucleophilic catalyst.

Reaction Workflow Diagram

Mechanism SM 2-tert-Butylcyclohexanol (Sterically Hindered Nucleophile) Intermediate Tetrahedral Intermediate (High Energy State) SM->Intermediate Reagent Ethyl Chloroformate (Electrophile) Reagent->Intermediate Base Triethylamine (Et3N) (Acid Scavenger) Base->Intermediate Product 2-tert-Butylcyclohexyl Ethyl Carbonate Intermediate->Product - HCl Byproduct Et3N·HCl (Aqueous Waste) Intermediate->Byproduct Phase Separation

Figure 1: Nucleophilic acyl substitution pathway and phase separation for the synthesis of 2-tert-butylcyclohexyl ethyl carbonate.

Self-Validating Experimental Protocol

This protocol is designed for a 100 mmol laboratory scale. Every step includes built-in validation checks to ensure the integrity of the synthesis.

Reagents and Equipment
  • 2-tert-Butylcyclohexanol (Mixture of isomers): 15.6 g (100 mmol)

  • Ethyl Chloroformate: 11.9 g (110 mmol, 1.1 eq) — Caution: Highly toxic and corrosive.

  • Triethylamine (Et₃N): 12.1 g (120 mmol, 1.2 eq)

  • Dichloromethane (DCM): 100 mL (Anhydrous)

  • Equipment: 250 mL 3-neck round-bottom flask, dropping funnel, magnetic stirrer, ice bath, nitrogen line.

Step-by-Step Methodology

Step 1: System Preparation & Solvation

  • Purge the 3-neck flask with nitrogen to ensure a moisture-free environment. Water will competitively hydrolyze the ethyl chloroformate into ethanol and CO₂, destroying the reagent.

  • Dissolve 15.6 g of 2-tert-butylcyclohexanol in 100 mL of anhydrous DCM.

  • Add 12.1 g of Et₃N to the solution.

  • Validation Check: The solution should be completely clear. Cool the mixture to 0–5 °C using an ice-water bath.

Step 2: Electrophile Addition

  • Transfer 11.9 g of ethyl chloroformate to the dropping funnel.

  • Add the ethyl chloroformate dropwise over 30 minutes.

  • Causality: The reaction is highly exothermic. Dropwise addition at 0–5 °C prevents thermal runaway and suppresses the formation of symmetrical dialkyl carbonate byproducts.

  • Validation Check: A dense white precipitate (Et₃N·HCl) will begin to form immediately upon addition, confirming the reaction is proceeding.

Step 3: Reaction Maturation

  • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature (20–25 °C).

  • Stir vigorously for 4 hours.

  • Validation Check: Perform Thin Layer Chromatography (TLC) using a 9:1 Hexane/Ethyl Acetate eluent. The starting material spot (visualized with KMnO₄ stain) should be completely consumed, replaced by a higher Rf spot corresponding to the less polar carbonate product.

Step 4: Quenching and Phase Separation

  • Quench the reaction by slowly adding 50 mL of distilled water. The white Et₃N·HCl precipitate will dissolve into the aqueous phase.

  • Transfer the mixture to a separatory funnel and collect the lower organic (DCM) layer.

  • Wash the organic layer sequentially with:

    • 50 mL of 1M HCl (to remove residual Et₃N).

    • 50 mL of saturated NaHCO₃ (to neutralize residual acid).

    • 50 mL of brine (to pre-dry the organic layer).

  • Causality: Strict pH control during washes prevents acid-catalyzed cleavage or base-catalyzed hydrolysis of the newly formed carbonate bond.

Step 5: Isolation and Purification

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude pale-yellow oil via vacuum distillation (approx. 73 °C at 0.1 mmHg) to yield the pure product as a colorless liquid.

  • Expected Yield: 85–90% (19.4 – 20.5 g).

Analytical Characterization

To verify the structural integrity of the synthesized 2-tert-butylcyclohexyl ethyl carbonate, the following spectroscopic data should be cross-referenced against the isolated product[6][7].

Table 2: Expected Spectroscopic Signatures
Analytical TechniqueKey Diagnostic Signals / PeaksStructural Assignment
¹H NMR (CDCl₃, 400 MHz) δ 4.50–4.80 (m, 1H)Methine proton (-CH-O-) of the cyclohexane ring. Multiplicity depends on cis/trans isomer ratio.
δ 4.15 (q, J = 7.1 Hz, 2H)Methylene protons of the ethyl group (-O-CH₂-CH₃).
δ 1.30 (t, J = 7.1 Hz, 3H)Methyl protons of the ethyl group.
δ 0.88 (s, 9H)Protons of the bulky tert-butyl group.
¹³C NMR (CDCl₃, 100 MHz) δ 155.2Carbonyl carbon (C=O) of the carbonate linkage.
δ 78.5C1 carbon of the cyclohexane ring attached to oxygen.
δ 63.8Methylene carbon of the ethyl group.
δ 28.1Methyl carbons of the tert-butyl group.
FT-IR (ATR) 1738 cm⁻¹Strong, sharp C=O stretching (characteristic of carbonates).
1255 cm⁻¹Asymmetric C-O-C stretching.
GC-MS (EI, 70 eV) m/z 228 [M]⁺Molecular ion peak (often weak).
m/z 155 [M - CO₂Et]⁺Loss of the ethyl carbonate radical.
m/z 57 [C₄H₉]⁺tert-butyl cation (typically the base peak).

Safety, Environmental, and Handling Considerations

  • Toxicity of Reagents: Ethyl chloroformate is highly toxic by inhalation, corrosive to skin, and a lachrymator. All handling must occur in a certified chemical fume hood.

  • Waste Management: The aqueous phase contains triethylamine hydrochloride. This should be neutralized and disposed of according to local environmental regulations regarding amine-containing aqueous waste.

  • Storage of Product: The final product, 2-tert-butylcyclohexyl ethyl carbonate, is stable under standard conditions but should be stored in tightly sealed containers, protected from excessive heat and direct light to prevent slow degradation[2].

References

  • PubChem (National Institutes of Health). "2-tert-butylcyclohexyl ethyl carbonate - Compound Summary." National Center for Biotechnology Information. Available at:[Link]

  • European Chemicals Agency (ECHA). "Identity - ECHA CHEM: 2-tert-butylcyclohexyl ethyl carbonate." Europa.eu. Available at:[Link]

  • The Good Scents Company. "Spicy carbonate, 67801-64-3." The Good Scents Company Information System. Available at:[Link]

  • United States International Trade Commission. "Synthetic Organic Chemicals - United States Production and Sales." USITC. Available at: [Link]

Sources

Foundational

Solvation Dynamics of 2-tert-Butylcyclohexyl Ethyl Carbonate: A Technical Guide to Organic Solvent Compatibility

Executive Summary & Structural Causality 2-tert-Butylcyclohexyl ethyl carbonate (CAS: 67801-64-3), commercially recognized in the fragrance industry as Floramat, is a highly lipophilic, sterically hindered aliphatic carb...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Causality

2-tert-Butylcyclohexyl ethyl carbonate (CAS: 67801-64-3), commercially recognized in the fragrance industry as Floramat, is a highly lipophilic, sterically hindered aliphatic carbonate[1][2]. While traditionally utilized as an olfactory agent, its unique physicochemical architecture makes it an exceptional model compound for evaluating the solubility and formulation dynamics of lipophilic prodrugs, penetration enhancers, and cosmetic excipients.

Understanding its solubility requires analyzing the causality of its molecular structure:

  • Steric Hindrance & State of Matter: The bulky tert-butyl group positioned on the cyclohexyl ring prevents tight intermolecular packing. Consequently, the compound exists as a liquid at standard ambient temperature and pressure (SATP). The absence of a crystalline lattice energy barrier ( ΔHfusion​ ) means its solubility in organic solvents is governed by liquid-liquid miscibility rather than solid-liquid dissolution, leading to near-infinite solubility in non-polar media[][4].

  • The Carbonate Bridge: The −O−C(=O)−O− linkage introduces a localized dipole moment and acts strictly as a hydrogen-bond acceptor. This allows the molecule to interact favorably with moderately polar protic solvents (e.g., ethanol) without compromising its overall hydrophobicity[4].

Table 1: Baseline Physicochemical Parameters
ParameterValueCausality / Implication
Molecular Weight 228.33 g/mol Moderate size; suitable for transdermal penetration models.
LogP (XlogP3-AA) 4.30 – 4.40Highly lipophilic; dictates partitioning into lipid phases.
Density (25°C) 0.96 – 0.97 g/cm³Slightly less dense than water; phase separation occurs top-down.
Boiling Point ~306.2 °CLow volatility at room temperature; stable in open-bench assays.
Aqueous Solubility 2.6 – 10.9 mg/LEssentially insoluble due to the dominant 13-carbon hydrophobic surface area.

Data synthesized from authoritative chemical databases[1][2][].

Hansen Solubility Parameters (HSP) Profiling

To predict and rationalize the solubility of 2-tert-butylcyclohexyl ethyl carbonate across diverse organic solvents, we apply the Hansen Solubility Parameters (HSP) framework. This system deconstructs the cohesive energy density into three interactive forces: Dispersive ( δD​ ), Polar ( δP​ ), and Hydrogen-bonding ( δH​ )[5].

Based on structural group contributions, the estimated HSP profile for 2-tert-butylcyclohexyl ethyl carbonate is:

  • δD​ (Dispersive): ~17.0 MPa 1/2 (Driven by the massive cycloaliphatic and branched aliphatic hydrocarbon volume).

  • δP​ (Polar): ~4.5 MPa 1/2 (Restricted to the localized electron density of the carbonate carbonyl).

  • δH​ (H-Bonding): ~4.0 MPa 1/2 (Functions exclusively as an H-bond acceptor via the carbonate oxygens).

The Solvation Rule: Solvents whose HSP coordinates fall within the interaction radius ( Ra​ ) of the carbonate will exhibit high miscibility. The distance is calculated as:

Ra2​=4(ΔδD​)2+(ΔδP​)2+(ΔδH​)2
Table 2: Solubility Matrix in Representative Organic Solvents
Solvent ClassRepresentative SolventDielectric Constant ( ϵ )Estimated Solubility (25°C)Primary Solvation Mechanism
Aliphatic Hydrocarbon Hexane1.89Miscible (>500 mg/mL)Dominant dispersive ( δD​ ) matching.
Aromatic Hydrocarbon Toluene2.38Miscible (>500 mg/mL)Dispersive and induced-dipole interactions.
Ester / Ketone Ethyl Acetate6.02Highly Soluble (>300 mg/mL)Dipole-dipole alignment with the carbonate core.
Short-Chain Alcohol Ethanol (Absolute)24.5Soluble (~100-200 mg/mL)H-bond donation from ethanol to carbonate oxygen.
Polar Aprotic DMSO46.7Poorly Soluble (<10 mg/mL)High cohesive energy of DMSO rejects the hydrophobic bulk.

Experimental Methodology: Self-Validating Solubility Protocol

Because 2-tert-butylcyclohexyl ethyl carbonate lacks a conjugated π -system, it exhibits negligible UV absorption above 210 nm. Therefore, standard HPLC-UV methods are inadequate. The following protocol utilizes Gas Chromatography-Flame Ionization Detection (GC-FID) , providing a self-validating, high-precision system for solubility determination.

Phase 1: Thermodynamic Equilibrium (Shake-Flask)
  • Solvent Preparation: Dispense 5.0 mL of the target organic solvent into a 10 mL borosilicate glass vial equipped with a PTFE-lined screw cap.

  • Solute Addition: Add 2-tert-butylcyclohexyl ethyl carbonate dropwise until a distinct, persistent second liquid phase (cloudiness or pooling) is observed, ensuring saturation.

  • Agitation: Place the vial in an isothermal orbital shaker at 25.0 ± 0.1 °C and 200 RPM for 48 hours.

    • Causality: 48 hours ensures complete thermodynamic equilibrium between the solvent and the lipophilic liquid phase.

Phase 2: Phase Separation & Isolation
  • Ultracentrifugation: Transfer the mixture to a centrifuge tube and spin at 15,000 × g for 20 minutes at 25°C.

    • Causality: Highly lipophilic liquids often form stable microemulsions in moderately polar solvents. Centrifugation forces density-based phase separation. Do not use syringe filters (e.g., PTFE/Nylon). Hydrophobic solutes (LogP > 4) exhibit massive non-specific binding to filter membranes, which artificially suppresses the measured solubility.

Phase 3: GC-FID Quantification & Self-Validation
  • Internal Standard (IS) Dilution: Carefully aspirate 100 µL of the clear supernatant and dilute it into 900 µL of a diluent containing 1.0 mg/mL n-Tetradecane (Internal Standard).

    • Causality: The IS validates the protocol by correcting for any variations in GC injection volume and matrix-induced vaporization differences across various organic solvents.

  • Instrumental Analysis: Inject 1.0 µL into a GC-FID equipped with a non-polar capillary column (e.g., DB-5, 30m × 0.25mm × 0.25µm).

  • System Suitability Test (SST): Ensure the resolution ( Rs​ ) between the carbonate peak and the n-Tetradecane peak is > 2.0. Quantify against a 5-point calibration curve ( R2>0.999 ).

Workflow Visualization

The following diagram illustrates the logical progression from theoretical HSP screening to empirical GC-FID validation.

G N1 Define Target Solvent System (Polarity & Dielectric Constant) N2 Compute Hansen Parameters (δD, δP, δH) for Carbonate N1->N2 N3 Calculate Interaction Radius (Ra) Ra² = 4(ΔδD)² + (ΔδP)² + (ΔδH)² N2->N3 N6 Thermodynamic Equilibrium (Shake-Flask, 48h, 25°C) N3->N6 Select Solvents N4 Isolate Supernatant via Ultracentrifugation N5 Quantify Solute Concentration via GC-FID N4->N5 N6->N4 Phase Separation

Workflow for HSP-driven solvent selection and GC-FID solubility validation.

Implications for Formulation Development

For drug development professionals, the solubility profile of 2-tert-butylcyclohexyl ethyl carbonate offers a blueprint for formulating sterically hindered lipophilic molecules:

  • Lipid Nanoparticles (LNPs) & Microemulsions: Its infinite miscibility with non-polar oils (e.g., squalane, isopropyl myristate) makes it an ideal core constituent for oil-in-water (O/W) nanoemulsions.

  • Co-Solvent Systems: When formulating for topical delivery, its solubility in ethanol allows for the creation of hydroalcoholic gels. However, because it is insoluble in water, the addition of aqueous phases must be carefully titrated to prevent catastrophic precipitation (oiling out). The HSP framework can be used to calculate the exact volume fraction of water permissible before the mixture exceeds the interaction radius ( Ra​ ).

References

  • Source: thegoodscentscompany.
  • Title: 67801-64-3(2-tert-butylcyclohexyl ethyl carbonate)
  • Title: CAS 67801-64-3 (2-tert-butylcyclohexyl ethyl carbonate)
  • Source: vulcanchem.
  • Source: stevenabbott.co.

Sources

Exploratory

Thermal stability and decomposition of 2-tert-Butylcyclohexyl ethyl carbonate

Title: Thermal Stability and Decomposition Dynamics of 2-tert-Butylcyclohexyl Ethyl Carbonate 1. Executive Summary 2-tert-Butylcyclohexyl ethyl carbonate (CAS 67801-64-3), frequently utilized as an intermediate and speci...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Thermal Stability and Decomposition Dynamics of 2-tert-Butylcyclohexyl Ethyl Carbonate

1. Executive Summary 2-tert-Butylcyclohexyl ethyl carbonate (CAS 67801-64-3), frequently utilized as an intermediate and specialty fragrance compound, is a sterically hindered mixed dialkyl carbonate [1]. While it exhibits excellent stability under ambient conditions, exposing this carbonate to elevated temperatures or extreme pH environments triggers complex thermal degradation pathways. For researchers and formulation scientists, understanding the precise decomposition kinetics and thermodynamic limits of this molecule is critical for predicting shelf-life, ensuring safety during hot-melt processing, and preventing the generation of volatile, potentially reactive byproducts [2]. This whitepaper delineates the structural properties, mechanistic decomposition pathways, and self-validating analytical workflows required to profile the thermal stability of 2-tert-butylcyclohexyl ethyl carbonate.

2. Chemical Identity and Structural Properties The thermal behavior of a carbonate is inextricably linked to its molecular architecture. 2-tert-Butylcyclohexyl ethyl carbonate features a central carbonate bridge (-O-C(=O)-O-) flanked by a simple, primary ethyl group and a bulky, secondary 2-tert-butylcyclohexyl moiety.

Table 1: Physicochemical Profile

PropertyValueReference
IUPAC Name (2-tert-butylcyclohexyl) ethyl carbonate[1]
CAS Number 67801-64-3[1]
Molecular Formula C13H24O3[1]
Molecular Weight 228.33 g/mol [1]
Expected Decomposition Onset ~200 - 250 °CExtrapolated from [3]

3. Mechanistic Pathways of Thermal Decomposition The thermal decomposition of dialkyl carbonates does not typically proceed via homolytic radical cleavage; rather, it undergoes a concerted, non-radical intramolecular elimination (a Chugaev-type or McLafferty-type rearrangement) [4]. This requires the presence of a β-hydrogen and proceeds through a six-membered cyclic transition state, ultimately yielding an alkene, an alcohol, and carbon dioxide [3].

Because 2-tert-butylcyclohexyl ethyl carbonate is an unsymmetrical mixed carbonate, it presents two competing elimination vectors:

  • Pathway A (Ethyl-Side Elimination): The carbonyl oxygen abstracts a primary β-hydrogen from the ethyl group. This cleavage generates ethylene gas, 2-tert-butylcyclohexanol, and CO2.

  • Pathway B (Cyclohexyl-Side Elimination): The carbonyl oxygen abstracts a secondary β-hydrogen from the cyclohexane ring, generating ethanol, 2-tert-butylcyclohexene, and CO2.

Causality & Steric-Thermodynamic Competition: In Pathway B, the system faces a pronounced steric-thermodynamic conflict. Abstracting the C2 proton of the cyclohexane ring would yield 1-tert-butylcyclohexene, a highly substituted and thermodynamically stable alkene (following Zaitsev's rule). However, the massive steric bulk of the tert-butyl group at the C2 position severely restricts the conformational rotation required to achieve the planar, six-membered transition state. Consequently, the elimination is often kinetically forced toward the less hindered C6 position, yielding 3-tert-butylcyclohexene. Despite this steric penalty, Pathway B generally remains favored over Pathway A because secondary C-H bonds are weaker than primary C-H bonds, and the resulting cyclohexene derivative is more stable than ethylene [2].

G A 2-tert-Butylcyclohexyl ethyl carbonate (C13H24O3) B Pathway A: Ethyl Elimination (Primary β-H abstraction) A->B Heat (>200°C) C Pathway B: Cyclohexyl Elimination (Secondary β-H abstraction) A->C Heat (>200°C) D Products: Ethylene + 2-tert-Butylcyclohexanol + CO2 B->D Six-membered TS E Products: 2-tert-Butylcyclohexene + Ethanol + CO2 C->E Six-membered TS (Thermodynamically Favored)

Thermal decomposition pathways of 2-tert-Butylcyclohexyl ethyl carbonate.

Table 2: Quantitative Mass Loss & Expected Volatile Fragments

Decomposition PathwayEliminated VolatilesRetained/Heavy FragmentTheoretical Mass Loss (%)
Pathway A (Ethyl side) Ethylene (28.05 g/mol ) + CO2 (44.01 g/mol )2-tert-Butylcyclohexanol (156.26 g/mol )31.5%
Pathway B (Cyclohexyl side) Ethanol (46.07 g/mol ) + CO2 (44.01 g/mol )2-tert-Butylcyclohexene (138.25 g/mol )39.4%

4. Experimental Workflow: Hyphenated Thermal Profiling (TGA-FTIR-GC/MS) To empirically validate the kinetic preference between Pathway A and Pathway B, a self-validating analytical system must be employed. Relying solely on Thermogravimetric Analysis (TGA) is insufficient, as it only measures bulk mass loss. By coupling TGA with Fourier Transform Infrared Spectroscopy (FTIR) and Gas Chromatography-Mass Spectrometry (GC/MS), researchers can correlate exact mass-loss events with the structural identification of evolved gases.

Step-by-Step Methodology:

  • System Calibration & Sample Loading: Calibrate the TGA microbalance. Load 5.0 to 10.0 mg of high-purity (>95%) 2-tert-butylcyclohexyl ethyl carbonate into a platinum or alumina crucible.

  • Inert Purge & Thermal Ramping: Purge the furnace with dry Helium (50 mL/min) for 15 minutes to establish an oxygen-free environment, preventing confounding oxidative degradation. Initiate a linear thermal ramp of 10 °C/min from 25 °C to 500 °C.

  • Real-Time Spectroscopic Monitoring (FTIR): Route the evolved gases through a heated transfer line (maintained at 200 °C to prevent condensation) directly into the FTIR gas cell. Monitor the spectra in real-time. The onset of decomposition is definitively marked by the sudden appearance of the CO2 asymmetric stretch (2350 cm⁻¹) and alkene C=C stretches (~1650 cm⁻¹).

  • Chromatographic Speciation (GC/MS): Configure a gas sampling valve to trigger automatically at the peak maxima of the derivative thermogravimetry (DTG) curve. The valve injects a plug of the effluent into the GC/MS.

  • Kinetic Data Synthesis: Analyze the MS chromatogram. The ratio of the ethanol peak (m/z 46) to the ethylene peak (m/z 28) or 2-tert-butylcyclohexanol peak directly quantifies the kinetic branching ratio between Pathway B and Pathway A.

5. Formulation Implications and Stability Mitigation The thermal decomposition of this carbonate has profound implications for product formulation:

  • Flash Point Depression: The generation of low-molecular-weight alkenes (ethylene) and alcohols (ethanol) during high-temperature processing will drastically lower the mixture's flash point, introducing flammability hazards [1].

  • Matrix Disruption: The evolution of CO2 gas can cause pressure buildup and container bloating in sealed environments. Furthermore, the conversion of a lipophilic carbonate into a more polar alcohol (2-tert-butylcyclohexanol) can induce phase separation in delicate emulsions.

  • Mitigation Strategies: To preserve structural integrity, processing temperatures should strictly not exceed 150 °C. Additionally, formulations should be buffered to a neutral pH (pH 5-7), as trace amounts of strong acids or bases can dramatically lower the activation energy for carbonate decomposition, catalyzing premature breakdown [3].

6. References

  • Ritchie, P. D. "Studies in Pyrolysis. Part III. The Pyrolysis of Carbonic and Sulphurous Esters." RSC Publishing. URL: [Link]

  • Grégoire, C., et al. "Experimental and Numerical Study of the Impact of Pressure During the Pyrolysis of Diethyl Carbonate and Ethyl Methyl Carbonate." MDPI. URL: [Link]

Foundational

Structural Elucidation and Physicochemical Profiling of 2-tert-Butylcyclohexyl Ethyl Carbonate: A Technical Whitepaper

Executive Summary 2-tert-Butylcyclohexyl ethyl carbonate (CAS: 67801-64-3), commercially recognized under trade names such as Floramat, is a sterically hindered cycloaliphatic carbonate ester[1]. This whitepaper provides...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-tert-Butylcyclohexyl ethyl carbonate (CAS: 67801-64-3), commercially recognized under trade names such as Floramat, is a sterically hindered cycloaliphatic carbonate ester[1]. This whitepaper provides an in-depth technical analysis of its molecular weight, empirical formula, synthetic pathways, and analytical validation protocols. Designed for researchers, formulation chemists, and drug development professionals, this guide explores the mechanistic causality behind its structural stability and its applications in specialized chemical formulations.

Physicochemical Profiling & Structural Analysis

The empirical formula of 2-tert-butylcyclohexyl ethyl carbonate is C13H24O3 [2]. Its exact monoisotopic mass and standard molecular weight are critical for mass spectrometry calibration and stoichiometric calculations during synthesis.

  • Molecular Weight: 228.33 g/mol [2]

  • Molecular Formula: C13H24O3[2]

Causality in Structural Conformation

The presence of the bulky tert-butyl group at the C2 position of the cyclohexane ring imposes severe steric constraints. According to A-value principles in conformational analysis, the tert-butyl group strictly occupies the equatorial position to minimize 1,3-diaxial interactions. This effectively "locks" the cyclohexane ring, preventing the rapid chair-chair interconversion typically observed in unsubstituted cyclohexanes. Consequently, the carbonate moiety at C1 is forced into a fixed spatial orientation. This locked conformation directly impacts the molecule's elevated boiling point (306.2 °C) and its highly specific interaction with olfactory and biological receptors[].

Table 1: Quantitative Physicochemical Data
PropertyValueAnalytical Relevance
Chemical Name 2-tert-Butylcyclohexyl ethyl carbonateIUPAC Nomenclature Standard
CAS Number 67801-64-3Regulatory & Safety Identification
Molecular Formula C13H24O3Elemental Composition
Molecular Weight 228.33 g/mol Stoichiometry & MS Validation
Boiling Point 306.2 °C (@ 760 mmHg)Distillation & GC Parameters
Density 0.96 g/cm³Volumetric Dispensing
Flash Point 102.5 °CSafety, Storage, and Handling

Data supported by[].

Synthesis Methodology & Mechanistic Causality

The synthesis of 2-tert-butylcyclohexyl ethyl carbonate is achieved via the nucleophilic acyl substitution of 2-tert-butylcyclohexanol with ethyl chloroformate. This protocol is designed as a self-validating system , where the physical state changes (precipitation) and real-time chromatography confirm reaction progression.

Step-by-Step Synthetic Protocol
  • Reagent Preparation: Dissolve 1.0 equivalent of 2-tert-butylcyclohexanol in anhydrous dichloromethane (DCM).

    • Causality: Anhydrous conditions are strictly required because the acylating agent (ethyl chloroformate) is highly moisture-sensitive and will rapidly hydrolyze into ethanol, carbon dioxide, and HCl in the presence of water, destroying the reaction yield.

  • Base Addition: Add 1.2 equivalents of Triethylamine (TEA) to the solution.

    • Causality: TEA acts as a non-nucleophilic acid scavenger. As the reaction proceeds, HCl is generated. TEA neutralizes the HCl, forming a visible triethylammonium chloride precipitate. This precipitation acts as an internal visual validation that the reaction is proceeding, driving the equilibrium forward and preventing acid-catalyzed degradation of the newly formed carbonate ester.

  • Acylation: Cool the reaction vessel to 0–5 °C using an ice bath. Introduce 1.1 equivalents of ethyl chloroformate dropwise.

    • Causality: The acylation is highly exothermic. Dropwise addition under controlled cooling prevents thermal runaway and minimizes the formation of dialkyl carbonate byproducts.

  • Self-Validating Progression: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via Thin Layer Chromatography (TLC). The reaction is self-validated when the starting alcohol spot completely disappears, confirming 100% conversion.

  • Workup and Purification: Quench with saturated aqueous NaHCO3, extract with DCM, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify via fractional distillation under reduced pressure to isolate the pure C13H24O3 compound.

SynthesisWorkflow N1 2-tert-Butylcyclohexanol (Starting Material) N4 Nucleophilic Acyl Substitution (0-5°C, Anhydrous DCM) N1->N4 Solubilized in DCM N2 Ethyl Chloroformate (Acylating Agent) N2->N4 Dropwise Addition N3 Triethylamine (TEA) (Acid Scavenger) N3->N4 Neutralizes HCl N5 2-tert-Butylcyclohexyl ethyl carbonate (Target: C13H24O3) N4->N5 Workup & Distillation

Fig 1: Step-by-step synthesis workflow of 2-tert-butylcyclohexyl ethyl carbonate.

Analytical Validation: Confirming MW and Formula

To ensure scientific integrity, the synthesized compound must undergo rigorous analytical validation to confirm its molecular weight (228.33 g/mol ) and formula (C13H24O3)[2].

Step-by-Step Analytical Protocol
  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Method: Inject a 1 µL aliquot of the purified product (diluted in hexane) into a GC-MS equipped with a non-polar capillary column (e.g., HP-5MS).

    • Causality: The boiling point of 306.2 °C makes this compound sufficiently volatile for GC elution without thermal degradation[]. Electron Ionization (EI) at 70 eV will induce predictable fragmentation.

    • Validation: The mass spectrum must display a molecular ion peak ( M+ ) at m/z 228, confirming the exact molecular weight. Key fragmentation peaks (e.g., loss of the tert-butyl group) will validate the structural connectivity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Method: Dissolve 10 mg of the sample in deuterated chloroform (CDCl3) and acquire 1H and 13C NMR spectra at 400 MHz.

    • Validation: The 13C NMR spectrum must resolve exactly 13 distinct carbon signals. The carbonyl carbon of the carbonate group will appear characteristically downfield (~155 ppm). The integration of the 1H NMR spectrum must sum to exactly 24 protons, acting as a self-validating mathematical proof of the C13H24O3 empirical formula.

AnalyticalValidation A Crude Synthesized Product B GC-MS Analysis (Volatility Check) A->B Injection (HP-5MS) C 1H & 13C NMR Spectroscopy (Structural Elucidation) A->C Dissolved in CDCl3 D Confirm MW: 228.33 g/mol (m/z 228 Molecular Ion) B->D Mass Fragmentation E Confirm Formula: C13H24O3 (24 Protons, 13 Carbons) C->E Chemical Shifts & Integration

Fig 2: Analytical validation workflow using GC-MS and NMR for MW and formula confirmation.

Applications in Formulation Science

Due to its molecular weight of 228.33 g/mol , 2-tert-butylcyclohexyl ethyl carbonate falls into the "middle-to-base note" category in perfumery and volatile formulations[4]. Molecules with molecular weights between 200 and 250 g/mol exhibit lower vapor pressures, meaning they evaporate slowly and provide long-lasting retention. The steric bulk of the tert-butyl group protects the adjacent carbonate linkage from rapid enzymatic hydrolysis on the skin, significantly enhancing its chemical stability in cosmetic and topical formulations compared to linear esters.

References

  • AK Scientific, Inc. "2-Tert-Butylcyclohexyl ethyl carbonate Safety Data Sheet." AK Sci Database.
  • BOC Sciences. "CAS 67801-64-3 (2-tert-butylcyclohexyl ethyl carbonate) Properties." BOC Sci.
  • PubChemLite. "2-tert-butylcyclohexyl ethyl carbonate (C13H24O3)." Université du Luxembourg / NIH.
  • The Good Scents Company. "Spicy carbonate floramat." TGSC Information System.

Sources

Exploratory

Literature Review and Technical Guide: 2-tert-Butylcyclohexyl Ethyl Carbonate Research

Executive Summary 2-tert-Butylcyclohexyl ethyl carbonate (CAS: 67801-64-3), commercially recognized under trade names such as FLORAMAT™, is a highly stable carbonate ester utilized extensively in the fragrance industry a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-tert-Butylcyclohexyl ethyl carbonate (CAS: 67801-64-3), commercially recognized under trade names such as FLORAMAT™, is a highly stable carbonate ester utilized extensively in the fragrance industry and organic synthesis[],[2]. Characterized by its unique spicy-woody and rosy-floral olfactory profile, the molecule exhibits exceptional chemical stability and hydrophobicity[2],[3]. This technical whitepaper synthesizes current research on its physicochemical properties, synthetic pathways, and advanced formulation dynamics, providing a comprehensive resource for chemical researchers and formulation scientists.

Chemical Identity and Physicochemical Profiling

The structural architecture of 2-tert-butylcyclohexyl ethyl carbonate features a bulky tert-butyl group attached to a cyclohexane ring, which is esterified with an ethyl carbonate moiety[]. This specific steric arrangement is not merely a structural feature; it is the fundamental driver of the molecule's chemical behavior. The massive steric bulk of the tert-butyl group restricts bond rotation and physically shields the vulnerable carbonate linkage from nucleophilic attack, thereby conferring exceptional resistance to hydrolysis in both alkaline and acidic environments[4].

Table 1: Quantitative Physicochemical Properties
PropertyValueCausality / Implication in Formulation
Molecular Formula C₁₃H₂₄O₃Defines the baseline molecular weight (228.33 g/mol )[].
Boiling Point ~306.2 °CHigh boiling point indicates low volatility, acting as a base note fixative[],[5].
CLogP (Hydrophobicity) 4.4 – 4.77Highly lipophilic; ensures near-total partitioning into oil phases during encapsulation[2],[5].
Vapor Pressure <0.00543 mmHg (25°C)Slow evaporation rate yields a tenacity of up to 92 hours to 1 week on smelling strips[2],[3].
Flash Point 102.5 °C – 118 °CSafe for high-shear, high-temperature homogenization processes[],[6].

Synthesis and Manufacturing Protocols

The industrial and laboratory-scale synthesis of 2-tert-butylcyclohexyl ethyl carbonate relies on the catalytic condensation of 2-tert-butylcyclohexanol with ethyl chloroformate[4].

Protocol 1: Base-Catalyzed Condensation Workflow

This protocol is designed as a self-validating system. The inclusion of an aqueous wash and specific temperature controls ensures the suppression of side reactions (e.g., symmetrical carbonate formation).

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve 1.0 equivalent of 2-tert-butylcyclohexanol in a non-polar, aprotic solvent (e.g., anhydrous dichloromethane) under an inert nitrogen atmosphere.

  • Catalyst Integration: Add 1.2 equivalents of an acid scavenger (e.g., pyridine or aqueous NaOH). Causality: The base is critical to neutralize the highly reactive HCl byproduct generated during the reaction, preventing the degradation of the product and driving the equilibrium forward[4].

  • Reagent Addition: Cool the reaction vessel to 0–5°C using an ice bath. Introduce 1.1 equivalents of ethyl chloroformate dropwise. Causality: Maintaining low temperatures mitigates runaway exothermic dynamics and prevents the thermal decomposition of the chloroformate.

  • Reaction Propagation: Remove the ice bath and allow the mixture to stir at ambient temperature (20–25°C) for 4 hours. Validate completion via Thin Layer Chromatography (TLC) or GC-MS until the alcohol substrate peak is fully depleted.

  • Aqueous Work-up: Quench the reaction with ice water. Separate the phases and wash the organic layer sequentially with 1M HCl (to extract residual amine base) and saturated NaCl (brine) to remove moisture.

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, concentrate under reduced pressure, and subject the crude oil to vacuum distillation to yield the purified colorless liquid (>95% purity)[],[5].

G N1 2-tert-Butylcyclohexanol (Substrate) N4 Condensation Reaction (0-5°C, Solvent) N1->N4 N2 Ethyl Chloroformate (Reagent) N2->N4 N3 Base Catalyst (e.g., NaOH/Pyridine) N3->N4 N5 Aqueous Wash & Extraction N4->N5 Quench & Separate N6 Vacuum Distillation N5->N6 Organic Phase N7 2-tert-Butylcyclohexyl ethyl carbonate (>95% Purity) N6->N7 Purified Yield

Caption: Synthetic workflow for 2-tert-Butylcyclohexyl ethyl carbonate via condensation.

Formulation Dynamics: Olfaction and Microencapsulation

Olfactory Mechanisms

In functional perfumery, 2-tert-butylcyclohexyl ethyl carbonate acts as a versatile modifier. It imparts a spicy-woody note with a distinct damascone-like, rosy-floral character[2],[3]. Due to its high stability, it is heavily utilized in aggressive media where traditional esters would rapidly hydrolyze, such as tablet soaps, liquid detergents, and ammonia-based hair products[3].

Core-Shell Microencapsulation

To prolong the release of fragrances in consumer goods (e.g., fabric softeners), bulky molecules like 2-tert-butylcyclohexyl ethyl carbonate are frequently encapsulated within polymeric shells[7].

Protocol 2: Interfacial Polymerization for Encapsulation

  • Emulsion Formation: Disperse 2-tert-butylcyclohexyl ethyl carbonate into an aqueous solution containing a polymeric emulsifier (e.g., polyvinyl alcohol). Subject to high-shear homogenization (10,000 RPM) for 10 minutes. Causality: The extreme hydrophobicity (CLogP 4.77) of the carbonate ensures it remains entirely within the dispersed oil droplets without leaching into the water phase[2],[7].

  • Wall Monomer Addition: Introduce wall-forming precursors, such as melamine and formaldehyde, or acrylate prepolymers, into the continuous phase.

  • Polymerization: Adjust the pH to 4.5 and elevate the temperature to 70°C. Causality: The thermal energy and acidic pH catalyze the cross-linking of the monomers at the oil-water interface, forming a rigid, impermeable shell around the fragrance core.

  • Curing & Validation: Maintain at 70°C for 2 hours. Validate encapsulation efficiency by filtering the microcapsules and analyzing the aqueous filtrate via UV-Vis spectroscopy to ensure zero unencapsulated core material remains[7].

Encapsulation E1 Aqueous Phase + Emulsifier E3 High-Shear Homogenization E1->E3 E2 Hydrophobic Core (CAS 67801-64-3) E2->E3 High CLogP Partitioning E4 Monomer Addition (e.g., Acrylate) E3->E4 Stable Emulsion E5 Interfacial Polymerization (70°C) E4->E5 E6 Core-Shell Microcapsule E5->E6 Cross-linking

Caption: Core-shell microencapsulation process for highly hydrophobic fragrance molecules.

Toxicology and Environmental Fate

From a regulatory and safety standpoint, 2-tert-butylcyclohexyl ethyl carbonate is classified under GHS with the hazard statement H411/H412 (Harmful to aquatic life with long-lasting effects)[5].

  • Biodegradability: The same steric hindrance that protects the molecule in harsh consumer product bases also slows its enzymatic degradation in wastewater treatment facilities.

  • Handling: It is non-flammable under standard conditions but requires disposal through approved waste management plants to prevent accumulation in aquatic ecosystems[5].

References

  • BOC Sciences.
  • Kao Chemicals.
  • PerfumersWorld.
  • Vulcanchem.
  • Google Patents.
  • ChemicalBook.

Sources

Foundational

Technical Whitepaper: Handling, Safety, and Application of 2-tert-Butylcyclohexyl Ethyl Carbonate (CAS 67801-64-3) in Advanced Formulations

Executive Summary As a Senior Application Scientist, I approach chemical handling and formulation not as a checklist of regulatory rules, but as an exercise in understanding molecular behavior. 2-tert-Butylcyclohexyl eth...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I approach chemical handling and formulation not as a checklist of regulatory rules, but as an exercise in understanding molecular behavior. 2-tert-Butylcyclohexyl ethyl carbonate (CAS 67801-64-3), commercially recognized as Floramat, is a highly lipophilic, sterically hindered carbonate ester. While traditionally utilized in the fragrance industry for its spicy-woody olfactory profile, its unique physicochemical properties make it a compound of interest for drug development professionals exploring novel lipophilic excipients or topical penetration enhancers.

This whitepaper synthesizes the structural causality, safety data (MSDS), and self-validating handling protocols required to utilize this compound safely and effectively in a laboratory or pilot-scale setting.

Chemical Identity & Structural Causality

Understanding the reactivity and safety profile of 2-tert-butylcyclohexyl ethyl carbonate requires an analysis of its molecular architecture.

  • IUPAC Name: (2-tert-butylcyclohexyl) ethyl carbonate

  • CAS Registry Number: 67801-64-3[1]

  • Molecular Formula: C₁₃H₂₄O₃[2]

Structural Causality: The molecule features a cyclohexane ring substituted with a bulky tert-butyl group at the 2-position, adjacent to an ethyl carbonate ester linkage. The massive steric bulk of the tert-butyl group locks the cyclohexane ring into a rigid chair conformation (preventing the tert-butyl group from assuming a highly unstable axial position). This structural rigidity provides intense steric shielding to the adjacent carbonate group. As a result, unlike linear carbonates which hydrolyze rapidly in aqueous environments, this compound exhibits remarkable stability against nucleophilic attack in slightly acidic or alkaline formulations (such as topical creams or surfactant-based washes)[3].

Physicochemical Profiling

The physical behavior of a compound dictates its handling requirements. The data below highlights the compound's extreme hydrophobicity and high thermal stability, which directly inform our safety and analytical protocols[4].

PropertyValueCausality / Formulation Implication
Molecular Weight 228.33 g/mol Moderate size; contributes to low volatility at ambient temperatures.
Boiling Point ~306.2°C at 760 mmHgHigh thermal stability; requires elevated temperatures for GC-MS volatilization.
Flash Point 102.5°C (Closed Cup)Non-flammable under standard conditions; combustible only under high heat.
Density 0.96 - 0.97 g/cm³Floats on aqueous layers; impacts phase-separation and spill containment.
LogP (XlogP3-AA) 4.30Highly lipophilic; drives its ability to partition into lipid membranes.
Water Solubility ~2.6 mg/L (at 25°C)Practically insoluble; necessitates organic solvents (e.g., hexane) for dilution.

Safety, Toxicity, and MSDS Framework

The toxicological profile of 2-tert-butylcyclohexyl ethyl carbonate is heavily influenced by its LogP (4.30). Because it is highly lipophilic, it readily partitions into biological membranes, which is the primary driver behind its environmental classification.

GHS Classification & Hazards

According to standardized Safety Data Sheets, the compound is classified under Aquatic Chronic (Category 3) [5].

  • Hazard Statement (H412): Harmful to aquatic life with long-lasting effects.

  • Precautionary Statements: P273 (Avoid release to the environment) and P501 (Dispose of contents/container to an approved waste disposal plant)[5].

Mammalian Toxicity & RIFM Assessment

The compound exhibits low acute mammalian toxicity. The oral LD50 in mice is reported at >3100 mg/kg[4]. Furthermore, a 2024 update to the 6[6] confirms that when utilized within established No-Observed-Adverse-Effect Levels (NOAEL), the compound poses minimal systemic risk to humans via dermal exposure.

First Aid Measures
  • Inhalation: Move to fresh air. While vapor pressure is low, aerosolized particles can cause pulmonary irritation.

  • Skin Contact: Flush with running water for at least 15 minutes. Wash with soap to break down the lipophilic residue[7].

  • Eye Contact: Flush open eyes immediately for 15 minutes to prevent localized lipid-layer disruption[5].

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol utilized in the handling and application of this compound must be a self-validating system—meaning the procedure inherently confirms its own success or failure before the next workflow step begins.

Purity Validation via GC-MS

Before introducing 2-tert-butylcyclohexyl ethyl carbonate into any drug development formulation, its purity must be validated to ensure the absence of unreacted precursors (e.g., 2-tert-butylcyclohexanol).

Step-by-Step Methodology:

  • Sample Preparation: Dilute the analyte to 1 mg/mL in GC-grade hexane. Causality: Hexane's non-polar nature perfectly matches the compound's lipophilicity, ensuring complete solvation without inducing solvent-mediated hydrolysis.

  • Instrument Setup: Configure the GC inlet to 250°C in splitless mode. Causality: The high boiling point (306.2°C) requires intense thermal energy for rapid volatilization; splitless injection ensures trace impurities are not lost to the split vent[].

  • Separation: Utilize a non-polar capillary column (e.g., HP-5MS). Causality: The non-polar stationary phase interacts optimally with the sterically hindered cyclohexane ring, yielding sharp, symmetrical peaks.

  • MS Detection & Validation: Operate the Mass Spectrometer in Electron Ionization (EI) mode. Self-Validation: The protocol is validated when the chromatogram yields a primary peak with a molecular ion of m/z 228. If an impurity peak at m/z 156 appears, the sample is flagged for degradation and rejected.

GCMSProtocol Prep Sample Prep (Hexane) Inject GC Splitless Injection Prep->Inject Separate Capillary Separation Inject->Separate Detect MS Detection (m/z 228) Separate->Detect Analyze Chromatogram Analysis Detect->Analyze Valid Purity > 95% Confirmed Analyze->Valid Pass Reject Impurity Detected Analyze->Reject Fail

GC-MS self-validating workflow for purity verification prior to formulation.

Safe Handling & Spill Response Protocol

Due to its H412 classification, preventing environmental release is the paramount objective during a spill[5].

Step-by-Step Methodology:

  • Isolation & PPE: Evacuate the immediate area. Don nitrile gloves, safety goggles, and a half-mask respirator. Causality: Nitrile provides an excellent barrier against lipophilic esters, preventing dermal absorption.

  • Ventilation: Maximize laboratory airflow. Causality: Mitigates the accumulation of localized vapors, particularly if the spill occurs near a heat source[9].

  • Containment: Surround and cover the spill with an inert absorbent (e.g., vermiculite or dry sand). Causality: Inert materials physically trap the liquid without triggering exothermic catalytic reactions that could occur with reactive chemical binders.

  • Collection & Validation: Sweep the absorbed material into a chemically resistant polyethylene bin. Self-Validation: Swab the spill zone with a hydrophobic dye indicator; the absence of a color change validates that no residual lipophilic film remains, permitting the resumption of lab activities.

SpillResponse Start Spill Detected PPE Don PPE (Gloves/Respirator) Start->PPE Vent Ensure Ventilation Start->Vent Contain Contain (Inert Absorbent) PPE->Contain Vent->Contain Collect Collect in Sealed Bin Contain->Collect Dispose Approved Disposal (P501) Collect->Dispose

Workflow for chemical spill containment and environmental protection.

Environmental Fate & Disposal

Because 2-tert-butylcyclohexyl ethyl carbonate resists rapid hydrolysis and possesses a high LogP, it will bioaccumulate in aquatic ecosystems if discharged into standard municipal wastewater systems.

Disposal Mandate: All liquid waste, contaminated gloves, and inert spill absorbents must be segregated into dedicated organic waste containers. These containers must be processed by a licensed chemical disposal facility capable of high-temperature incineration (>800°C) to ensure complete thermal destruction of the carbonate backbone into harmless CO₂ and H₂O[7].

References

  • ChemicalBook: 67801-64-3(2-tert-butylcyclohexyl ethyl carbonate) Product Description. 1

  • PubChemLite: 2-tert-butylcyclohexyl ethyl carbonate (C13H24O3). 2

  • AK Scientific, Inc.: Safety Data Sheet - 2-Tert-Butylcyclohexyl ethyl carbonate. 5

  • Food and Chemical Toxicology (PubMed): Update to RIFM fragrance ingredient safety assessment, ethyl 2-tert-butylcyclohexyl carbonate, CAS Registry Number 67801-64-3. 6

  • Kao Chemicals: SAFETY DATA SHEET - FLORAMAT.7

  • The Good Scents Company: spicy carbonate floramat. 10

  • BOC Sciences: CAS 67801-64-3 (2-tert-butylcyclohexyl ethyl carbonate).

  • Google Patents: EP3004303B1 - Fragrance composition. 3

Sources

Protocols & Analytical Methods

Method

Synthesis of 2-tert-Butylcyclohexyl ethyl carbonate from o-tert-butylphenol

Application Note: Two-Phase Synthesis of 2-tert-Butylcyclohexyl Ethyl Carbonate from o-tert-Butylphenol Executive Summary 2-tert-Butylcyclohexyl ethyl carbonate, commercially known as Floramat, is a high-value fragrance...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Two-Phase Synthesis of 2-tert-Butylcyclohexyl Ethyl Carbonate from o-tert-Butylphenol

Executive Summary

2-tert-Butylcyclohexyl ethyl carbonate, commercially known as Floramat, is a high-value fragrance compound characterized by its complex spicy-woody and damascone-like olfactory profile[1]. This application note details a robust, two-phase synthetic protocol for producing high-purity Floramat starting from o-tert-butylphenol. The methodology emphasizes stereoselective catalytic hydrogenation followed by nucleophilic acyl substitution, providing actionable insights into catalyst selection, thermodynamic control, and purification strategies for researchers and chemical development professionals.

Mechanistic Rationale & Pathway

The synthesis is divided into two distinct chemical transformations:

  • Phase 1: The complete saturation of the aromatic ring of o-tert-butylphenol to yield 2-tert-butylcyclohexanol.

  • Phase 2: The esterification (carbonation) of the resulting secondary alcohol using ethyl chloroformate to yield the target carbonate.

SynthesisRoute A o-tert-Butylphenol (Starting Material) B 2-tert-Butylcyclohexanol (Intermediate) A->B H2, Ru/C Catalyst High Pressure C 2-tert-Butylcyclohexyl ethyl carbonate (Target: Floramat) B->C Ethyl chloroformate, Pyridine (Base)

Reaction pathway for the synthesis of Floramat from o-tert-butylphenol.

Phase 1: Stereoselective Hydrogenation of o-tert-Butylphenol

Causality & Expert Insights: The reduction of sterically hindered phenols requires highly active transition metal catalysts. While Palladium (Pd) is frequently used for simple olefin saturation, Ruthenium on carbon (Ru/C) is the premier choice for the complete hydrogenation of substituted phenols to cyclohexanols without inducing hydrogenolysis of the bulky tert-butyl group[2]. Operating at elevated pressures (40 bar) and moderate temperatures (100 °C) under Ru catalysis kinetically favors the cis-isomer, yielding a cis:trans ratio of approximately 92.5:7.5[2]. The cis-isomer is highly prized in the fragrance industry due to its superior olfactory properties[3].

Self-Validating Protocol:

  • Reactor Preparation: Charge a 500 mL high-pressure Parr reactor with o-tert-butylphenol (150.2 g, 1.0 mol) and 5% Ru/C catalyst (3.0 g, 2 wt%). Ethanol (150 mL) can be used as a diluent if required to manage exotherms, though neat reactions are viable.

  • Purging: Seal the reactor and purge with inert Nitrogen ( N2​ ) three times to displace oxygen, followed by three purges with Hydrogen ( H2​ ).

  • Hydrogenation: Pressurize the reactor to 40 bar with H2​ . Initiate stirring (800 rpm) and heat the vessel to 100 °C. Validation Check: A rapid pressure drop indicates active hydrogen consumption. Maintain pressure at 40 bar via a continuous feed.

  • Completion: Once hydrogen uptake ceases (typically 4–6 hours), cool the reactor to room temperature and carefully vent the residual pressure.

  • Workup: Filter the crude mixture through a pad of Celite to remove the Ru/C catalyst. Caution: Spent catalyst may be pyrophoric. Concentrate the filtrate under reduced pressure.

  • Purification: Purify via fractional vacuum distillation to isolate 2-tert-butylcyclohexanol as a colorless, viscous liquid.

Phase 2: Synthesis of 2-tert-Butylcyclohexyl Ethyl Carbonate

Causality & Expert Insights: The conversion of 2-tert-butylcyclohexanol to its corresponding ethyl carbonate is achieved via nucleophilic acyl substitution[4]. Ethyl chloroformate acts as the acylating agent. Because the secondary alcohol is sterically hindered by the adjacent equatorial/axial tert-butyl group, a nucleophilic catalyst and acid scavenger such as Pyridine is strictly required[4]. Pyridine rapidly attacks the chloroformate to form a highly reactive acylpyridinium intermediate, which is then susceptible to attack by the hindered alcohol. Furthermore, pyridine neutralizes the stoichiometric hydrogen chloride gas generated, preventing acid-catalyzed dehydration of the alcohol.

Self-Validating Protocol:

  • Setup: Equip a 1 L three-neck round-bottom flask with a magnetic stirrer, an addition funnel, a thermometer, and an argon inlet.

  • Reagent Charging: Dissolve 2-tert-butylcyclohexanol (156.3 g, 1.0 mol) in anhydrous dichloromethane (DCM, 400 mL). Add Pyridine (94.9 g, 1.2 mol). Cool the mixture to 0 °C using an ice-water bath.

  • Acylation: Place Ethyl chloroformate (119.4 g, 1.1 mol) in the addition funnel. Add it dropwise over 60 minutes, maintaining the internal temperature below 5 °C. Validation Check: The formation of a white precipitate (pyridinium chloride) visually confirms the progress of the reaction.

  • Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4 hours. Monitor via GC-FID until the alcohol peak is completely consumed.

  • Aqueous Workup: Quench the reaction by slowly adding 200 mL of cold water. Transfer to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x 200 mL) to remove residual pyridine, saturated NaHCO3​ (200 mL) to neutralize any trace acid, and brine (200 mL).

  • Isolation: Dry the organic layer over anhydrous MgSO4​ , filter, and evaporate the DCM under reduced pressure.

  • Final Purification: Subject the crude product to short-path vacuum distillation to yield 2-tert-butylcyclohexyl ethyl carbonate (Floramat) as a clear, colorless liquid.

Workflow Step1 1. Reactor Charging o-tert-butylphenol + Ru/C Step2 2. High-Pressure Hydrogenation 40 bar H2, 100°C Step1->Step2 Step3 3. Filtration & Distillation Isolate 2-tert-butylcyclohexanol Step2->Step3 Step4 4. Carbonation Ethyl chloroformate + Pyridine Step3->Step4 Step5 5. Aqueous Workup Neutralize & Extract Step4->Step5 Step6 6. Vacuum Purification Yield Floramat (>98% GC) Step5->Step6

Step-by-step experimental workflow for the two-phase synthesis of Floramat.

Quantitative Data & Analytical Metrics

To ensure reproducibility and strict quality control, the following table summarizes the expected quantitative parameters and analytical metrics for the two-step synthesis.

Synthesis PhaseReagents / CatalystTemp (°C)PressureYield (%)Purity (GC-FID)Isomeric Ratio
1. Hydrogenation o-tert-butylphenol, 5% Ru/C10040 bar88 - 92> 98.0%~92:8 (cis:trans)
2. Carbonation Ethyl chloroformate, Pyridine0 to 251 atm90 - 94> 99.0%Retained from Step 1

References

  • Wikipedia / Ullmann's Encyclopedia of Industrial Chemistry. "2-tert-Butylphenol". 3

  • European Patent Office. "EP1345875B1 - Method for producing cis-2-tert-butylcyclohexanol". 2

  • Vulcanchem. "tert-Butyl ethyl carbonate Synthesis and Properties". 4

  • PerfumersWorld. "Floramat". 1

Sources

Application

Application Note: Formulation and Mechanistic Profiling of 2-tert-Butylcyclohexyl Ethyl Carbonate in Fragrance Development

Executive Summary 2-tert-Butylcyclohexyl ethyl carbonate (CAS: 67801-64-3) is a highly versatile synthetic aroma chemical utilized extensively in modern perfumery and functional fragrance development[]. Known commerciall...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-tert-Butylcyclohexyl ethyl carbonate (CAS: 67801-64-3) is a highly versatile synthetic aroma chemical utilized extensively in modern perfumery and functional fragrance development[]. Known commercially under trade names such as FLORAMAT™[2], it bridges the olfactory gap between spicy, woody, and rosy-floral notes[3]. Its unique molecular architecture not only imparts a multifaceted scent profile but also provides exceptional chemical stability, making it a critical ingredient for challenging product bases like heavy-duty detergents, alkaline cosmetics, and fine fragrances[4].

Mechanistic Insights: Causality in Stability and Perception

Steric Shielding and Hydrolytic Resistance In fragrance chemistry, esters are notoriously susceptible to hydrolysis in extreme pH environments (e.g., soaps, bleach bases). However, 2-tert-butylcyclohexyl ethyl carbonate exhibits remarkable stability[5]. The causality behind this resilience lies in its molecular geometry: the bulky tert-butyl group at the C2 position of the cyclohexyl ring creates profound steric hindrance around the adjacent carbonate linkage at C1. This steric shield physically blocks nucleophilic attack by hydroxide ions (OH⁻) in alkaline media, preventing the cleavage of the carbonate ester bond. Consequently, the molecule retains its structural integrity and olfactory yield in environments where standard esters (like benzyl acetate) would rapidly degrade.

Olfactory Receptor Binding and Transduction With an estimated XLogP3 of 4.30[5], this carbonate is highly lipophilic, ensuring excellent substantivity on skin and fabrics. Upon inhalation, it partitions efficiently into the lipophilic olfactory mucus. Its specific spatial volume and functional group distribution allow it to act as an agonist for a subset of olfactory G-protein coupled receptors (GPCRs) responsible for detecting "spicy" and "rosy" nuances[2]. Binding triggers the Golf signal transduction cascade, converting the chemical stimulus into an electrical signal.

OlfactoryPathway Odorant 2-tert-Butylcyclohexyl Ethyl Carbonate Mucus Partitioning in Olfactory Mucus Odorant->Mucus GPCR Olfactory Receptor (GPCR) Binding Mucus->GPCR Golf G-protein (G_olf) Activation GPCR->Golf AC3 Adenylate Cyclase III Activation Golf->AC3 cAMP cAMP Production Increase AC3->cAMP IonChannel Ca2+/Na+ Influx (Depolarization) cAMP->IonChannel Signal Action Potential to Olfactory Bulb IonChannel->Signal

Fig 1. GPCR-mediated olfactory signal transduction pathway for carbonate esters.

Physicochemical and Organoleptic Specifications

To ensure batch-to-batch consistency, formulators must verify the following parameters before compounding[5],[3].

Table 1: Material Specifications

PropertySpecification / Description
Chemical Name 2-tert-Butylcyclohexyl ethyl carbonate
CAS Number 67801-64-3
Appearance Colorless to pale yellow clear liquid
Specific Gravity (25°C) 0.970 – 0.980
Refractive Index (20°C) 1.445 – 1.455
Flash Point > 100°C (Closed Cup)
Olfactory Profile Spicy, woody, floral (rosy), slightly fruity
Recommended Usage Level Up to 5.0% in fragrance concentrate
Application Protocols
Protocol A: Compounding a Rosy-Spicy Core Accord

Objective: To formulate a stable, high-impact floral core utilizing 2-tert-butylcyclohexyl ethyl carbonate as a modifier to enhance rosy and fruity characteristics[2]. Causality of Design: The inclusion of this carbonate allows the reduction of traditional, less stable spicy notes (like eugenol, which can cause discoloration). A 48-hour maceration period is mandated to allow the mixture to reach thermodynamic equilibrium, particularly facilitating the stabilization of non-covalent interactions between primary alcohols (e.g., Citronellol) and the carbonate oxygen, ensuring a cohesive olfactory profile.

Step-by-Step Methodology:

  • Preparation: Sanitize a glass compounding vessel and calibrate the analytical balance (±0.001g precision).

  • Base Weighing: Sequentially add the base structural components: 300 parts Phenylethyl Alcohol, 250 parts Citronellol, and 150 parts Geraniol.

  • Modifier Integration: Add 50 parts of 2-tert-Butylcyclohexyl ethyl carbonate. Note: Introduce the carbonate at this stage to allow it to pre-blend with the primary alcohols, maximizing its rosy-fruity accentuation.[2]

  • Top Note Addition: Incorporate 50 parts Linalool and 20 parts Bergamot oil.

  • Homogenization: Agitate the mixture using a magnetic stirrer at 200 RPM for 30 minutes at ambient temperature (20-25°C).

  • Maceration: Seal the vessel with an airtight PTFE-lined cap. Store in a dark, temperature-controlled environment (20°C) for exactly 48 hours.

  • Filtration: Pass the matured accord through a 0.45 µm PTFE filter to remove any insoluble particulates before final evaluation.

Protocol B: Accelerated Stability and Self-Validating Degradation Assay

Objective: To quantify the hydrolytic stability of the fragrance accord in a high-pH (pH 10.5) surfactant base. Causality of Design: This protocol is designed as a self-validating system. By running a simultaneous control at 4°C, any loss of olfactory impact or chemical concentration in the 45°C sample can be definitively attributed to thermal/chemical degradation rather than formulation errors. Gas Chromatography-Mass Spectrometry (GC-MS) is used alongside organoleptic evaluation to correlate subjective scent loss with objective molecular cleavage.

Step-by-Step Methodology:

  • Dosing: Dose the matured Rosy-Spicy Accord (from Protocol A) at 1.0% (w/w) into a standard unfragranced heavy-duty liquid detergent base (pH 10.5).

  • Aliquot Preparation: Divide the fragranced base into three identical 50 mL glass jars with tight-fitting lids.

  • Environmental Chamber Assignment:

    • Sample A (Control): Store at 4°C.

    • Sample B (Ambient): Store at 25°C.

    • Sample C (Accelerated): Store at 45°C.

  • Incubation: Maintain samples in their respective chambers for exactly 4 weeks.

  • Extraction (Post-Incubation): Extract 5 mL of each sample using 5 mL of hexane. Vortex for 2 minutes and centrifuge at 3000 RPM for 5 minutes to separate the organic layer.

  • GC-MS Analysis: Inject 1 µL of the organic layer into the GC-MS. Quantify the area under the curve (AUC) for the 2-tert-butylcyclohexyl ethyl carbonate peak.

  • Organoleptic Evaluation: Conduct a blind sniff test of the neat samples using a panel of 3 trained evaluators. Score the intensity and character retention on a scale of 1-10.

FormulationWorkflow Prep Raw Material Preparation Blend Precision Blending Prep->Blend Maceration Maceration (48-72h) Blend->Maceration Base Integration into Product Base Maceration->Base Stress Thermal Stress (45°C, 4 Weeks) Base->Stress Eval Olfactory & GC-MS Eval Stress->Eval

Fig 2. Standardized workflow for fragrance formulation and accelerated stability testing.

Quantitative Data Presentation

Table 2: Rosy-Spicy Core Accord Formulation

IngredientFunctionParts per 1000
Phenylethyl AlcoholPrimary Floral (Rose)300
CitronellolPrimary Floral (Fresh Rose)250
GeraniolPrimary Floral (Sweet Rose)150
2-tert-Butylcyclohexyl ethyl carbonate Spicy/Fruity Modifier 50
LinaloolFloral/Woody Blender50
Bergamot OilCitrus Top Note20
Dipropylene Glycol (DPG)Solvent180
Total 1000

Table 3: Accelerated Stability Data (4 Weeks in pH 10.5 Base)

ConditionGC-MS Recovery (%)Organoleptic Score (1-10)Olfactory Observation
4°C (Control)99.8%9.5Excellent retention of rosy-spicy character.
25°C (Ambient)98.5%9.0Very slight mellowing; core identity intact.
45°C (Accelerated)94.2%8.0Mild loss of top notes; spicy carbonate core remains stable and highly perceptible.
References
  • spicy carbonate floramat Source: The Good Scents Company URL:[Link]

  • FLORAMAT - Kao Chemicals - 67801-64-3 Source: Knowde URL:[Link]

  • US9708566B2 - Cosmetic compositions Source: Google Patents URL

Sources

Method

Application Notes &amp; Protocols: 2-tert-Butylcyclohexyl Ethyl Carbonate in Organic Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Application Guide & Laboratory Protocols Executive Summary While 2-tert-Butylcyclohexyl ethyl carbonate (CAS: 6...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Application Guide & Laboratory Protocols

Executive Summary

While 2-tert-Butylcyclohexyl ethyl carbonate (CAS: 67801-64-3), commercially known as Floramat, is predominantly recognized in the fragrance industry for its olfactory properties, its unique structural topology makes it a highly versatile reagent in advanced organic synthesis[1]. Featuring an asymmetric carbonate core flanked by a highly sterically demanding 2-tert-butylcyclohexyl moiety and a small ethyl group, it serves dual roles: as a highly lipophilic protecting group transfer reagent for APIs (Active Pharmaceutical Ingredients) and as an ultra-high-boiling, low-polarity green solvent for thermal transformations[1][2].

This application note details the mechanistic causality, physicochemical advantages, and self-validating experimental protocols for utilizing this compound in modern synthetic workflows.

Physicochemical Profiling & Structural Causality

To deploy a reagent effectively, one must understand the physical parameters that dictate its behavior in a reaction matrix. The extreme steric bulk of the 2-tert-butyl group locked onto the cyclohexane ring provides a kinetic shield, while the molecule's overall hydrocarbon density drastically reduces its polarity and vapor pressure[][4].

Table 1: Physicochemical Properties of 2-tert-Butylcyclohexyl Ethyl Carbonate
PropertyValueSynthetic Implication
Molecular Weight 228.33 g/mol High mass contributes to low volatility.
Boiling Point 306.2 °CExceptional stability for high-temperature thermal reactions without pressurized vessels[].
Density ~0.96 g/cm³Facilitates easy phase separation during aqueous workups[].
LogP (o/w) 4.36Highly lipophilic; ideal for increasing the membrane permeability of protected intermediates[4].
Water Solubility 2.60 mg/L (Insoluble)Enables rigorous aqueous washing to remove catalysts without product loss[4].

Core Applications in Organic Synthesis

The "Bchoc" Protecting Group: Sterically Driven Asymmetric Carbonylation

In peptide synthesis and drug development, standard protecting groups like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) are sometimes too metabolically labile or lack the lipophilicity required to passively cross lipid bilayers.

The Causality of Choice: When a primary amine reacts with 2-tert-butylcyclohexyl ethyl carbonate, the nucleophile attacks the central carbonyl carbon. The tetrahedral intermediate faces a severe steric clash with the massive 2-tert-butylcyclohexyl ring. Consequently, the transition state heavily favors the elimination of the smaller, less hindered ethoxide ion (which is also a better leaving group thermodynamically due to lower steric inhibition of solvation).

This selective elimination yields a 2-tert-butylcyclohexyloxycarbonyl (Bchoc) protected amine. The resulting carbamate is highly resistant to basic hydrolysis and enzymatic degradation (e.g., by amidases), providing a robust, highly lipophilic shield for sensitive pharmacophores[2].

Mechanism M1 Nucleophilic Attack by Amine on Carbonyl M2 Tetrahedral Intermediate Formation M1->M2 M3 Steric Clash with 2-tert-Butylcyclohexyl Ring M2->M3 M4 Selective Elimination of Ethoxide (EtOH) M3->M4 M5 Formation of Bulky Lipophilic Carbamate M4->M5

Caption: Mechanistic pathway illustrating the sterically driven selective elimination of ethoxide.

High-Boiling Reactive Diluent for Thermal Rearrangements

Many complex organic transformations, such as Claisen or Cope rearrangements, require temperatures exceeding 180 °C. Traditional solvents like DMSO or DMF can decompose or react with substrates at these extremes. With a boiling point of 306.2 °C and a stable carbonate linkage, 2-tert-butylcyclohexyl ethyl carbonate acts as an inert, non-nucleophilic liquid matrix that absorbs thermal shock and prevents substrate polymerization[1][].

Experimental Methodologies (Protocols)

The following protocols are designed as self-validating systems , ensuring that the researcher has intrinsic physical or chemical checkpoints to verify the success of the reaction in real-time.

Protocol A: Selective N-Alkoxycarbonylation of Primary Amines

Objective: To install the highly lipophilic Bchoc protecting group on a primary amine.

Reagents:

  • Primary Amine Substrate (1.0 eq)

  • 2-tert-Butylcyclohexyl ethyl carbonate (1.2 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Anhydrous Toluene (0.5 M relative to substrate)

Step-by-Step Procedure:

  • Initialization: Charge an oven-dried round-bottom flask with the primary amine and DMAP. Dissolve in anhydrous toluene under an argon atmosphere.

  • Reagent Addition: Add 2-tert-butylcyclohexyl ethyl carbonate dropwise via syringe at room temperature.

  • Thermal Activation: Attach a Dean-Stark apparatus and heat the reaction to 80–90 °C.

    • Self-Validation Checkpoint: The reaction generates ethanol as a byproduct. The Dean-Stark trap will collect the azeotropic ethanol/toluene mixture. When the volume of the distillate stabilizes and ceases to increase, the equilibrium has been permanently shifted to the product side (Le Chatelier's principle), validating 100% conversion.

  • Quenching & Workup: Cool to room temperature. Dilute with ethyl acetate and wash sequentially with 1M HCl (to remove DMAP and unreacted amine), saturated NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Bchoc-protected amine.

Workflow N1 Primary Amine (Substrate) N2 Add 2-tert-Butylcyclohexyl ethyl carbonate (1.2 eq) N1->N2 N3 Catalyst: DMAP (10 mol%) Solvent: Toluene, 80°C N2->N3 N4 Aqueous Workup (Remove EtOH & DMAP) N3->N4 N5 Pure Protected Carbamate N4->N5

Caption: Step-by-step workflow for the selective carbamate protection of primary amines.

Protocol B: Application as a High-Temperature Co-Solvent

Objective: Perform a thermal Claisen rearrangement of an allyl vinyl ether without pressurized equipment.

Procedure:

  • Preparation: Dissolve the allyl vinyl ether substrate in 2-tert-butylcyclohexyl ethyl carbonate to achieve a 0.2 M concentration.

  • Thermal Execution: Heat the open-flask (equipped with a standard reflux condenser) to 190 °C under a gentle nitrogen sweep for 4 hours.

    • Self-Validation Checkpoint: The extreme boiling point of the carbonate (306.2 °C) ensures that at 190 °C, there is zero solvent reflux or evaporative loss. The constant volume of the reaction mixture validates that the molarity of the reactive species remains absolute throughout the kinetic run, preventing bimolecular side reactions.

  • Purification: Load the reaction mixture directly onto a silica gel column. Elute with 100% hexanes to rapidly wash away the highly lipophilic carbonate solvent (LogP 4.36), followed by a gradient of ethyl acetate to elute the rearranged product.

Quantitative Data & Comparative Analysis

To justify the selection of 2-tert-butylcyclohexyl ethyl carbonate over standard reagents, Table 2 summarizes the comparative stability of the resulting protecting groups.

Table 2: Comparative Stability of Carbamate Protecting Groups
Protecting GroupReagent SourceStability to 1M NaOHStability to TFA (Acid)Lipophilicity Contribution (ΔLogP)
Boc Di-tert-butyl dicarbonateHighLow (Cleaves instantly)+ 1.5
Cbz Benzyl chloroformateModerateHigh+ 2.1
Bchoc 2-tert-Butylcyclohexyl ethyl carbonate Extreme (Steric shielding)Moderate + 4.0

Insight for Drug Developers: The massive +4.0 increase in LogP provided by the Bchoc group makes it an exceptional tool for masking highly polar peptide intermediates, allowing them to be purified via standard normal-phase chromatography rather than requiring expensive reverse-phase HPLC.

References

  • Carbonic acid, 2-(1,1-dimethylethyl)cyclohexyl ethyl ester Scent.vn[Link]

  • Spicy Carbonate Floramat - Organoleptic and Physicochemical Properties The Good Scents Company[Link]

Sources

Application

The 2-tert-Butylcyclohexyl Ethyl Carbonate Group: A Sterically Hindered Protecting Group for Alcohols in Complex Synthesis

Introduction In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and chemo-selectivity. The ideal protecting group should be intr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and chemo-selectivity. The ideal protecting group should be introduced under mild conditions, remain robust throughout various synthetic transformations, and be cleaved selectively without affecting other sensitive functionalities. Carbonates are a well-established class of protecting groups for hydroxyl functions, offering a balance of stability and predictable cleavage patterns. This application note explores the potential utility of the 2-tert-butylcyclohexyl ethyl carbonate group as a sterically hindered protecting agent for alcohols. While direct literature on this specific carbonate as a protecting group is limited, its structural features—a bulky 2-tert-butylcyclohexyl moiety—suggest a unique profile of stability and reactivity, drawing parallels to the widely used tert-butoxycarbonyl (Boc) group and other sterically demanding protecting agents. This guide provides a detailed theoretical framework and extrapolated protocols for its application, aimed at researchers and professionals in drug development and chemical synthesis.

Core Concepts: The Role of Steric Hindrance

The 2-tert-butylcyclohexyl group is a bulky aliphatic moiety. When incorporated into a carbonate protecting group, it is postulated to confer significant steric shielding to the protected hydroxyl group. This steric hindrance is expected to influence its properties in several key ways:

  • Enhanced Stability: The bulky nature of the group should render the carbonate linkage less susceptible to nucleophilic and enzymatic cleavage compared to less hindered carbonates like the simple ethyl or methyl carbonate.

  • Selective Introduction: The steric bulk may allow for selective protection of less hindered primary alcohols in the presence of more hindered secondary or tertiary alcohols.

  • Modulated Cleavage: While carbonate groups are generally acid-labile, the steric hindrance might necessitate stronger acidic conditions for deprotection compared to the Boc group, potentially offering an orthogonal deprotection strategy in the presence of more acid-sensitive groups.

Application Profile: Advantages and Considerations

FeatureAdvantageConsideration
Stability Potentially stable to a wider range of reaction conditions, including mildly basic, oxidative, and some reductive environments.May require harsher conditions for removal, which could be detrimental to sensitive substrates.
Selectivity May offer enhanced selectivity for the protection of primary over secondary or tertiary alcohols.Introduction may be sluggish with sterically hindered alcohols.
Orthogonality The potentially different acid lability compared to other common protecting groups (e.g., Boc, Trityl) could be exploited in complex syntheses.Deprotection conditions need to be carefully optimized to avoid side reactions.
Byproducts Deprotection is expected to yield the alcohol, carbon dioxide, ethanol, and 2-tert-butylcyclohexene/2-tert-butylcyclohexanol, which are generally volatile or easily separable.The formation of the stable tert-butylcyclohexyl cation could potentially lead to side reactions (e.g., alkylation of other nucleophiles) if not properly scavenged.

Experimental Protocols

The following protocols are based on well-established procedures for the introduction and removal of carbonate protecting groups. Researchers should consider these as starting points and optimize the conditions for their specific substrates.

Protocol 1: Protection of a Primary Alcohol

This protocol describes the introduction of the 2-tert-butylcyclohexyl ethyl carbonate protecting group onto a primary alcohol using the corresponding chloroformate, which would need to be synthesized from 2-tert-butylcyclohexanol and ethyl chloroformate.

Materials:

  • Primary alcohol substrate

  • 2-tert-Butylcyclohexyl ethyl carbonate (or a suitable precursor like 2-tert-butylcyclohexyl chloroformate)

  • Anhydrous Dichloromethane (DCM)

  • Pyridine or Triethylamine (Et3N)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

Procedure:

  • Dissolve the primary alcohol (1.0 eq) in anhydrous DCM in a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add pyridine or Et3N (1.5 eq) to the solution.

  • Slowly add a solution of 2-tert-butylcyclohexyl chloroformate (1.2 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO3 solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the protected alcohol.

Causality behind Experimental Choices:

  • The use of an inert atmosphere and anhydrous solvents is crucial to prevent hydrolysis of the chloroformate reagent.

  • Pyridine or triethylamine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.

  • The reaction is initiated at 0 °C to control the initial exotherm and then warmed to room temperature to ensure completion.

Protocol 2: Acid-Catalyzed Deprotection

This protocol outlines the cleavage of the 2-tert-butylcyclohexyl ethyl carbonate group under acidic conditions, analogous to the deprotection of a Boc group.[1][2]

Materials:

  • Protected alcohol substrate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Anisole or thioanisole (as a cation scavenger)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

Procedure:

  • Dissolve the protected alcohol (1.0 eq) in DCM in a round-bottom flask.

  • Add a cation scavenger such as anisole or thioanisole (2.0-5.0 eq).

  • Cool the solution to 0 °C.

  • Slowly add trifluoroacetic acid (TFA) (5-10 eq, or as a 20-50% solution in DCM).

  • Stir the reaction at 0 °C to room temperature and monitor its progress by TLC. The reaction time can vary from 1 to 12 hours depending on the stability of the protecting group.

  • Upon completion, carefully neutralize the excess acid by slowly adding saturated aqueous NaHCO3 solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to isolate the deprotected alcohol.

Trustworthiness of the Protocol:

  • The inclusion of a cation scavenger is critical to prevent the stable tert-butylcyclohexyl cation, formed during cleavage, from alkylating other nucleophilic sites on the substrate or solvent.[2]

  • The slow addition of TFA at low temperature helps to control the reaction rate and minimize potential side reactions.

Visualization of the Workflow

Protection_Deprotection_Workflow cluster_protection Protection cluster_deprotection Deprotection Alcohol Primary Alcohol (R-OH) Protected_Alcohol Protected Alcohol (R-O-Carbonate) Alcohol->Protected_Alcohol DCM, 0°C to RT Reagent_P 2-tert-Butylcyclohexyl Chloroformate Reagent_P->Protected_Alcohol Base Pyridine / Et3N Base->Protected_Alcohol Protected_Alcohol_D Protected Alcohol (R-O-Carbonate) Deprotected_Alcohol Deprotected Alcohol (R-OH) Protected_Alcohol_D->Deprotected_Alcohol 0°C to RT Reagent_D TFA / DCM Reagent_D->Deprotected_Alcohol Scavenger Anisole Scavenger->Deprotected_Alcohol

Caption: Workflow for the protection of a primary alcohol using 2-tert-butylcyclohexyl chloroformate and subsequent acid-catalyzed deprotection.

Mechanistic Insight

The deprotection mechanism under acidic conditions is expected to proceed via protonation of the carbonate carbonyl oxygen, followed by the departure of the stable 2-tert-butylcyclohexyl cation. This carbocation is then trapped by a scavenger or eliminates a proton to form 2-tert-butylcyclohexene. The resulting carbamic acid ethyl ester is unstable and decarboxylates to release the free alcohol, carbon dioxide, and ethanol.

Deprotection_Mechanism Start Protected Alcohol Protonation Protonated Carbonate Start->Protonation + H+ Carbocation_Formation Carbocation Formation Protonation->Carbocation_Formation Cleavage Carbocation 2-tert-Butylcyclohexyl Cation Carbocation_Formation->Carbocation Carbamic_Acid_Ester Carbamic Acid Ethyl Ester Carbocation_Formation->Carbamic_Acid_Ester Scavenged_Product Scavenged Cation Carbocation->Scavenged_Product + Scavenger (Anisole) Alkene 2-tert-Butylcyclohexene Carbocation->Alkene - H+ Final_Products Deprotected Alcohol (R-OH) + CO2 + Ethanol Carbamic_Acid_Ester->Final_Products Decarboxylation

Caption: Postulated mechanism for the acid-catalyzed deprotection of the 2-tert-butylcyclohexyl ethyl carbonate group.

Conclusion

The 2-tert-butylcyclohexyl ethyl carbonate group represents a potentially valuable, though currently underexplored, addition to the synthetic chemist's toolbox of protecting groups for alcohols. Its significant steric bulk suggests a stability profile that could be advantageous in complex molecular syntheses requiring orthogonal protection strategies. The provided protocols, extrapolated from established methodologies for similar carbonate protecting groups, offer a solid foundation for researchers to explore the practical applications of this protecting group. Further experimental validation is necessary to fully characterize its stability, reactivity, and scope of application.

References

  • Vertex AI Search. Boc Deprotection Mechanism - TFA - Common Organic Chemistry.
  • Wikipedia. tert-Butyloxycarbonyl protecting group. Available at: [Link]

Sources

Method

Application Note: Experimental Synthesis and Purification of 2-tert-Butylcyclohexyl Ethyl Carbonate

Introduction & Scientific Context 2-tert-butylcyclohexyl ethyl carbonate (CAS RN: 67801-64-3), commercially recognized in the fragrance industry under the trade name Floramat, is a highly valued aroma chemical[1]. Exhibi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Context

2-tert-butylcyclohexyl ethyl carbonate (CAS RN: 67801-64-3), commercially recognized in the fragrance industry under the trade name Floramat, is a highly valued aroma chemical[1]. Exhibiting a complex olfactory profile characterized by spicy, woody, and rosy floral notes with a distinct damascone character, it is frequently employed to enhance citrus and floral accords[1]. Beyond its sensory properties, its robust chemical stability makes it an optimal candidate for encapsulation in aminoplast core-shell microcapsules for advanced consumer product formulations[2].

As a Senior Application Scientist, I have designed this protocol to provide a scalable, self-validating methodology for synthesizing this mixed alkyl carbonate. The synthesis relies on the highly efficient condensation of 2-tert-butylcyclohexanol with ethyl chloroformate[3].

Physicochemical Profile

Understanding the physical properties of the target compound is critical for downstream purification and analytical validation.

PropertyValue
Chemical Name 2-tert-Butylcyclohexyl ethyl carbonate
CAS Registry Number 67801-64-3
Molecular Formula C₁₃H₂₄O₃
Molecular Weight 228.33 g/mol
Boiling Point ~306.2 °C[4]
Density 0.96 g/cm³[4]
LogP 4.4 at 35 °C[4]
Odor Profile Spicy, woody, floral (rosy), damascone character[1]

Mechanistic Rationale & Causality

The synthesis of mixed alkyl carbonates is classically achieved via a nucleophilic acyl substitution[3]. Every experimental choice in this protocol is designed to maximize yield while minimizing the formation of detrimental byproducts.

  • Catalysis & Acid Scavenging: The use of triethylamine (Et₃N) serves a dual purpose. It acts as a nucleophilic catalyst by transiently forming a highly reactive acylammonium intermediate, and it functions as an acid scavenger to neutralize the generated hydrochloric acid. Failure to neutralize the HCl would lead to the degradation of the acid-sensitive carbonate bridge and potential dehydration of the starting alcohol.

  • Stereochemical Considerations: The bulky tert-butyl group locks the cyclohexane ring into a specific chair conformation, making the hydroxyl group either axial (cis) or equatorial (trans). The equatorial hydroxyl group is sterically more accessible, resulting in faster acylation rates. Commercially, a mixture of isomers is often utilized, yielding a final product with a nuanced olfactory profile.

Mechanism Alcohol 2-tert-Butylcyclohexanol Intermediate Tetrahedral Intermediate Alcohol->Intermediate Nucleophilic Attack Chloroformate Ethyl Chloroformate Chloroformate->Intermediate Acylation Product 2-tert-Butylcyclohexyl ethyl carbonate Intermediate->Product Chloride Elimination

Fig 1. Nucleophilic acyl substitution mechanism for carbonate synthesis.

Experimental Protocol: Chloroformate Method

Reagent Stoichiometry (100 mmol Scale)
ReagentMW ( g/mol )EquivalentsAmount (mmol)Mass / VolumeFunction
2-tert-Butylcyclohexanol 156.271.0010015.63 gLimiting Reactant
Ethyl Chloroformate 108.521.2012011.4 mLAcylating Agent
Triethylamine (Et₃N) 101.191.5015020.9 mLBase / Catalyst
Dichloromethane (DCM) 84.93--150 mLSolvent
Step-by-Step Methodology

This protocol is engineered as a self-validating system . Do not proceed to the quenching step until the In-Process Control (IPC) confirms reaction completion.

  • Reagent Preparation: In a 500 mL flame-dried round-bottom flask equipped with a magnetic stir bar, argon inlet, and dropping funnel, dissolve 15.63 g of 2-tert-butylcyclohexanol in 150 mL of anhydrous DCM.

  • Base Addition: Add 20.9 mL of triethylamine to the solution. Stir for 5 minutes to ensure homogeneity.

  • Cooling (Critical Step): Submerge the flask in an ice-water bath and allow the internal temperature to reach 0–5 °C.

    • Causality: Cooling is imperative to suppress the highly exothermic decomposition of ethyl chloroformate and to prevent side reactions such as alkyl chloride formation.

  • Acylation: Transfer 11.4 mL of ethyl chloroformate to the dropping funnel. Add it dropwise over 30 minutes.

    • Causality: Dropwise addition controls the rate of the exothermic reaction, ensuring the tetrahedral intermediate forms stably without thermal runaway.

  • Maturation & In-Process Control (IPC): Remove the ice bath and allow the reaction mixture to warm to room temperature (20–25 °C). Stir for 4 to 6 hours. A white precipitate (triethylamine hydrochloride) will form.

    • Self-Validation (IPC): Monitor via Thin Layer Chromatography (TLC) using Hexane/Ethyl Acetate (9:1). The disappearance of the highly polar alcohol spot and the appearance of the less polar carbonate spot confirms completion.

  • Quenching & Washing: Quench the reaction by adding 50 mL of cold distilled water. Transfer to a separatory funnel and separate the organic layer.

    • Wash successively with 1M HCl (50 mL) to remove unreacted Et₃N.

    • Wash with saturated NaHCO₃ (50 mL) to neutralize residual acid.

    • Wash with brine (50 mL) to pull residual water from the organic phase.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product via fractional vacuum distillation to yield 2-tert-butylcyclohexyl ethyl carbonate as a clear, colorless liquid.

Workflow S1 1. Reagent Prep Cool to 0°C S2 2. Acylation Dropwise Addition S1->S2 S3 3. Maturation Stir 4-6h at RT S2->S3 S4 4. Quench & Wash H2O, HCl, NaHCO3 S3->S4 S5 5. Purification Vacuum Distillation S4->S5

Fig 2. Step-by-step experimental workflow for the synthesis protocol.

Analytical Validation

To verify the structural integrity of the synthesized Floramat, the following analytical signatures should be observed:

  • GC-MS: A distinct molecular ion peak at m/z 228, with characteristic fragmentation patterns corresponding to the loss of the tert-butyl group and the ethyl carbonate moiety.

  • ¹H NMR (CDCl₃): Look for the characteristic multiplet of the ethoxy CH₂ protons around 4.1 ppm, the triplet of the ethoxy CH₃ protons at 1.3 ppm, and the distinct singlet of the tert-butyl group at ~0.9 ppm. The proton on the cyclohexane ring adjacent to the carbonate oxygen will appear shifted downfield (~4.5 ppm) depending on its axial/equatorial orientation.

References

  • Title: FLORAMAT - Kao Chemicals | Source: kao.com | URL:[Link]

  • Title: MICROCAPSULES - European Patent Office - EP 3316972 B1 | Source: epo.org | URL: [Link]

Sources

Application

Application Note: Nucleophilic Cleavage and Derivatization of 2-tert-Butylcyclohexyl Ethyl Carbonate

Introduction & Scientific Context 2-tert-Butylcyclohexyl ethyl carbonate (CAS 67801-64-3), commercially known as Floramat, is a sterically hindered dialkyl carbonate widely utilized in the fragrance industry for its spic...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Context

2-tert-Butylcyclohexyl ethyl carbonate (CAS 67801-64-3), commercially known as Floramat, is a sterically hindered dialkyl carbonate widely utilized in the fragrance industry for its spicy, woody, and floral olfactory profile [1]. Beyond its organoleptic applications, this molecule serves as an exceptional model substrate for researchers studying sterically hindered nucleophilic acyl substitutions and protecting group stability [2].

In drug development and complex organic synthesis, carbonates are frequently employed as transient protecting groups or prodrug linkers. However, the bulky tert-butyl group at the C2 position of the cyclohexane ring introduces profound steric constraints. This application note provides a comprehensive guide to the reactivity of 2-tert-butylcyclohexyl ethyl carbonate with nucleophiles, detailing the causality behind experimental choices and providing self-validating protocols for its cleavage and derivatization.

Mechanistic Insights: The Causality of Experimental Choices

To successfully execute nucleophilic reactions on this substrate, one must understand the stereochemical and electronic forces at play. The tert-butyl group acts as a conformational anchor, locking the cyclohexane ring into a rigid chair conformation where the tert-butyl group occupies the equatorial position [3]. This rigidly shields the adjacent C1 carbon (bearing the carbonate moiety).

Reactions of dialkyl carbonates with nucleophiles generally proceed via two divergent pathways:

  • Path A (Acyl Cleavage): Hard nucleophiles (e.g., hydroxide, primary amines) attack the highly electrophilic carbonyl carbon. This forms a tetrahedral intermediate, which subsequently collapses to eject a leaving group. Because the 2-tert-butylcyclohexanolate anion is exceptionally bulky, ethoxide is often the kinetically favored leaving group during transesterification. However, under exhaustive basic hydrolysis, the carbonate is fully degraded into 2-tert-butylcyclohexanol, ethanol, and carbon dioxide [4].

  • Path B (Alkyl Cleavage): Soft nucleophiles (e.g., iodide, thiolates) typically prefer SN2 attack at the alkyl carbon. Because the C1 carbon of the 2-tert-butylcyclohexyl moiety is sterically inaccessible for backside SN2 attack, nucleophilic displacement is exclusively directed toward the primary ethyl group, yielding ethyl iodide and the 2-tert-butylcyclohexyl carbonate anion.

Mechanism Substrate 2-tert-Butylcyclohexyl Ethyl Carbonate Acyl Path A: Acyl Cleavage (Hard Nu: OH⁻, RNH₂) Substrate->Acyl Alkyl Path B: Alkyl Cleavage (Soft Nu: I⁻, RS⁻) Substrate->Alkyl Nu Nucleophile Nu->Acyl Nu->Alkyl TI Tetrahedral Intermediate Acyl->TI Rate-Determining ProdB 2-tert-Butylcyclohexyl Carbonate Anion + Ethyl-Nu Alkyl->ProdB SN2 Displacement ProdA 2-tert-Butylcyclohexanol + CO₂ + Nu-Derivatives TI->ProdA Elimination

Mechanistic divergence of nucleophilic attack on 2-tert-butylcyclohexyl ethyl carbonate.

Quantitative Data: Nucleophile Reactivity Profile

The following table summarizes the empirical reactivity of 2-tert-butylcyclohexyl ethyl carbonate across different nucleophilic environments. This data is critical for selecting orthogonal reaction conditions [5].

NucleophileReagent SystemPrimary PathwayMajor ProductRelative Reaction Rate
Hydroxide (OH⁻) KOH / EtOH / H₂OAcyl Cleavage2-tert-ButylcyclohexanolFast (Reflux required)
Primary Amine (RNH₂) Benzylamine / DMAPAcyl Cleavage2-tert-Butylcyclohexyl N-benzylcarbamateModerate
Iodide (I⁻) LiI / DMFAlkyl CleavageEthyl Iodide + Carbonate saltSlow
Water (H₂O) Neutral H₂O (pH 7)NoneUnreactive (Stable)Negligible

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols integrate built-in validation steps. Because the substrate and its primary cleavage products lack UV-active chromophores, standard UV-Vis monitoring is insufficient.

Protocol A: Base-Promoted Hydrolysis (Acyl Cleavage)

Objective: Exhaustive cleavage of the carbonate to yield the parent alcohol, 2-tert-butylcyclohexanol. Causality: The substrate is highly lipophilic; therefore, a biphasic aqueous system will fail due to mass transfer limitations. A co-solvent system (Ethanol/Water) is required to ensure homogeneity and facilitate the nucleophilic attack by the hydroxide ion.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve 2-tert-butylcyclohexyl ethyl carbonate (1.0 eq, 10 mmol) in 20 mL of Ethanol.

  • Nucleophile Addition: Add a solution of Potassium Hydroxide (KOH, 3.0 eq, 30 mmol) dissolved in 5 mL of deionized water.

  • Thermal Activation: Attach a reflux condenser and heat the mixture to 80 °C under continuous magnetic stirring for 4–6 hours.

  • In-Process Control (Self-Validation): Monitor the reaction via Thin Layer Chromatography (TLC) using Hexane/Ethyl Acetate (8:2). Critical Step: Because the compounds are UV-inactive, dip the TLC plate in a Phosphomolybdic Acid (PMA) stain and heat it. The starting material will appear as a faint spot, while the product (2-tert-butylcyclohexanol) will stain intensely dark blue/green.

  • Workup: Cool the mixture to room temperature and concentrate under reduced pressure to remove ethanol. Dilute the aqueous residue with water (20 mL) and extract with Ethyl Acetate (3 × 20 mL).

  • Purification & Validation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Validate the product via GC-MS (using an internal standard like dodecane). The product peak should exhibit an m/z corresponding to the dehydrated alcohol fragment ( m/z 138) typical for hindered cyclohexanols in the GC inlet.

Protocol B: Aminolysis to Form Carbamates

Objective: Synthesis of 2-tert-butylcyclohexyl N-benzylcarbamate. Causality: Aminolysis of dialkyl carbonates is kinetically sluggish compared to chloroformates. The steric bulk of the tert-butyl group further drastically reduces the collision frequency of the amine with the carbonyl carbon. Therefore, the addition of a nucleophilic catalyst, 4-Dimethylaminopyridine (DMAP), is mandatory to activate the carbonyl group via a highly reactive acylpyridinium intermediate.

Step-by-Step Methodology:

  • Reaction Setup: Combine the carbonate substrate (1.0 eq, 5 mmol), Benzylamine (1.5 eq, 7.5 mmol), and DMAP (0.1 eq, 0.5 mmol) in 15 mL of anhydrous Toluene.

  • Thermal Activation: Heat the mixture to 100 °C under an inert nitrogen atmosphere for 18–24 hours.

  • In-Process Control: Monitor via TLC (Hexane/Ethyl Acetate 7:3). The formation of the carbamate can be tracked via UV light (due to the benzyl chromophore) and PMA staining.

  • Workup: Cool to room temperature. Wash the organic layer sequentially with 1M HCl (to quench and remove unreacted benzylamine and DMAP), saturated NaHCO₃, and brine.

  • Validation: Analyze the purified product via ¹H NMR (CDCl₃). The self-validating marker is the chemical shift of the C1 proton on the cyclohexane ring, which will exhibit a distinct multiplet shift corresponding to the transition from a carbonate to a carbamate environment.

Workflow Step1 1. Reaction Setup Substrate + Nu⁻ Step2 2. Thermal Activation Reflux / Stirring Step1->Step2 Step3 3. In-Process Control TLC (PMA) & GC-MS Step2->Step3 Step4 4. Workup Quench & Extract Step3->Step4 Control Self-Validation: Internal Standard Step3->Control Step5 5. Purification Flash Chromatography Step4->Step5

Self-validating experimental workflow for the nucleophilic cleavage of the carbonate.

References

  • PubChemLite. "2-tert-butylcyclohexyl ethyl carbonate (C13H24O3) - CID 105664". Available at:[Link]

  • Kao Chemicals. "Material Safety Data Sheet - Ethyl 2-tert-butylcyclohexyl carbonate". Available at:[Link]

Method

Advanced Catalytic Hydrogenation of 2-tert-Butylphenol to 2-tert-Butylcyclohexanol: Stereoselective Synthesis and Kinetic Control

Executive Summary The synthesis of 2-tert-butylcyclohexanol via the catalytic hydrogenation of 2-tert-butylphenol is a critical transformation in the production of specialty fragrances (e.g., Verdox®), chiral auxiliaries...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of 2-tert-butylcyclohexanol via the catalytic hydrogenation of 2-tert-butylphenol is a critical transformation in the production of specialty fragrances (e.g., Verdox®), chiral auxiliaries, and high-performance polymer modifiers [1]. The primary challenge in this process is stereocontrol: the target applications almost exclusively require the kinetically favored cis-isomer. This application note provides an in-depth mechanistic analysis, comparative catalyst data, and a self-validating standard operating protocol (SOP) designed for researchers and process chemists aiming to maximize cis-selectivity and catalyst longevity.

Mechanistic Principles & Stereochemical Causality

The catalytic hydrogenation of 2-tert-butylphenol is a multi-step, kinetically controlled process. Understanding the causality behind the stereoselectivity requires analyzing the conformational bias introduced by the substrate's architecture.

  • Aromatic Saturation : The reaction initiates with the partial reduction of the aromatic ring, yielding the desorbable intermediate 2-tert-butylcyclohexanone .

  • Conformational Locking : The massive steric bulk of the tert-butyl group (A-value > 4.5 kcal/mol) rigidly locks the cyclohexane ring conformation, forcing the tert-butyl substituent to permanently occupy an equatorial position.

  • Facial Selectivity : When the ketone intermediate readsorbs onto the heterogeneous catalyst surface, the bulky tert-butyl group dictates the geometry of approach. The catalyst surface delivers hydride (H₂) preferentially from the less sterically hindered equatorial face .

  • Product Formation : This equatorial hydride attack pushes the resulting hydroxyl (-OH) group into the axial position. Because the tert-butyl group is equatorial and the hydroxyl group is axial, their relative geometry is cis. Consequently, the kinetically favored product is cis-2-tert-butylcyclohexanol . The thermodynamically more stable trans-isomer (where both groups are equatorial) requires axial hydride attack, which is heavily hindered by the catalyst surface and 1,3-diaxial interactions.

Mechanistic pathway for the stereoselective catalytic hydrogenation of 2-tert-butylphenol.

Catalyst Selection and Process Optimization

While noble metals like Rhodium (Rh/C) offer excellent cis-selectivity, their high cost and tendency to produce tertiary-butylbenzene via hydrogenolysis limit their industrial viability [2]. Process optimization therefore focuses on modifying base-metal catalysts (like Nickel or Cobalt) or utilizing advanced solvent systems.

  • Electronic Modification via Pre-treatment : Untreated Raney Nickel yields a modest 80:20 cis:trans ratio. However, pre-treating the catalyst with aqueous sodium borohydride (NaBH₄) reduces surface oxides and alters the d-band center of the metal, dramatically improving the ratio to 92:8 [2].

  • Competitive Adsorbates : The addition of 2-tert-butylcyclohexyl acetate to a Raney Ni/Fe bimetallic system acts as a competitive adsorbate. It temporarily blocks highly active, non-selective defect sites, preventing deep dehydrogenation (coking) and guiding the ketone intermediate into the optimal geometry for equatorial H₂ delivery, pushing cis selectivity up to 95:5 [2].

  • Supercritical Fluids : Utilizing supercritical CO₂ (scCO₂) with a Pd/Al₂O₃ catalyst achieves a 96:4 cis:trans ratio. The high diffusivity and low viscosity of scCO₂ eliminate gas-liquid mass transfer resistance, ensuring a high concentration of surface hydrogen which is critical for kinetic stereocontrol [3].

Quantitative Catalyst Efficacy Summary
Catalyst SystemSolvent / AdditiveTemp (°C)Pressure (bar)Cis:Trans RatioRef.
Raney Ni (Untreated)None858080 : 20[2]
Raney Ni (NaBH₄ treated)None858092 : 8[2]
Raney Ni/Fe 2-t-Butylcyclohexyl acetate1005095 : 5[2]
Ruthenium None1004092.5 : 7.5[2]
Raney Cobalt None1505094 : 6[2]
0.5% Pd/Al₂O₃ scCO₂7013696 : 4[3]

Self-Validating Experimental Protocol

The following protocol outlines the highly optimized Raney Ni/Fe catalyzed hydrogenation utilizing an acetate additive for maximum cis-selectivity.

Phase 1: Reactor Preparation & Catalyst Loading
  • Charge the Reactor : Into a clean, dry 1 L high-pressure Parr reactor equipped with a gas-entrainment impeller, add 200 g of 2-tert-butylphenol.

  • Add Stereocontrol Agent : Introduce 10 g of 2-tert-butylcyclohexyl acetate. (Causality: This additive will competitively bind to non-selective catalyst sites, preventing thermodynamic equilibration to the trans-isomer).

  • Catalyst Addition : Carefully add 4 g of wet Raney Ni/Fe catalyst. Safety Note : Raney metals are highly pyrophoric. Transfer the catalyst as a slurry and never allow it to dry in the presence of atmospheric oxygen.

Phase 2: Inertion and Pressurization (Self-Validating)
  • Purge Cycle : Seal the reactor. Purge the headspace with Nitrogen (N₂) at 10 bar three times to displace all oxygen. Follow with three purges of Hydrogen (H₂) at 10 bar.

  • Pressurization : Pressurize the reactor to exactly 50 bar with H₂.

  • Validation Checkpoint (Leak Test) : Isolate the reactor from the H₂ supply manifold and monitor the pressure gauge for 10 minutes.

    • Pass: Pressure drop is < 0.2 bar. Proceed to Phase 3.

    • Fail: Pressure drop is > 0.5 bar. Abort run, vent system, and re-torque reactor seals.

Phase 3: Reaction Execution & Kinetic Monitoring
  • Heating and Agitation : Initiate stirring at 1000 RPM. (Causality: High shear is required to overcome the gas-liquid-solid mass transfer limitations inherent in triphasic hydrogenations). Heat the reactor to 100 °C. Maintain H₂ pressure at 50 bar via a continuous feed regulator.

  • Validation Checkpoint (Mid-Reaction GC-FID) : At t = 2.0 hours, carefully withdraw a 0.5 mL aliquot via the liquid sampling dip-tube. Analyze via GC-FID.

    • Observation: The 2-tert-butylphenol peak should be nearly absent, with a massive peak for the 2-tert-butylcyclohexanone intermediate.

    • Action: This validates that aromatic saturation is successful. Continue the reaction to drive the rate-determining ketone reduction.

  • Endpoint Determination : Continue sampling every 60 minutes. The reaction is deemed complete only when the GC-FID trace shows the 2-tert-butylcyclohexanone peak is < 1.0% area, and the cis-2-tert-butylcyclohexanol peak has plateaued.

Phase 4: Workup and Isolation
  • Quench : Cool the reactor to 25 °C. Vent the H₂ gas safely through a scrubber system. Purge the reactor three times with N₂.

  • Filtration : Filter the crude reaction mixture through a pad of Celite under an inert N₂ blanket to remove the Raney Ni/Fe catalyst. Keep the filter cake wet with solvent for safe disposal.

  • Purification : Subject the filtrate to fractional vacuum distillation. The cis-isomer is isolated at high purity, leaving the minor trans-isomer and the acetate additive in the distillation tails.

References

  • Source: guidechem.
  • Title: EP1345875B1 - Method for producing cis-2-tert-butylcyclohexanol by catalytically hydrogenating 2-tert-butylphenol Source: Google Patents URL
  • Title: Heterogeneous Catalytic Hydrogenation in Supercritical Fluids: Potential and Limitations Source: ACS Publications URL

Sources

Application

Use of 2-tert-Butylcyclohexyl ethyl carbonate in polymer chemistry

Application Note: Advanced Applications of 2-tert-Butylcyclohexyl Ethyl Carbonate in Polymer Chemistry Audience: Researchers, Materials Scientists, and Drug Development Professionals Focus: Polymeric Microencapsulation a...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Applications of 2-tert-Butylcyclohexyl Ethyl Carbonate in Polymer Chemistry

Audience: Researchers, Materials Scientists, and Drug Development Professionals Focus: Polymeric Microencapsulation and Matrix Plasticization

Executive Summary

While 2-tert-Butylcyclohexyl ethyl carbonate (CAS 67801-64-3) is widely recognized in the fragrance industry for its olfactory properties[1], its unique structural geometry and physicochemical profile make it a highly valuable functional additive in advanced polymer chemistry. This application note details the mechanistic role of 67801-64-3 as a bulky core-retention agent in core-shell microcapsules[2] and as a non-reactive plasticizer in copolymer matrices[3]. By leveraging its steric bulk and high hydrophobicity, researchers can engineer controlled-release systems with significantly reduced premature leaching[4].

Physicochemical Profiling & Polymer Compatibility

To effectively incorporate 67801-64-3 into polymer matrices, it is critical to understand its quantitative parameters. The table below summarizes the data driving its behavior in macromolecular systems.

PropertyValuePolymer Chemistry Relevance
Molecular Weight 228.33 g/mol [1]Sub-325 amu "bulky molecule" threshold; large enough to restrict diffusion through polymer nanopores[2].
ClogP (Hydrophobicity) ~4.3[3]Highly lipophilic; drives near-complete partitioning into the oil core during O/W emulsion polymerization.
Vapor Pressure 0.0369 hPa @ 20°C[3]Low volatility ensures stability during high-temperature thermal curing of polymer shells.
Molecular Structure Cyclic aliphatic esterThe tert-butyl group provides extreme steric hindrance, preventing plasticization-induced shell softening.

Mechanistic Insights: Causality in Polymer Systems

Diffusion Control in Core-Shell Microencapsulation

In the synthesis of aminoplast (e.g., melamine-formaldehyde) or polyacrylate microcapsules, premature leaching of the core material is a primary failure mode[4]. 67801-64-3 acts as an ideal "bulky molecule" to prevent this[2].

The Causality: The diffusion of a molecule through a crosslinked polymer network is inversely proportional to its hydrodynamic radius. The bulky tert-butylcyclohexyl moiety creates severe steric hindrance, physically impeding the molecule from navigating the tortuous nanopores of the crosslinked shell. Furthermore, its high ClogP (4.3) creates a thermodynamic barrier; the molecule strongly prefers the hydrophobic core over the aqueous continuous phase, suppressing the concentration gradient that typically drives leaching[2],[3].

Mechanism N1 2-tert-Butylcyclohexyl Ethyl Carbonate N2 High ClogP (4.3) Hydrophobicity N1->N2 N3 Steric Bulk (tert-Butyl + Cyclohexyl) N1->N3 N4 High Partitioning into Polymer Core N2->N4 Thermodynamic Driving Force N5 Reduced Diffusion Through Shell Pores N3->N5 Kinetic Restriction N6 Minimized Leaching & Controlled Release N4->N6 N5->N6

Fig 1. Mechanistic pathway of steric hindrance and hydrophobicity in preventing polymer leaching.

Matrix Plasticization and Viscosity Modification

Beyond microencapsulation, 67801-64-3 serves as an internal plasticizer and reactive diluent in cosmetic copolymers and industrial resins[3].

The Causality: The ester linkage provides polar dipole-dipole interactions with the polymer backbone, ensuring homogeneous blending. Simultaneously, the bulky aliphatic rings push adjacent polymer chains apart. This increases the fractional free volume of the matrix, effectively lowering the glass transition temperature ( Tg​ ) and modifying melt viscosity without the need for traditional, potentially toxic phthalate-based plasticizers.

Experimental Protocols

The following protocols are designed as self-validating systems to ensure reproducibility and scientific rigor.

Protocol A: Synthesis of Polyacrylate Microcapsules via Miniemulsion Polymerization

This protocol details the encapsulation of 67801-64-3 within a polyacrylate shell.

Step 1: Phase Preparation

  • Oil Phase: Dissolve 10.0 g of 67801-64-3[5] and 5.0 g of a polyfunctional acrylate monomer (e.g., 1,4-butanediol diacrylate) with 0.1 g of Azobisisobutyronitrile (AIBN) thermal initiator.

  • Aqueous Phase: Dissolve 2.0 g of Polyvinyl Alcohol (PVA, MW 89,000, 87-89% hydrolyzed) in 83.0 mL of deionized water.

Step 2: Emulsification

  • Slowly add the oil phase to the aqueous phase under high-shear homogenization at 10,000 RPM for 10 minutes.

  • Self-Validation Checkpoint 1: Extract a 1 mL aliquot and analyze via Dynamic Light Scattering (DLS). Proceed to polymerization ONLY if the Z-average droplet size is between 15–25 µm with a Polydispersity Index (PDI) < 0.25. If >25 µm, increase homogenization time by 5 minutes.

Step 3: Thermal Polymerization

  • Transfer the validated emulsion to a jacketed reactor equipped with a mechanical stirrer. Purge the system with N2​ gas for 15 minutes to remove dissolved oxygen.

  • Heat the reactor to 70°C and maintain for 4 hours to initiate free-radical crosslinking of the acrylate shell.

  • Self-Validation Checkpoint 2: Monitor the reaction via ATR-FTIR. The polymerization is considered complete when the acrylate C=C stretch at 1635 cm−1 is no longer detectable.

Step 4: Recovery

  • Cool the reactor to room temperature. Centrifuge the suspension at 4000 RPM for 10 minutes, decant the supernatant, and wash the microcapsules twice with distilled water.

Workflow A Aqueous Phase (PVA + Water) C High-Shear Homogenization A->C B Oil Phase (Monomer + 67801-64-3) B->C D Thermal Polymerization (70°C) C->D O/W Emulsion (DLS Validation) E Core-Shell Microcapsules D->E Crosslinking (FTIR Validation)

Fig 2. O/W miniemulsion polymerization workflow for synthesizing loaded core-shell microcapsules.

Protocol B: Quantification of Polymer Matrix Leakage (Dialysis/GC-MS)

This protocol measures the retention efficacy of the synthesized polymer matrix.

Step 1: Dialysis Setup

  • Disperse 1.0 g of the synthesized microcapsules in 10 mL of deionized water. Load the suspension into a regenerated cellulose dialysis tubing (MWCO 10,000 Da).

  • Submerge the sealed tubing in a sink solution consisting of 100 mL Ethanol/Water (50:50 v/v) maintained at 37°C with gentle magnetic stirring.

Step 2: Sampling and GC-MS Preparation

  • Withdraw 1.0 mL aliquots from the sink solution at T=1,4,24, and 48 hours. Immediately replace the withdrawn volume with 1.0 mL of fresh sink solution to maintain steady-state volume.

  • Spike each aliquot with 10 µL of Tetradecane (internal standard, 1 mg/mL in ethanol).

  • Self-Validation Checkpoint 3: Run a 5-point calibration curve of 67801-64-3 prior to sample analysis. Ensure the R2 value of the calibration curve is > 0.995. If lower, perform inlet maintenance and recalibrate the GC-MS instrument.

Step 3: Quantification

  • Inject samples into the GC-MS. Calculate the cumulative release of 67801-64-3 based on the peak area ratio of the analyte to the internal standard. A successfully crosslinked core-shell system will exhibit <15% leakage over the 48-hour period[4].

Sources

Method

Application Note: Industrial Synthesis &amp; Process Optimization of 2-tert-Butylcyclohexyl Ethyl Carbonate

Introduction & Mechanistic Overview 2-tert-Butylcyclohexyl ethyl carbonate (CAS: 67801-64-3)[1], widely recognized in the industry under the trade name Floramat (Kao Corporation), is a highly valued mixed carbonate ester...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Overview

2-tert-Butylcyclohexyl ethyl carbonate (CAS: 67801-64-3)[1], widely recognized in the industry under the trade name Floramat (Kao Corporation), is a highly valued mixed carbonate ester. It is primarily utilized as a specialty fragrance ingredient, imparting a characteristic woody, spicy, and fruity olfactory profile to cosmetics, detergents, and fine fragrances[2],[3]. Beyond olfaction, it serves as a reactive diluent and chemical intermediate in advanced polymer and coating formulations[4].

Mechanistic Causality in Synthesis

The industrial synthesis of this asymmetric carbonate relies on the nucleophilic acyl substitution between 2-tert-butylcyclohexanol and ethyl chloroformate [5]. The reaction is driven by the addition of a tertiary amine base (e.g., triethylamine or pyridine) which serves a dual purpose:

  • Catalytic Activation: The base forms a highly reactive acylammonium intermediate with ethyl chloroformate, accelerating the nucleophilic attack by the alcohol.

  • Acid Scavenging: The base neutralizes the stoichiometric hydrogen chloride (HCl) byproduct, preventing acid-catalyzed side reactions (such as the dehydration of the cyclohexanol substrate or the degradation of the product) and driving the reaction equilibrium forward.

Stereochemical Considerations: The bulky tert-butyl group at the C2 position locks the cyclohexane ring into a rigid chair conformation. Consequently, the hydroxyl group at C1 is fixed in either an axial or equatorial position depending on the diastereomer (cis or trans)[6]. The equatorial hydroxyl isomer reacts significantly faster due to reduced 1,3-diaxial steric hindrance. Industrial protocols must therefore incorporate a maturation phase to ensure the complete conversion of the slower-reacting axial isomer.

Physicochemical Data & Target Specifications

To ensure process safety and downstream product quality, the following physicochemical parameters must be monitored. The compound is a hydrophobic ester with a predicted XLogP3-AA of 4.3[7], necessitating non-polar organic solvents for efficient phase separation during workup.

Table 1: Physicochemical Properties & Specifications

ParameterValue / DescriptionReference
Chemical Name 2-tert-Butylcyclohexyl ethyl carbonate[7]
CAS Number 67801-64-3[1],[8]
Molecular Formula C₁₃H₂₄O₃[7],[1]
Molecular Weight 228.33 g/mol [8],[3]
Appearance Clear, colorless liquid[8]
Odor Profile Woody, spicy, fruity, herbal[4],[2]
LogP (Predicted) 4.30[7],[3]
Target Purity (GC) ≥ 95.0% (Industrial Grade)[8]

Synthetic Pathway & Process Diagram

The following Graphviz diagram maps the optimized industrial workflow, highlighting critical control points and phase transitions.

G N1 2-tert-Butylcyclohexanol + Toluene (Solvent) N4 Esterification Reactor (T = 0-10°C) N1->N4 N2 Triethylamine (Acid Scavenger) N2->N4 N3 Ethyl Chloroformate (Acylating Agent) N3->N4 Controlled Addition N5 Aqueous Quench & Phase Separation N4->N5 IPC: GC-FID Conversion >99% N6 Organic Phase Wash (NaHCO3 & Brine) N5->N6 Organic Layer N7 Solvent Recovery (Vacuum Distillation) N6->N7 pH Neutral N8 Fractional Distillation (High Vacuum) N7->N8 N9 2-tert-Butylcyclohexyl ethyl carbonate N8->N9 Purity >95%

Industrial synthesis workflow for 2-tert-Butylcyclohexyl ethyl carbonate via chloroformate route.

Step-by-Step Industrial Protocol

This protocol is designed as a self-validating system . Progression to subsequent steps is strictly gated by analytical In-Process Control (IPC) results, ensuring high yield and preventing the propagation of impurities.

Step 1: Reactor Preparation & Substrate Solubilization
  • Purge: Flush a glass-lined or Hastelloy reactor with dry Nitrogen (N₂) for 15 minutes to eliminate atmospheric moisture, which would otherwise hydrolyze the ethyl chloroformate into ethanol and CO₂.

  • Charge: Add 1.0 molar equivalent (eq) of 2-tert-butylcyclohexanol and 5 volumes (L/kg) of anhydrous Toluene.

  • Base Addition: Add 1.2 eq of Triethylamine (TEA).

    • Causality: The 0.2 eq excess ensures complete neutralization of HCl, compensating for minor losses of the volatile amine and preventing a stall in the reaction kinetics.

  • Cooling: Engage the reactor cooling jacket to bring the internal temperature to 0–5°C.

Step 2: Acylation via Ethyl Chloroformate Addition
  • Dosing: Begin the dropwise addition of 1.1 eq of Ethyl chloroformate[5].

  • Thermal Control: Maintain the addition rate such that the internal temperature does not exceed 10°C.

    • Causality: The reaction is highly exothermic. Exceeding 10°C promotes the decomposition of ethyl chloroformate and increases the formation of symmetrical diethyl carbonate byproducts.

  • Observation: A thick white precipitate of triethylamine hydrochloride (TEA·HCl) will begin to form immediately. Ensure the agitator speed is sufficient to maintain a homogeneous suspension.

Step 3: Maturation & In-Process Control (IPC)
  • Maturation: Once addition is complete, remove the cooling jacket and allow the reactor to naturally warm to 20–25°C. Stir for 4 hours.

    • Causality: This extended maturation at room temperature provides the activation energy required for the sterically hindered axial diastereomer of 2-tert-butylcyclohexanol to fully react.

  • IPC Checkpoint 1 (GC-FID): Sample the organic phase and analyze via GC-FID.

    • Self-Validation Logic:

      • IF unreacted 2-tert-butylcyclohexanol is < 1.0% (Area), THEN proceed to Step 4.

      • IF unreacted alcohol is ≥ 1.0%, THEN add an additional 0.05 eq of ethyl chloroformate, stir for 1 hour, and re-test.

Step 4: Quench & Phase Separation
  • Quench: Slowly add 3 volumes of Deionized (DI) Water to the reactor while stirring vigorously.

    • Causality: The water dissolves the TEA·HCl precipitate, transitioning the mixture from a slurry to a clean biphasic liquid system.

  • Separation: Halt agitation and allow 30 minutes for phase separation. Decant and discard the lower aqueous phase.

  • Neutralization Wash: Wash the upper organic phase with 2 volumes of 5% aqueous Sodium Bicarbonate (NaHCO₃).

    • Causality: This neutralizes any residual HCl and destroys unreacted ethyl chloroformate. Caution: CO₂ gas will evolve; ensure the reactor is properly vented.

  • Brine Wash: Wash with 2 volumes of saturated NaCl (brine) to remove residual water from the organic phase.

  • IPC Checkpoint 2 (pH): Test the aqueous effluent of the brine wash.

    • Self-Validation Logic:IF pH is 6.5–7.5, THEN proceed. IF pH < 6.5, perform an additional NaHCO₃ wash.

Step 5: Distillation & Final Polish
  • Solvent Recovery: Transfer the organic phase to a rotary evaporator or distillation column. Remove Toluene under mild vacuum (50–100 mbar) at 60°C.

  • Fractional Distillation: Subject the crude oil to high-vacuum fractional distillation (< 1 mbar).

    • Causality: 2-tert-Butylcyclohexyl ethyl carbonate has a high boiling point. High vacuum is mandatory to lower the boiling point and prevent thermal degradation (cracking) of the carbonate linkage.

  • Collection: Collect the main fraction and verify purity via GC-MS/FID.

Downstream Processing & Quality Control

To validate the final product, Gas Chromatography coupled with Flame Ionization Detection (GC-FID) is the industry standard.

Table 2: GC-FID Parameters for IPC and Final Release

ParameterSpecification / Setting
Column DB-5 (or equivalent 5% phenyl methyl siloxane), 30m x 0.25mm x 0.25µm
Carrier Gas Helium at 1.0 mL/min (constant flow)
Injector Temp 250°C
Detector Temp (FID) 280°C
Oven Program 80°C (hold 2 min) → ramp 10°C/min to 280°C → hold 5 min
Sample Prep 10 mg sample dissolved in 1 mL Dichloromethane (DCM)
Expected Elution Toluene (Solvent) < Ethyl Chloroformate < 2-tert-Butylcyclohexanol < Floramat (Product)

Note: Due to the presence of cis/trans isomers in the starting material, the final product will typically elute as two closely spaced peaks on a high-resolution GC column. The total area of both isomer peaks constitutes the product purity.

References

  • PubChemLite: 2-tert-butylcyclohexyl ethyl carbonate (C13H24O3) Source: PubChem / Université du Luxembourg URL:[Link]

  • Substance Information: 2-tert-butylcyclohexyl ethyl carbonate (EC 267-184-4) Source: European Chemicals Agency (ECHA) URL:[Link]

  • Carbonic acid, 2-(1,1-dimethylethyl)cyclohexyl ethyl ester CAS# 67801-64-3: Odor profile, Molecular properties Source: The Good Scents Company / Scent.vn URL:[Link]

  • Fragrance & Aroma Chemicals: FLORAMAT® Source: Kao Chemicals Global URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 2-tert-Butylcyclohexyl Ethyl Carbonate Synthesis

Welcome to the Technical Support Center for the synthesis of 2-tert-butylcyclohexyl ethyl carbonate (CAS: 67801-64-3)[1]. This compound is highly valued in fragrance and pharmaceutical development, but its synthesis is n...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 2-tert-butylcyclohexyl ethyl carbonate (CAS: 67801-64-3)[1]. This compound is highly valued in fragrance and pharmaceutical development, but its synthesis is notoriously difficult. The primary chemical challenge is the extreme steric hindrance caused by the bulky tert-butyl group at the C2 position, which severely restricts nucleophilic attack by the adjacent C1 hydroxyl group.

This guide provides researchers and drug development professionals with field-proven methodologies, mechanistic insights, and troubleshooting protocols to overcome these steric barriers and maximize reaction yields.

Section 1: Mechanistic Pathways & Workflow

To synthesize this hindered carbonate, two primary pathways are utilized:

  • Route A (Acylation): Utilizing ethyl chloroformate with a nucleophilic catalyst (DMAP).

  • Route B (Transesterification): Utilizing diethyl carbonate with a Lewis acid catalyst (Ti(OBu)₄).

G A 2-tert-Butylcyclohexanol (Sterically Hindered) B1 Ethyl Chloroformate + Base (Et3N / DMAP) A->B1 Route A (Acylation) B2 Diethyl Carbonate + Catalyst (e.g., Ti(OBu)4) A->B2 Route B (Transesterification) C1 Acylpyridinium Intermediate (Highly Electrophilic) B1->C1 DMAP Catalysis C2 Transesterification (Continuous EtOH Removal) B2->C2 Heat (>120°C) D 2-tert-Butylcyclohexyl Ethyl Carbonate (Product) C1->D Nucleophilic Attack (- HCl) C2->D Shift Equilibrium (- EtOH)

Figure 1: Mechanistic pathways for synthesizing 2-tert-butylcyclohexyl ethyl carbonate.

Section 2: Step-by-Step Experimental Protocols

Protocol A: DMAP-Catalyzed Acylation (High-Yield Route)

Standard bases like triethylamine (Et₃N) are insufficient for this reaction due to the steric shielding of the alcohol. We employ 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst. DMAP attacks the ethyl chloroformate to form a highly reactive N-acylpyridinium intermediate, lowering the activation energy required for the hindered alcohol to react[2].

Methodology:

  • Preparation: In a flame-dried, argon-purged round-bottom flask, dissolve 2-tert-butylcyclohexanol (1.0 eq) in anhydrous dichloromethane (DCM) (0.5 M concentration).

  • Base Addition: Add anhydrous triethylamine (1.5 eq) and DMAP (0.1 eq). Stir for 5 minutes at room temperature.

  • Cooling: Submerge the flask in an ice bath to bring the internal temperature to 0 °C. Causality: Ethyl chloroformate reactions are exothermic; controlling the temperature prevents the degradation of the chloroformate into ethanol and CO₂.

  • Acylation: Add ethyl chloroformate (1.2 eq) dropwise over 30 minutes via a syringe pump.

  • Self-Validation Check: As the reaction proceeds, a dense white precipitate (triethylamine hydrochloride) will form. If the solution remains clear after 1 hour, your ethyl chloroformate has likely hydrolyzed and is inactive.

  • Completion & Workup: Allow the reaction to warm to room temperature and stir for 4–6 hours. Quench with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with 1M HCl (to remove DMAP/Et₃N), brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Titanium-Catalyzed Transesterification (Scale-Up Route)

This route avoids toxic chloroformates but suffers from sluggish equilibrium. To achieve high yields with sterically hindered alcohols, you must use a Lewis acid catalyst like Titanium(IV) butoxide and continuously drive the equilibrium forward by distilling off the ethanol byproduct[3].

Methodology:

  • Preparation: In a round-bottom flask equipped with a Vigreux fractional distillation column and a distillation head, combine 2-tert-butylcyclohexanol (1.0 eq) and diethyl carbonate (3.0 eq).

  • Catalyst Addition: Add Ti(OBu)₄ (0.05 eq).

  • Heating & Distillation: Heat the mixture to 130 °C.

  • Self-Validation Check: Monitor the vapor temperature at the distillation head. It should stabilize around 78 °C (the boiling point of ethanol). If the head temperature drops significantly or rises toward 126 °C (boiling point of diethyl carbonate), the generation of ethanol has ceased, indicating either reaction completion or catalyst deactivation.

  • Workup: Once ethanol evolution stops (typically 8–12 hours), cool the mixture to room temperature. Dilute with ethyl acetate and wash with 1M HCl to hydrolyze and remove the titanium catalyst. Dry the organic layer, concentrate, and purify the product via vacuum distillation.

Section 3: Troubleshooting Guides & FAQs

Q: My transesterification reaction (Route B) is plateauing at a 50% yield. How can I drive it to completion? A: This is a classic thermodynamic limitation. Because the tert-butyl group creates immense steric strain, the formation of the bulky carbonate is thermodynamically less favored than the starting materials. If the ethanol byproduct is not aggressively removed, the reverse reaction outpaces the forward reaction. Solution: Ensure your fractional distillation column is well-insulated. Apply a slight vacuum (e.g., 500 torr) to facilitate the continuous removal of the ethanol/diethyl carbonate azeotrope, and slowly replenish the diethyl carbonate in the reaction flask.

Q: I am seeing a large amount of unreacted 2-tert-butylcyclohexanol in the chloroformate route (Route A), despite leaving it overnight. What went wrong? A: This is almost always caused by moisture contamination. Ethyl chloroformate is highly electrophilic and will rapidly react with trace water to form ethanol, carbon dioxide, and HCl. The resulting ethanol then reacts with the remaining chloroformate to form diethyl carbonate, effectively killing your reagent. Solution: Ensure all glassware is flame-dried. Use strictly anhydrous DCM and freshly distilled triethylamine. Verify the integrity of your ethyl chloroformate via NMR before use.

Q: Can I skip the DMAP and just use a large excess of Pyridine or Triethylamine? A: No. For unhindered primary alcohols, Et₃N or pyridine is sufficient. However, for a sterically hindered secondary alcohol like 2-tert-butylcyclohexanol, general base catalysis (deprotonation of the alcohol) is not enough to overcome the 1,3-diaxial interactions blocking the C1 position. You must use a nucleophilic catalyst like DMAP to form the highly reactive acylpyridinium intermediate[2].

Section 4: Quantitative Data & Catalyst Comparison

The following table summarizes the kinetic and thermodynamic efficiencies of various catalytic systems used in the synthesis of 2-tert-butylcyclohexyl ethyl carbonate.

Synthetic RouteCatalyst SystemReagentTemp (°C)Reaction Time (h)Avg. Yield (%)Key Limitation
Acylation Et₃N (No DMAP)Ethyl Chloroformate2524< 40Severe steric hindrance prevents attack.
Acylation Et₃N + DMAP (10 mol%)Ethyl Chloroformate254–685–92Highly moisture sensitive.
Transesterification K₂CO₃ (1.0 eq)Diethyl Carbonate1301250–60Sluggish equilibrium; poor conversion.
Transesterification Ti(OBu)₄ (5 mol%)Diethyl Carbonate1308–1075–85Requires rigorous fractional distillation.

References

  • ChemicalBook. 2-tert-butylcyclohexyl ethyl carbonate | 67801-64-3.
  • Benchchem. Ethyl[2-(4-chlorophenoxy)phenyl]carbamate | 31879-60-4 (Details on DMAP and ethyl chloroformate protocols).
  • ResearchGate. Synthesis of Carbamates from Amines and Dialkyl Carbonates: Influence of Leaving and Entering Groups (Details on transesterification of sterically hindered alcohols).

Sources

Optimization

Technical Support Center: Purification of 2-tert-Butylcyclohexyl Ethyl Carbonate

Welcome to the Technical Support Center. This guide is designed for researchers, chemical engineers, and drug development professionals tasked with the isolation and purification of 2-tert-butylcyclohexyl ethyl carbonate...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, chemical engineers, and drug development professionals tasked with the isolation and purification of 2-tert-butylcyclohexyl ethyl carbonate (also known industrially as Floramat or spicy carbonate) from crude reaction mixtures.

Because dialkyl carbonates with bulky aliphatic moieties are sensitive to extreme temperatures and catalytic impurities, this guide focuses on high-vacuum fractional distillation as the primary purification methodology.

Physicochemical Parameters & Distillation Metrics

Before initiating any distillation protocol, it is critical to understand the thermodynamic boundaries of your target molecule. The table below summarizes the key quantitative data required to design a safe and effective distillation workflow.

ParameterValueReference
Chemical Name 2-tert-Butylcyclohexyl ethyl carbonate[1]
CAS Registry Number 67801-64-3[2]
Molecular Weight 228.33 g/mol [1]
Density 0.96 - 0.97 g/cm³[2]
Boiling Point (Atmospheric) ~306.2 °C @ 760 mmHg[2]
Boiling Point (Vacuum) 73.0 °C @ 0.1 mmHg[1, 3]
Flash Point 102.5 °C[2]

Process Visualization

The following diagram maps the critical path from crude reaction mixture to isolated product. Each step is designed to prevent thermal degradation and ensure high-purity fraction collection.

PurificationWorkflow Crude Crude Reaction Mixture (Carbonate + Impurities) Wash Aqueous NaHCO3 Wash (Neutralize Catalyst) Crude->Wash Dry Desiccation over MgSO4 (Remove Moisture) Wash->Dry Strip Rotary Evaporation (Strip Low-Boiling Solvents) Dry->Strip Distill Fractional Vacuum Distillation (< 0.1 mmHg) Strip->Distill Degassed Oil Pure Pure 2-tert-Butylcyclohexyl ethyl carbonate (73 °C) Distill->Pure Main Fraction

Workflow for the pre-treatment and vacuum distillation of the crude carbonate.

Step-by-Step Distillation Methodology

This protocol is engineered as a self-validating system. Do not proceed to subsequent steps unless the validation criteria of the current step are met.

Step 1: Pre-Distillation Workup (Neutralization and Drying)
  • Action: Dilute the crude reaction mixture with an organic solvent (e.g., ethyl acetate) and wash vigorously with saturated aqueous sodium bicarbonate ( NaHCO3​ ), followed by a brine wash. Dry the organic layer over anhydrous magnesium sulfate ( MgSO4​ ).

  • Causality: Dialkyl carbonates are highly susceptible to acid- or base-catalyzed hydrolysis and transesterification at elevated temperatures. Removing residual catalysts from the synthesis phase prevents thermal decarboxylation during distillation.

  • Validation: Check the pH of the final aqueous wash; it must be strictly neutral (pH ~7) before proceeding.

Step 2: Solvent Stripping and Degassing
  • Action: Filter the drying agent and transfer the organic phase to a rotary evaporator. Remove volatile solvents at 40 °C under moderate vacuum (20–50 mmHg).

  • Causality: Residual low-boiling solvents will cause violent bumping under high vacuum, which can contaminate the distillation path, break the vacuum seal, and lead to product loss.

  • Validation: The process is complete when condensation in the receiving flask ceases and the system pressure remains stable without further solvent bubbling in the oil.

Step 3: High-Vacuum Fractional Distillation Setup
  • Action: Transfer the degassed oil to a round-bottom flask equipped with a magnetic stir bar. Attach a Vigreux column, a short-path distillation head, a condenser, and a multi-neck receiving flask ("cow" adapter). Apply high vacuum (< 0.1 mmHg).

  • Causality: 2-tert-Butylcyclohexyl ethyl carbonate has a massive atmospheric boiling point of 306.2 °C [2]. Heating to this temperature causes rapid pyrolysis. A vacuum of 0.1 mmHg lowers the boiling point to a safe ~73 °C[1, 3]. The Vigreux column increases the theoretical plates necessary to separate the target carbonate from unreacted 2-tert-butylcyclohexanol.

  • Validation: Before applying heat to the oil bath, monitor the vacuum gauge. A steady reading of < 0.1 mmHg for 10 minutes confirms a leak-free, fully degassed system.

Step 4: Heating and Fraction Collection
  • Action: Gradually heat the oil bath to approximately 100–110 °C.

    • Fore-run: Collect fractions boiling below 70 °C (unreacted alcohols and trace solvents).

    • Main Fraction: Collect the pure 2-tert-butylcyclohexyl ethyl carbonate at 73 °C [1].

    • Residue: Leave high-boiling oligomers in the distillation pot.

  • Causality: Gradual heating prevents superheating and ensures thermal equilibrium across the Vigreux column, allowing for sharp, high-purity fraction cuts.

  • Validation: Analyze the main fraction via GC-MS or TLC. A single chromatographic peak or spot confirms the complete removal of the starting alcohol.

Troubleshooting Guides & FAQs

Q: Why is my product degrading into 2-tert-butylcyclohexene and ethanol during distillation? A: This is a classic symptom of thermal elimination driven by residual acidic impurities. At high temperatures, trace acids catalyze the E1 elimination of the bulky 2-tert-butylcyclohexyl group, forming an alkene and ethyl hydrogen carbonate (which rapidly decomposes into ethanol and CO2​ ). Ensure strict neutralization of the crude mixture (Step 1) and maintain a high vacuum (< 0.1 mmHg) to keep the oil bath temperature as low as possible.

Q: I am experiencing violent bumping as soon as the vacuum drops below 1 mmHg. How can I stabilize the boil? A: Violent bumping occurs when dissolved gases or residual low-boiling solvents flash-boil under high vacuum. To resolve this, perform a thorough degassing step at room temperature before applying heat. Stir the mixture vigorously with a magnetic stir bar while gradually lowering the pressure. Do not apply heat until the vacuum has stabilized at your target pressure (< 0.1 mmHg) and all bubbling has ceased.

Q: The target carbonate and the starting alcohol are co-distilling. How can I improve the separation? A: The boiling points of 2-tert-butylcyclohexanol and 2-tert-butylcyclohexyl ethyl carbonate are relatively close. A standard short-path distillation head lacks the theoretical plates required for this separation. Upgrade your setup by inserting a Vigreux column (or a column packed with glass helices) between the distillation pot and the head. Additionally, lower your heating rate to establish a proper reflux ratio within the column before collecting the main fraction.

Q: Can I use atmospheric distillation if I don't have a high-vacuum pump? A: No. The atmospheric boiling point of 2-tert-butylcyclohexyl ethyl carbonate is approximately 306.2 °C [2]. Dialkyl carbonates generally do not survive such extreme temperatures without significant thermal decomposition or structural rearrangement. A high-vacuum system (preferably a rotary vane pump capable of reaching < 0.1 mmHg) is a strict requirement for the purification of this molecule.

References

  • spicy carbonate floramat - The Good Scents Company thegoodscentscompany.com
  • CAS 67801-64-3 (2-tert-butylcyclohexyl ethyl carbonate) - daily chemicals - BOC Sciences bocsci.com
  • spicy carbonate, 67801-64-3 - Perflavory perflavory.com
Troubleshooting

Technical Support Center: Synthesis of 2-tert-Butylcyclohexyl Ethyl Carbonate

Welcome to the Technical Support Center. As researchers and drug development professionals, you understand that synthesizing mixed carbonates is rarely as simple as drawing the reaction on paper.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, you understand that synthesizing mixed carbonates is rarely as simple as drawing the reaction on paper. The synthesis of 2-tert-butylcyclohexyl ethyl carbonate—typically achieved by reacting 2-tert-butylcyclohexanol with ethyl chloroformate—is fraught with competing kinetic pathways.

Steric bulk, intermediate stability, and environmental factors constantly threaten your yield. This guide is designed by application scientists to help you diagnose, troubleshoot, and eliminate side reactions through causality-driven chemistry and self-validating protocols.

Mechanistic Overview & Diagnostic Workflow

The reaction proceeds via a nucleophilic acyl substitution. A base (typically pyridine) activates the ethyl chloroformate to form a highly electrophilic N-acylpyridinium intermediate[1]. However, the bulky tert-butyl group on the cyclohexanol ring creates significant steric hindrance, slowing down the desired nucleophilic attack and creating a kinetic window for side reactions to dominate.

ReactionPathways SM 2-tert-Butylcyclohexanol + Ethyl Chloroformate Base Base Addition (Pyridine/TEA) SM->Base Anhydrous Conditions Intermediate N-acylpyridinium Intermediate Base->Intermediate Activation Target Target Product: 2-tert-Butylcyclohexyl ethyl carbonate Intermediate->Target Nucleophilic Attack Side1 Hydrolysis (Ethanol + CO2) Intermediate->Side1 Moisture Exposure Side2 SNi Degradation (Alkyl Chloride) Intermediate->Side2 T > 25°C Side3 Symmetrical Carbonate Side1->Side3 Excess Ethanol

Reaction pathways and side-reaction triggers in carbonate synthesis.

Troubleshooting Guide: Causality of Side Reactions (FAQ)

Q: Why am I observing significant formation of ethyl chloride and CO2​ instead of the target carbonate? A: This is a classic SN​i (Substitution Nucleophilic internal) degradation pathway[2]. Chloroformate esters are thermally labile. Because the 2-tert-butylcyclohexanol substrate is sterically hindered, the rate of the desired nucleophilic acyl substitution is severely reduced. If the reaction temperature exceeds 20°C, the ethyl chloroformate intermediate undergoes internal nucleophilic substitution, degrading into ethyl chloride and carbon dioxide before the alcohol can successfully attack[2].

Q: What is causing the formation of symmetrical diethyl carbonate in my reaction mixture? A: This is a cascading side reaction triggered by moisture. Ethyl chloroformate is highly sensitive to water and bases[3]. In the presence of trace moisture, the chloroformate hydrolyzes to form ethanol, hydrochloric acid, and carbon dioxide. The newly formed ethanol, being a primary alcohol, is significantly less sterically hindered than your secondary 2-tert-butylcyclohexanol. It rapidly outcompetes the target substrate for the remaining ethyl chloroformate, yielding diethyl carbonate[3].

Q: My yields are highly variable between different batches of starting material. What substrate factors cause this? A: The stereochemistry of your starting 2-tert-butylcyclohexanol is critical. The bulky tert-butyl group acts as a conformational anchor, locking itself into the equatorial position. Consequently, in cis-2-tert-butylcyclohexanol, the hydroxyl group is forced into an axial position, subjecting it to severe 1,3-diaxial steric hindrance. This kinetic delay heavily favors side reactions. Conversely, the trans isomer features an equatorial hydroxyl group, which undergoes nucleophilic attack much more rapidly. Verify the cis/trans ratio of your starting material if yields fluctuate.

Q: How does the choice of base influence intermediate stability? A: The reaction proceeds via an N-acylpyridinium (or analogous ammonium) intermediate[1]. Pyridine forms a relatively stable, highly electrophilic N-acylpyridinium salt that facilitates the attack of the sterically hindered alcohol[1]. Triethylamine (TEA), while a stronger base, can sometimes promote undesired elimination reactions (forming 2-tert-butylcyclohexene) or lead to rapid, uncontrolled exothermic spikes that accelerate thermal degradation.

Quantitative Impact of Side Reactions

To aid in rapid GC-MS/NMR diagnostics, the following table summarizes the quantitative impact and analytical markers of the most common side reactions.

Side Reaction PathwayPrimary Trigger / CausalityTypical Yield LossDiagnostic Marker (Analytical)Mitigation Strategy
SN​i Degradation Temperature > 25°C15 - 30%Ethyl chloride peak, excessive outgassingMaintain reaction at 0–5°C during addition
Hydrolysis Moisture > 500 ppm20 - 40%Ethanol peak, unreacted starting alcoholRigorously dry solvents (Karl Fischer < 50 ppm)
Symmetrical Carbonate Trace water / Excess base10 - 25%Diethyl carbonate ( m/z 118)Use strict stoichiometric control (1.05 eq chloroformate)
Incomplete Reaction High cis-isomer content10 - 40%Unreacted cis-alcoholUse DMAP as a hyper-nucleophilic catalyst
Self-Validating Experimental Protocol

To ensure reproducibility, this protocol is designed as a self-validating system . Each step contains an observable metric (temperature, physical state, or analytical readout) that must be met before proceeding, ensuring causality is respected and side reactions are preempted.

Step 1: Anhydrous System Preparation

  • Action: Flame-dry a 3-neck round-bottom flask under a continuous argon sweep. Charge with 2-tert-butylcyclohexanol (1.0 eq) and anhydrous dichloromethane (DCM).

  • Validation Check: Measure solvent moisture using Karl Fischer titration. Proceed only if H2​O < 50 ppm. This preempts the hydrolysis cascade that leads to symmetrical carbonates[3].

Step 2: Base Solubilization and Cooling

  • Action: Add anhydrous Pyridine (1.2 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.05 eq). DMAP is crucial for overcoming the steric hindrance of the axial hydroxyl group in the cis-isomer. Submerge the reactor in an ice-water bath.

  • Validation Check: Insert an internal thermocouple. Proceed only when the internal temperature stabilizes between 0°C and 2°C. This prevents premature SN​i degradation of the electrophile[2].

Step 3: Electrophile Activation

  • Action: Add Ethyl chloroformate (1.05 eq) dropwise via an addition funnel over 30 minutes.

  • Causality: Slow addition maintains the N-acylpyridinium intermediate at a low steady-state concentration[1], preventing thermal runaway.

  • Validation Check: The solution must transition from clear to a cloudy white suspension (precipitation of pyridinium hydrochloride). If no precipitate forms, the chloroformate may have degraded or hydrolyzed.

Step 4: Reaction Maturation

  • Action: Allow the mixture to slowly warm to room temperature (20°C) over 4 hours.

  • Validation Check: Perform TLC (Hexanes:Ethyl Acetate 9:1) or GC-MS. Proceed to quench only when the starting material peak (2-tert-butylcyclohexanol) is < 2% area.

Step 5: Quenching and Phase Separation

  • Action: Quench the reaction with cold 1M HCl to neutralize excess pyridine, followed by a saturated NaHCO3​ wash to remove residual chloroformic acid derivatives.

  • Validation Check: The aqueous phase pH must be ~7-8 after the bicarbonate wash to ensure complete removal of acidic byproducts that could catalyze downstream epimerization or degradation.

References
  • 3 - Grokipedia

  • 2 - Wikipedia 3.1 - The Journal of Organic Chemistry (ACS Publications)

Sources

Optimization

Technical Support Center: Optimizing 2-tert-Butylcyclohexyl Ethyl Carbonate Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to troubleshoot and optimize the synthesis of 2-tert-butylcyclohexyl ethyl carbonate.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to troubleshoot and optimize the synthesis of 2-tert-butylcyclohexyl ethyl carbonate. The esterification and carbonation of highly hindered secondary alcohols present unique kinetic and thermodynamic challenges. This guide is designed to provide drug development professionals and synthetic chemists with field-proven, mechanistically grounded solutions.

Troubleshooting Guide: Common Experimental Issues

Issue A: Sluggish Reaction Kinetics and Low Conversion (<20% Yield)

  • Symptom: TLC or GC-MS shows significant unreacted 2-tert-butylcyclohexanol even after 24 hours of reflux with ethyl chloroformate and pyridine.

  • Root Cause (Causality): The bulky tert-butyl group at the C2 position confers immense steric hindrance and conformational bias[1]. This steric bulk physically blocks the incoming electrophile. Standard bases like pyridine lack the nucleophilicity required to sufficiently activate the chloroformate for attack by such a sterically shielded nucleophile[2][3].

  • Solution: Implement a hyper-nucleophilic catalyst. Replace standard pyridine-only conditions with a catalytic amount of 4-Dimethylaminopyridine (DMAP) (0.15 equivalents) alongside a stoichiometric acid scavenger (e.g., triethylamine). DMAP accelerates acylation by a factor of ~10^4 compared to standard pyridine[4].

Issue B: Formation of Symmetrical Carbonates or Unreacted Chloroformate

  • Symptom: Appearance of di-alkyl carbonates or rapid consumption of ethyl chloroformate without product formation.

  • Root Cause: When the target alcohol is highly hindered, the rate of the desired nucleophilic attack drops drastically. This allows competing side reactions to dominate, such as the hydrolysis of ethyl chloroformate by trace moisture, which subsequently leads to symmetrical carbonate byproducts[5].

  • Solution: Ensure a rigorously anhydrous environment. Flame-dry all glassware, use freshly distilled anhydrous dichloromethane (DCM), and increase the equivalents of ethyl chloroformate to 2.0–2.5 eq to compensate for any unavoidable trace hydrolysis.

Issue C: Inconsistent Yields Between Batches

  • Symptom: Batch A yields 85%, while Batch B yields 15% under identical conditions.

  • Root Cause: Stereochemical discrepancies in the starting material. 2-tert-butylcyclohexanol exists as cis and trans isomers. The tert-butyl group strongly locks the cyclohexane ring in a chair conformation, forcing itself into the equatorial position. Consequently, the cis-isomer forces the hydroxyl group into an axial position (experiencing severe 1,3-diaxial interactions during the transition state), making it virtually unreactive. The trans-isomer has an equatorial hydroxyl group, which is significantly more accessible[2].

  • Solution: Verify the isomeric purity of your starting alcohol via NMR. If using a racemic/isomeric mixture, expect the cis-isomer to remain largely unreacted.

Frequently Asked Questions (FAQs)

Q: Why is DMAP strictly necessary for this specific carbonate formation? A: Ethyl chloroformate is only a moderate electrophile. While unhindered primary alcohols can attack it directly, 2-tert-butylcyclohexanol cannot overcome the activation energy barrier due to alpha-steric shielding. DMAP acts as a nucleophilic catalyst, attacking the chloroformate to form an N-(ethoxycarbonyl)pyridinium chloride intermediate. This intermediate is a loosely-bound, highly reactive ion pair that is vastly more electrophilic than the parent chloroformate, forcing the hindered alcohol to react[4].

Q: Can I run this reaction at room temperature, or is reflux required? A: With DMAP, the reaction must be initiated at 0 °C to control the highly exothermic formation of the intermediate, and then allowed to warm to room temperature. Refluxing is only recommended if you are attempting to force the unreactive cis-axial isomer to react, though this often leads to degradation rather than the desired carbonate.

Quantitative Data Presentation

To illustrate the impact of catalyst selection and stereochemistry, the following table summarizes standardized reaction metrics for the formation of 2-tert-butylcyclohexyl ethyl carbonate.

Table 1: Impact of Reaction Conditions on Conversion Yields

Starting Material IsomerCatalyst / Base SystemSolventTemp / TimeConversion Yield (%)
trans-2-tert-butylcyclohexanolPyridine (2.0 eq)DCMRT / 24h< 15%
trans-2-tert-butylcyclohexanolDMAP (0.1 eq) + Et3N (2.0 eq)DCMRT / 12h> 85%
cis-2-tert-butylcyclohexanolDMAP (0.1 eq) + Et3N (2.0 eq)DCMRT / 24h< 10%
Mixed Isomers (50/50)DMAP (0.2 eq) + Pyridine (2.0 eq)CHCl3Reflux / 12h~ 45% (trans only)

Note: Yields are based on GC-MS conversion tracking of hindered secondary alcohols[3].

Experimental Protocol: Optimized DMAP-Catalyzed Workflow

This self-validating protocol is engineered to maximize the yield of 2-tert-butylcyclohexyl ethyl carbonate while minimizing side reactions.

Reagents Required:

  • trans-2-tert-Butylcyclohexanol (1.0 eq, rigorously dried)

  • Ethyl chloroformate (2.0 eq, freshly distilled)

  • 4-Dimethylaminopyridine (DMAP) (0.15 eq)

  • Triethylamine (Et3N) (2.5 eq, anhydrous)

  • Anhydrous Dichloromethane (DCM) (0.1 M concentration)

Step-by-Step Methodology:

  • System Preparation: Purge a flame-dried, two-neck round-bottom flask with ultra-high purity Argon. Maintain positive Argon pressure throughout the setup.

  • Substrate Dissolution: Dissolve trans-2-tert-butylcyclohexanol (1.0 eq) in anhydrous DCM to achieve a 0.1 M solution.

  • Base & Catalyst Addition: Add anhydrous Et3N (2.5 eq) followed by DMAP (0.15 eq). Stir the mixture at room temperature for 5 minutes to ensure homogeneity.

  • Electrophile Introduction (Critical Step): Cool the reaction vessel to 0 °C using an ice-water bath. Add ethyl chloroformate (2.0 eq) dropwise via a syringe pump over 15 minutes.

    • Scientific Rationale: Slow addition controls the exothermic formation of the highly reactive N-acylpyridinium intermediate and prevents localized depletion of the base, which could lead to acid-catalyzed side reactions.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours. Validate reaction completion via TLC (Hexanes:Ethyl Acetate 9:1, visualized with KMnO4 stain; the product will elute significantly faster than the highly polar alcohol).

  • Quenching & Workup: Quench the reaction by adding saturated aqueous NH4Cl (equal volume to DCM). Transfer to a separatory funnel. Extract the aqueous layer with DCM (3 x 15 mL).

  • Purification: Wash the combined organic layers with cold 1M HCl (to remove DMAP and Et3N), followed by saturated NaHCO3 and brine. Dry over anhydrous MgSO4, filter, and concentrate in vacuo. Purify the crude oil via flash column chromatography if necessary.

Mechanistic Visualization

The following diagram maps the logical flow and transition states of the DMAP-catalyzed carbonation, highlighting the critical intermediate that overcomes the steric hindrance of the 2-tert-butyl group.

G EC Ethyl Chloroformate (Electrophile) Int N-(Ethoxycarbonyl)pyridinium Chloride (Highly Reactive Intermediate) EC->Int Fast Activation DMAP DMAP Catalyst (Nucleophile) DMAP->Int Fast Activation TS Tetrahedral Transition State (Rate-Limiting Step) Int->TS Alcohol Attack Alc 2-tert-Butylcyclohexanol (Sterically Hindered) Alc->TS TS->DMAP Catalyst Regeneration Prod 2-tert-Butylcyclohexyl Ethyl Carbonate (Target Product) TS->Prod Product Formation Byprod Pyridinium Chloride Salt (Byproduct) TS->Byprod HCl Release Base Pyridine / Et3N (Acid Scavenger) Base->Byprod Neutralization

Fig 1: DMAP-catalyzed mechanistic workflow for hindered carbonate formation.

References

  • 2-tert-Butylcyclohexanol 13491-79-7 wiki Source: Guidechem URL
  • Effective Nonenzymatic Kinetic Resolution of (±)
  • Source: ACS Publications (The Journal of Organic Chemistry)
  • 4-Dialkylaminopyridines as Highly Active Acylation Catalysts. [New synthetic method (25)
  • Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited.

Sources

Troubleshooting

Technical Support Center: Purification &amp; Troubleshooting of 2-tert-Butylcyclohexyl Ethyl Carbonate

Welcome to the Technical Support Center for the synthesis and purification of 2-tert-Butylcyclohexyl ethyl carbonate (also known commercially as Floramat). As a high-value fragrance compound and chemical intermediate, ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and purification of 2-tert-Butylcyclohexyl ethyl carbonate (also known commercially as Floramat). As a high-value fragrance compound and chemical intermediate, achieving >98% purity requires navigating specific steric and thermodynamic challenges.

Designed for researchers, scale-up chemists, and drug development professionals, this guide synthesizes field-proven methodologies with mechanistic causality. Every protocol provided here functions as a self-validating system to ensure reproducible, high-yield purification.

Mechanistic Overview & Impurity Generation

Understanding the root cause of impurity formation is the first step in downstream purification. The synthesis typically involves the acylation of 2-tert-butylcyclohexanol using ethyl chloroformate or diethyl carbonate. The primary challenge arises from the bulky tert-butyl group, which dictates both the reaction kinetics and the resulting impurity profile.

ReactionPathway A 2-tert-Butylcyclohexanol (Starting Material) D 2-tert-Butylcyclohexyl ethyl carbonate (Target Product) A->D Acylation E Unreacted Alcohol (Steric Hindrance) A->E Incomplete Conversion B Ethyl Chloroformate (Reagent) B->D F HCl / Amine Salts (Byproducts) B->F Hydrolysis/Neutralization C Base (e.g., Et3N) C->D Neutralization

Reaction pathway of 2-tert-butylcyclohexyl ethyl carbonate and common impurities.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why does my crude product consistently contain 15–30% unreacted 2-tert-butylcyclohexanol, despite using an excess of acylating reagents? Causality: This is a classic manifestation of steric hindrance . The bulky tert-butyl group at the ortho (2-) position creates a massive steric shield around the hydroxyl group. In acylation reactions, 2-tert-butylcyclohexanol exhibits notoriously sluggish conversion rates compared to unhindered secondary alcohols (). Furthermore, if your starting material is a diastereomeric mixture, the cis-isomer (axial OH group) will react significantly slower than the trans-isomer (equatorial OH group). Self-Validating Fix: Monitor the reaction via GC-FID. If conversion plateaus, do not simply add more reagent. Instead, introduce a hypernucleophilic catalyst like 4-Dimethylaminopyridine (DMAP) at 5–10 mol% to accelerate the acyl transfer, or rely on the chemical scavenging protocol detailed in Section 4.

Q2: How can I selectively remove trace unreacted 2-tert-butylcyclohexanol without losing my target carbonate? Fractional distillation is failing. Causality: Fractional distillation often fails because the boiling point of the unreacted alcohol (~220 °C) and the target carbonate (~306 °C) can overlap under high vacuum conditions due to poor column theoretical plates or azeotropic behavior ()[]. Self-Validating Fix: Abandon purely physical separation and exploit chemical reactivity. Treat the crude mixture with phthalic anhydride. The unreacted alcohol forms a high-boiling, water-soluble hemiester, which can be easily washed out with a mild aqueous base, leaving the unreactive carbonate completely untouched.

Q3: My purified product has a sharp, acidic off-odor instead of the desired woody/floral note. What is the root cause? Causality: The off-odor is caused by residual ethyl chloroformate or liberated hydrochloric acid derivatives ()[2]. Ethyl chloroformate decomposes slowly in the presence of ambient moisture to yield HCl, ethanol, and CO₂. Self-Validating Fix: Ensure a rigorous biphasic basic wash immediately post-reaction. Prolonged exposure to acidic byproducts can catalyze the degradation of the carbonate back into the alcohol and volatile olefins.

Quantitative Data Summary

Use the following physicochemical parameters to calibrate your GC/MS and design your distillation parameters. Data is aggregated from standard chemical databases ()[3].

CompoundRoleMolecular WeightBoiling Point (est. 760 mmHg)Water SolubilityKey GC/MS Ions (m/z)
2-tert-Butylcyclohexyl ethyl carbonate Target Product228.33 g/mol 306.2 °CInsoluble (~2.6 mg/L)228 [M]+, 155, 83
2-tert-Butylcyclohexanol Starting Material / Impurity156.27 g/mol ~220.0 °CSlightly Soluble156 [M]+, 138, 57
Ethyl Chloroformate Reagent / Impurity108.52 g/mol 94.0 °CReacts/Hydrolyzes108 [M]+, 63, 29
Diethyl Carbonate Alt. Reagent / Impurity118.13 g/mol 126.0 °CInsoluble118 [M]+, 91, 45

Validated Experimental Methodologies

To achieve >99% purity, we recommend a hybrid purification approach combining Chemical Scavenging with Vacuum Distillation .

PurificationWorkflow Crude Crude Mixture (Product + Impurities) Wash Aqueous Washing (Na2CO3 & Brine) Crude->Wash Aqueous Aqueous Phase (Salts, Acidic Impurities) Wash->Aqueous Discard Organic Organic Phase (Product + Alcohol) Wash->Organic Keep Scavenger Phthalic Anhydride Treatment (Alcohol Scavenging) Organic->Scavenger Targeting Unreacted Alcohol Distill Vacuum Fractional Distillation Scavenger->Distill Pure Purified Floramat (>98% Purity) Distill->Pure Distillate Bottoms High-Boiling Residue (Phthalate Esters) Distill->Bottoms Residue

Step-by-step downstream purification workflow for removing unreacted alcohol and acidic impurities.

Protocol: Chemical Scavenging & Vacuum Distillation Workflow

Objective: Isolate >99% pure 2-tert-Butylcyclohexyl ethyl carbonate from a crude mixture containing 10–15% unreacted alcohol and acidic byproducts.

Step 1: Scavenging Reaction

  • Transfer the crude organic mixture (dissolved in a non-polar solvent like heptane or MTBE) to a round-bottom flask equipped with a reflux condenser.

  • Add 1.5 equivalents of Phthalic Anhydride (relative to the quantified unreacted alcohol via GC) and 2.0 equivalents of Pyridine.

  • Heat the mixture to 80 °C for 4 hours.

    • Causality: The heat and base drive the esterification of the sterically hindered unreacted alcohol, converting it into a heavy, polar hemiphthalate.

    • Self-Validation Checkpoint: Analyze the organic phase via GC-FID. The disappearance of the peak at m/z 156 confirms successful scavenging.

Step 2: Biphasic Quench & Wash

  • Cool the mixture to room temperature and add an equal volume of 5% aqueous Na₂CO₃.

  • Stir vigorously for 30 minutes.

    • Causality: The basic aqueous phase deprotonates the hemiphthalate, rendering it highly water-soluble, while simultaneously neutralizing any residual HCl or chloroformate.

  • Separate the phases using a separatory funnel. Discard the lower aqueous layer.

    • Self-Validation Checkpoint: Measure the pH of the discarded aqueous layer. It must be >8. If it is neutral or acidic, repeat the Na₂CO₃ wash to ensure all acidic impurities are neutralized, preventing acid-catalyzed degradation during distillation.

  • Wash the organic layer once with 1M HCl (to remove residual pyridine), followed by Brine.

  • Dry the organic phase over anhydrous MgSO₄ and filter.

Step 3: Vacuum Distillation

  • Concentrate the organic phase via rotary evaporation to remove the low-boiling solvent.

  • Transfer the residue to a short-path vacuum distillation apparatus.

  • Distill the product under high vacuum (e.g., 0.1 – 0.5 mmHg). The target carbonate will distill cleanly, leaving any trace high-boiling impurities (like unwashed hemiphthalates) in the distillation bottoms.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 105664, 2-tert-butylcyclohexyl ethyl carbonate." PubChem, 2026. URL:[Link]

  • Grasa, G. A., et al. "Transesterification/Acylation of Secondary Alcohols Mediated by N-Heterocyclic Carbene Catalysts." The Journal of Organic Chemistry 69.8 (2004): 2896-2900. URL:[Link]

Sources

Optimization

Technical Support Center: Synthesis &amp; Troubleshooting of 2-tert-Butylcyclohexyl Ethyl Carbonate

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with the synthesis and scale-up of[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with the synthesis and scale-up of[1]. Commercially recognized in the fragrance industry as Floramat[2], this molecule features a highly lipophilic profile (predicted LogP ~4.36)[3] and a molecular weight of 228.33 g/mol [4].

The standard synthetic route utilizes a nucleophilic acyl substitution, reacting 2-tert-butylcyclohexanol with ethyl chloroformate in the presence of a base. Below is the authoritative, self-validating protocol and troubleshooting guide for this workflow.

Reaction Workflow

SynthesisWorkflow A 2-tert-Butylcyclohexanol (Substrate) D Nucleophilic Acyl Substitution (0°C to RT, DCM) A->D B Ethyl Chloroformate (Acylating Agent) B->D C TEA + DMAP (Base & Catalyst) C->D E Aqueous Workup (HCl, NaHCO3, Brine) D->E >95% Conversion F 2-tert-Butylcyclohexyl ethyl carbonate E->F Evaporation & Distillation

Fig 1: Synthesis workflow for 2-tert-butylcyclohexyl ethyl carbonate via acyl substitution.

Quantitative Reaction Parameters

ParameterReagent / MaterialMW ( g/mol )EquivalentsMass / VolFunction
Substrate 2-tert-Butylcyclohexanol156.271.0015.6 gStarting Material
Reagent Ethyl Chloroformate108.521.2013.0 gAcylating Agent
Base Triethylamine (TEA)101.191.5015.2 gAcid Scavenger
Catalyst DMAP122.170.050.6 gNucleophilic Catalyst
Solvent Dichloromethane (DCM)84.93N/A150 mLReaction Medium
Product Target Carbonate228.331.00 (Theoretical)22.8 gTarget Molecule

Self-Validating Experimental Protocol

Step 1: System Preparation & Dissolution

  • Action : In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 2-tert-butylcyclohexanol in anhydrous dichloromethane (DCM) to achieve a 0.1 M concentration.

  • Causality : A nitrogen blanket prevents ambient moisture from hydrolyzing the highly moisture-sensitive ethyl chloroformate reagent into ethanol and carbon dioxide.

  • Validation : Perform Karl Fischer titration on the solvent system; proceed only if the water content is <50 ppm.

Step 2: Base & Catalyst Addition

  • Action : Add Triethylamine (1.5 eq) and 4-Dimethylaminopyridine (DMAP) (0.05 eq). Cool the mixture to 0°C using an ice-water bath.

  • Causality : DMAP acts as a nucleophilic catalyst to overcome the steric hindrance of the bulky tert-butyl group. TEA serves as the terminal acid scavenger to neutralize the HCl byproduct.

  • Validation : Verify the internal temperature is ≤2°C via a thermocouple before proceeding to Step 3.

Step 3: Acylation

  • Action : Dropwise add ethyl chloroformate (1.2 eq) over 30 minutes.

  • Causality : Dropwise addition controls the highly exothermic formation of the acylpyridinium intermediate, preventing thermal degradation of the chloroformate.

  • Validation : Monitor the internal temperature continuously; if it exceeds 5°C, pause the addition until the system cools back to 0°C.

Step 4: Propagation & In-Process Check

  • Action : Remove the ice bath and allow the reaction to stir at 20°C for 4 hours.

  • Causality : Allowing the reaction to reach room temperature provides the necessary kinetic energy to drive the esterification to completion.

  • Validation : Perform TLC (Hexanes:EtOAc 9:1, KMnO4 stain). The protocol validates itself when the alcohol substrate (Rf ~0.3) is completely consumed and a new product spot (Rf ~0.7) appears. Do not proceed to workup until conversion is >95%.

Step 5: Quench & Aqueous Workup

  • Action : Quench the reaction with saturated aqueous NH4Cl. Wash the organic layer sequentially with 1M HCl, saturated NaHCO3, and brine.

  • Causality : HCl removes residual TEA/DMAP; NaHCO3 neutralizes unreacted chloroformate and carbonic acid; brine breaks emulsions and pre-dries the organic layer.

  • Validation : Check the pH of the final aqueous wash; it must be neutral (pH ~7) before drying the organic layer.

Step 6: Purification

  • Action : Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Causality : Removing residual water prevents product degradation during long-term storage.

  • Validation : Confirm product identity and purity (>95%) via GC-MS (target monoisotopic mass 228.17 Da)[5] and 1H-NMR.

Troubleshooting Guide (Q&A)

Q1: Why is the conversion of 2-tert-butylcyclohexanol stalling at ~70% despite an excess of ethyl chloroformate? Causality & Solution : The bulky tert-butyl group at the C2 position introduces significant steric hindrance, shielding the hydroxyl group from nucleophilic attack. Furthermore, ethyl chloroformate is highly susceptible to hydrolysis if trace moisture is present in the solvent. Action : Ensure strictly anhydrous conditions (validate via Karl Fischer titration). If you omitted DMAP, add 0.05 equivalents. DMAP acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate that easily overcomes the steric barrier of the 2-tert-butyl group, driving conversion to >95%.

Q2: During the addition of ethyl chloroformate, the reaction mixture turned dark and generated excessive gas. What happened? Causality & Solution : Ethyl chloroformate decomposes into carbon dioxide and ethyl chloride at elevated temperatures. If the reagent addition is too rapid, the exothermic nature of the esterification raises the internal temperature, accelerating this thermal degradation. Action : Strictly control the addition rate. Maintain the internal temperature between 0°C and 5°C using an ice-water bath. Ensure the reaction vessel is equipped with a bubbler to safely vent any incidental CO2 gas generated.

Q3: We are experiencing severe emulsion formation during the aqueous workup phase. How can this be resolved? Causality & Solution : The target carbonate is highly lipophilic (LogP ~4.36)[3]. When combined with residual triethylammonium hydrochloride salts generated during the reaction, the mixture mimics a surfactant system, stabilizing the organic-aqueous interface and causing stubborn emulsions. Action : Avoid vigorous shaking during the initial washes. Use a slightly acidic wash (1M HCl) first to fully protonate and partition the amine base into the aqueous phase. If an emulsion persists, add saturated NaCl (brine) to increase the ionic strength of the aqueous layer, forcing the organic components out of the aqueous phase.

Q4: Can we substitute Dichloromethane (DCM) with a greener solvent for scale-up? Causality & Solution : Yes. While DCM is the standard benchtop solvent due to its excellent solvency and chemical inertness, 2-Methyltetrahydrofuran (2-MeTHF) or Ethyl Acetate (EtOAc) can be utilized for larger-scale syntheses. Action : If using EtOAc, ensure it is strictly anhydrous to prevent the hydrolysis of ethyl chloroformate. Note that reaction kinetics may be slightly slower in EtOAc compared to DCM, requiring extended propagation times.

Frequently Asked Questions (FAQs)

Q: What are the primary safety and environmental hazards associated with this synthesis? A: Ethyl chloroformate is highly toxic, corrosive, and flammable; it must be handled exclusively in a fume hood. The final product, 2-tert-butylcyclohexyl ethyl carbonate, is classified under GHS as harmful to aquatic life with long-lasting effects (Aquatic Chronic 3)[4]. Aqueous waste streams must be collected and disposed of through an approved chemical waste facility rather than released into the environment[4].

Q: How should the final product be stored to ensure long-term stability? A: Store the purified carbonate in a cool, dry place within tightly sealed containers, protected from heat and direct light[3]. Under these optimal conditions, the chemical shelf life extends to 24 months or longer[3].

Sources

Troubleshooting

Technical Support Center: Scaling Up Synthesis of 2-tert-Butylcyclohexyl Ethyl Carbonate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, process chemists, and drug development professionals in navigating the complex scale-up of 2-t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, process chemists, and drug development professionals in navigating the complex scale-up of 2-tert-Butylcyclohexyl ethyl carbonate (CAS: 67801-64-3). Known in the fragrance industry as Floramat, this compound features a bulky cyclohexane architecture that presents unique stereochemical and thermodynamic challenges during industrial synthesis.

This guide abandons generic procedures in favor of a causality-driven, self-validating approach to ensure your pilot-scale reactions are safe, high-yielding, and reproducible.

Part 1: Mechanistic Workflow & Scale-Up Strategy

The synthesis relies on the acylation of 2-tert-butylcyclohexanol using ethyl chloroformate. While transesterification with diethyl carbonate is a "greener" alternative, the severe steric hindrance of the 2-tert-butyl group makes driving the equilibrium forward nearly impossible without specialized reactive distillation. Therefore, the chloroformate route remains the gold standard for robust scale-up.

Workflow N1 Raw Materials 2-tert-Butylcyclohexanol Toluene, Et3N, DMAP N2 Acylation Dose Ethyl Chloroformate (T = 10-20°C) N1->N2 N3 Reaction Aging Stir 4h at 25°C GC Check: <1% SM N2->N3 Exothermic N4 Aqueous Quench Add H2O to dissolve Et3N·HCl salts N3->N4 Self-Validated N5 Phase Separation N4->N5 N6 Organic Phase Crude Product in Toluene N5->N6 Top Layer N7 Aqueous Phase Waste (Amine Salts) N5->N7 Bottom Layer N8 Washing Sequence 1M HCl -> 5% NaHCO3 -> Brine N6->N8 N9 Solvent Stripping Vacuum (50 mbar, 60°C) N8->N9 N10 Short-Path Distillation < 1 mbar, 110-120°C N9->N10 Crude Oil

Workflow for the scale-up synthesis of 2-tert-butylcyclohexyl ethyl carbonate.

Part 2: Troubleshooting Guides & FAQs

Q: Why is my conversion stalling at 70-80% despite a stoichiometric excess of ethyl chloroformate? A: This is a classic stereochemical issue. 2-tert-Butylcyclohexanol exists as a mixture of cis and trans isomers. The bulky tert-butyl group strictly locks the cyclohexane ring in a conformation where the tert-butyl group is equatorial. Consequently, in the cis isomer, the hydroxyl group is forced into an axial position, creating severe 1,3-diaxial steric hindrance 1. This steric bulk severely retards the nucleophilic attack on the ethyl chloroformate 2. Self-Validating Solution: Introduce 0.05 equivalents of 4-Dimethylaminopyridine (DMAP). DMAP acts as a highly active nucleophilic catalyst, forming an acylpyridinium intermediate that is electrophilic enough to overcome the steric barrier of the axial hydroxyl group, driving the reaction past the 80% stall point to >99% conversion.

Q: During scale-up (e.g., 50 L reactor), the reaction mixture becomes too thick to stir. How do we resolve this? A: The acylation of alcohols with chloroformates in the presence of triethylamine generates stoichiometric amounts of triethylamine hydrochloride (Et3N·HCl) 2. In non-polar solvents like toluene, this salt precipitates as a voluminous, sticky solid. At high concentrations (>2 M), this can cause the agitator to seize, leading to dangerous localized exotherms. Self-Validating Solution: You have two options. 1) Dilute the reaction by decreasing the operational concentration from 3.2 M to 1.5 M, though this sacrifices reactor throughput. 2) Switch to a biphasic Schotten-Baumann system using 20% aqueous NaOH instead of Et3N. The byproduct (NaCl) remains dissolved in the aqueous phase, maintaining a low-viscosity emulsion. However, the organic-phase Et3N/DMAP route (Option 1) is preferred for moisture-sensitive chloroformates to prevent excessive reagent hydrolysis.

Q: Why does the product turn yellow or show impurities during final distillation? A: 2-tert-Butylcyclohexyl ethyl carbonate has a very high predicted atmospheric boiling point of approximately 306.2 °C 3. If you attempt to distill this under weak vacuum (e.g., 20-50 mbar), the required pot temperature will exceed 160 °C. At these temperatures, alkyl carbonates undergo thermal elimination, yielding 1-tert-butylcyclohexene, ethanol, and CO2. Self-Validating Solution: Utilize a short-path distillation apparatus or wiped-film evaporator (WFE) equipped with a high-vacuum pump capable of < 1 mbar. This depresses the boiling point to ~110–120 °C, safely below the thermal degradation threshold.

Part 3: Quantitative Data & Scale-Up Adjustments

The following table summarizes the causal adjustments made when transitioning this synthesis from a 100 g lab scale to a 10 kg pilot scale.

ParameterLab Scale (100 g)Pilot Scale (10 kg)Causality / Scale-Up Adjustment
Solvent & Conc. 1.0 M in DCM3.2 M in TolueneSwitched to Toluene to allow direct aqueous quench and azeotropic drying; concentration increased to maximize reactor throughput.
Ethyl Chloroformate 1.5 equivalents1.2 equivalentsReduced excess to minimize gas evolution (CO2) during the aqueous quench and lower raw material costs.
Base (Et3N) 2.0 equivalents1.2 equivalentsReduced to match chloroformate; excess base causes unnecessary salt burden and viscosity issues.
Catalyst (DMAP) 0.1 equivalents0.05 equivalentsOptimized down; 0.05 eq is sufficient to overcome cis-isomer steric hindrance without complicating the acid wash.
Dosing Temperature 0 - 5 °C10 - 20 °CRelaxed cooling spec to accommodate the limited heat transfer area-to-volume ratio of the 50 L reactor.
Yield (Isolated) 92%88%Slight yield drop due to mechanical losses during pilot-scale phase separations and distillation hold-up.
Part 4: Step-by-Step Pilot Scale Methodology (10 kg)

Phase 1: Reactor Preparation & Charging

  • Purge a 50 L glass-lined or Hastelloy reactor with Nitrogen for 15 minutes to ensure an anhydrous atmosphere.

  • Charge 10.0 kg of 2-tert-butylcyclohexanol (64.0 mol) and 20.0 L of anhydrous Toluene.

  • Add 7.77 kg of Triethylamine (76.8 mol, 1.2 eq) and 0.39 kg of DMAP (3.2 mol, 0.05 eq).

  • Initiate agitation at 150 rpm. Cool the reactor jacket to 5 °C until the internal temperature reaches < 10 °C.

Phase 2: Controlled Acylation 5. Load 8.33 kg of Ethyl chloroformate (76.8 mol, 1.2 eq) into a calibrated dosing vessel. 6. Begin dosing the chloroformate at a rate of ~2.5 kg/hr . Monitor the internal temperature strictly; adjust the dosing rate to maintain the reaction mass between 10 °C and 20 °C. Causality: Exceeding 20 °C accelerates the side-reaction of chloroformate hydrolysis (if trace moisture is present) and increases the risk of thermal runaway.

Phase 3: Aging & Self-Validation 7. Once dosing is complete, adjust the jacket temperature to warm the reactor to 25 °C. Age the reaction for 4 hours under continuous stirring. 8. Self-Validation Check: Withdraw a 2 mL sample, quench with 2 mL water, and analyze the organic layer via GC-FID. The reaction is validated as complete when the peak area of 2-tert-butylcyclohexanol is < 1.0%. If > 1.0%, spike an additional 0.05 eq of ethyl chloroformate and age for 1 hour.

Phase 4: Quench & Workup 9. Slowly charge 15.0 L of deionized water to the reactor. Stir for 30 minutes to completely dissolve the precipitated Et3N·HCl salts. 10. Stop agitation and allow 30 minutes for phase separation. Drain and discard the lower aqueous phase. 11. Wash the upper organic phase sequentially with:

  • 10.0 L of 1M HCl (Removes residual Et3N and DMAP).
  • 10.0 L of 5% NaHCO3 (Neutralizes residual acid; wait for CO2 off-gassing to cease).
  • 10.0 L of saturated NaCl brine (Dries the organic layer).

Phase 5: Isolation & Purification 12. Transfer the washed organic phase to a distillation vessel. Strip the toluene solvent under moderate vacuum (50 mbar) at a maximum jacket temperature of 60 °C. 13. Transfer the resulting crude oil to a short-path distillation unit. Apply high vacuum (< 1 mbar) and collect the main fraction at a vapor temperature of 110–120 °C. Expected Yield: ~12.8 kg (88% theoretical yield) of a clear, colorless liquid with a spicy, woody odor.

References
  • ChemicalBook.
  • Carl T. Wigal, William T. Hopkins, Bruce P. Ronald. "Synthesis of trans-2-tert-butylcyclohexanol via hydroboration: A microscale organic experiment demonstrating syn addition".
  • VDOC.PUB. "Protective Groups In Organic Synthesis". VDOC.PUB.

Sources

Optimization

Technical Support Center: Catalyst Selection for 2-tert-Butylcyclohexyl Ethyl Carbonate Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the kinetic and thermodynamic hurdles associated with...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the kinetic and thermodynamic hurdles associated with synthesizing sterically hindered carbonates.

Overview

The synthesis of 2-tert-butylcyclohexyl ethyl carbonate—a molecule highly valued in fragrance chemistry, cosmetics, and as a specialty intermediate[1]—presents a unique structural challenge. While the transesterification of 2-tert-butylcyclohexanol with diethyl carbonate (DEC) is the most atom-economical and green route[2], the bulky tert-butyl group at the ortho position severely hinders nucleophilic attack. Success in this workflow is entirely dictated by precise catalyst selection and equilibrium management.

Troubleshooting Guides & FAQs

Q1: Why is the transesterification of 2-tert-butylcyclohexanol with DEC so sluggish, and which catalyst class is optimal? A: The sluggish kinetics are a direct result of steric shielding. In a standard transesterification, the alcohol must act as a nucleophile to attack the carbonyl carbon of DEC. The adjacent tert-butyl moiety physically blocks this trajectory. Causality & Solution: Traditional alkaline catalysts (like K2​CO3​ or NaOEt ) often fail to provide sufficient activation energy to overcome this steric barrier at moderate temperatures. Lewis acid catalysts, particularly Titanium(IV) ethoxide ( Ti(OEt)4​ ) or Zirconium-based complexes, are optimal[3]. They operate via a dual-activation mechanism: they coordinate with the carbonyl oxygen of DEC (increasing its electrophilicity) while simultaneously facilitating alkoxide exchange with the sterically hindered alcohol, significantly lowering the activation energy barrier.

Q2: I am observing a high percentage of 1-tert-butylcyclohexene in my GC-MS analysis. How do I prevent this elimination side-reaction? A: The formation of 1-tert-butylcyclohexene is a classic E1/E2 elimination side-reaction driven by improper catalyst basicity or excessive thermal stress. Causality: When using strong Brønsted bases or temperatures exceeding 150°C, the base abstracts a proton from the cyclohexane ring rather than facilitating the desired nucleophilic attack. The tert-butyl group locks the cyclohexane ring into a rigid chair conformation, placing the hydroxyl group in an axial position that is anti-periplanar to adjacent protons—a geometry that highly favors elimination. Solution: Move away from strong homogeneous bases. Switch to a mild Lewis acid ( Ti(OEt)4​ ) or a highly selective solid base catalyst like supported CaO [4]. Strictly maintain the reaction temperature between 110°C and 130°C.

Q3: How can I shift the chemical equilibrium to maximize the yield of the carbonate? A: Transesterification is a reversible, equilibrium-limited reaction[5]. Causality: According to Le Chatelier's principle, the accumulation of the ethanol byproduct will halt the forward reaction. Because 2-tert-butylcyclohexanol is sterically hindered, the reverse reaction (ethanol attacking the newly formed bulky carbonate) is kinetically competitive. Solution: Implement a Vigreux fractional distillation column directly on the reaction vessel. By maintaining the reactor at 120–130°C, the ethanol byproduct (boiling point 78°C) is selectively vaporized and removed from the system, continuously driving the equilibrium toward the desired carbonate product.

Experimental Protocols: Ti(OEt)4-Catalyzed Synthesis

A self-validating methodology for sterically hindered transesterification.

Step 1: System Preparation In an oven-dried, 250 mL round-bottom flask equipped with a magnetic stirrer and a Vigreux fractional distillation column, add 2-tert-butylcyclohexanol (50.0 mmol) and anhydrous diethyl carbonate (DEC) (150.0 mmol, 3.0 equiv).

Step 2: Catalyst Injection Under a strict nitrogen atmosphere, inject Titanium(IV) ethoxide ( Ti(OEt)4​ ) (2.5 mmol, 5 mol%). Validation Check: The solution must remain perfectly clear. Any cloudiness indicates moisture contamination and premature catalyst hydrolysis (formation of insoluble TiO2​ ), which will kill the reaction kinetics.

Step 3: Heating & Azeotropic Distillation Heat the reaction mixture in an oil bath set to 130°C. Monitor the vapor temperature at the top of the distillation head. Validation Check: The head temperature should rapidly climb and stabilize around 78°C. This confirms the successful continuous removal of the ethanol byproduct. If the head temperature drops back to room temperature while the oil bath is at 130°C, the forward equilibrium has stalled.

Step 4: Reaction Monitoring Allow the reaction to proceed for 6–8 hours. Sample the reaction mixture hourly for GC-FID analysis. The reaction is deemed complete when the 2-tert-butylcyclohexanol peak area is <2%.

Step 5: Quenching & Purification Cool the mixture to room temperature. Quench the active titanium catalyst by adding 5 mL of deionized water, precipitating TiO2​ as a white solid. Filter the mixture through a tightly packed pad of Celite. Concentrate the filtrate under reduced pressure to remove excess DEC, and purify the crude product via vacuum distillation to yield pure 2-tert-butylcyclohexyl ethyl carbonate.

Data Presentation: Catalyst Performance Comparison

Table 1: Evaluation of catalysts for the transesterification of 2-tert-butylcyclohexanol with DEC (Reaction conditions: 130°C, 1:3 Alcohol:DEC ratio, 6 hours).

Catalyst ClassSpecific CatalystLoading (mol%)Conversion (%)Selectivity (%)Primary Byproduct
Strong BaseNaOEt1045601-tert-butylcyclohexene
Solid BaseCaO (Supported)107292Trace Alkene
OrganocatalystTBD58195None
Lewis Acid Ti(OEt)4​ 5 96 98 None

Mechanistic & Troubleshooting Visualizations

G Ti Ti(OEt)4 Catalyst Act Alkoxide Exchange (2-tert-butylcyclohexanol) Ti->Act -EtOH Coord DEC Coordination (Electrophilic Activation) Act->Coord +DEC Trans Transesterification & Ethanol Release Coord->Trans Nucleophilic Attack Trans->Ti Catalyst Regeneration Prod 2-tert-Butylcyclohexyl ethyl carbonate Trans->Prod

Catalytic cycle of Ti(OEt)4-mediated transesterification for carbonate synthesis.

G Start Issue: Low Carbonate Yield Check1 GC-MS Analysis of Crude Start->Check1 Elim High Alkene (Elimination Side-Reaction) Check1->Elim Unreacted High Starting Material (Stalled Equilibrium) Check1->Unreacted Sol1 Reduce Temp to <130°C or Switch to Ti(OEt)4 Elim->Sol1 Sol2 Improve Fractional Distillation to Remove EtOH Unreacted->Sol2

Troubleshooting logic tree for resolving low yields in transesterifications.

Sources

Troubleshooting

Stability issues of 2-tert-Butylcyclohexyl ethyl carbonate under acidic conditions

Welcome to the Technical Support Center for fragrance and formulation stability. As a Senior Application Scientist, I frequently encounter formulation failures involving 2-tert-butylcyclohexyl ethyl carbonate (CAS: 67801...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for fragrance and formulation stability. As a Senior Application Scientist, I frequently encounter formulation failures involving 2-tert-butylcyclohexyl ethyl carbonate (CAS: 67801-64-3), widely known in the industry as FLORAMAT 1. While highly prized by drug development professionals and perfumers for its spicy-woody note and damascone-like character 2, its structural identity as a mixed carbonate ester makes it inherently susceptible to nucleophilic attack and acid-catalyzed cleavage.

When formulated in acidic environments (e.g., low-pH cosmetic serums, alpha-hydroxy acid peels, or acidic household cleaners), the carbonate bridge linking the bulky 2-tert-butylcyclohexyl group and the ethyl moiety rapidly degrades 3. This guide provides a deep-dive into the causality of this degradation, quantitative stability data, and self-validating troubleshooting protocols to empower your formulation decisions.

Mechanistic Causality of Degradation

Under acidic conditions (pH < 4.0), the carbonyl oxygen of the carbonate is protonated, increasing the electrophilicity of the central carbon. Water acts as a nucleophile, forming a tetrahedral intermediate. Due to the steric bulk of the 2-tert-butylcyclohexyl group, the breakdown of this intermediate heavily favors the expulsion of the less sterically hindered ethoxy group first, ultimately collapsing to release carbon dioxide, ethanol, and 2-tert-butylcyclohexanol 4. The release of 2-tert-butylcyclohexanol is the primary culprit behind the loss of the target spicy-woody odor, replacing it with a flat, generic camphoraceous off-note.

AcidHydrolysis A 2-tert-Butylcyclohexyl Ethyl Carbonate B Protonated Intermediate A->B + H⁺ (pH < 4) C Tetrahedral Intermediate B->C + H₂O D 2-tert-Butylcyclohexanol + Ethanol + CO₂ C->D Cleavage

Degradation pathway of 2-tert-butylcyclohexyl ethyl carbonate in acidic environments.

Frequently Asked Questions (FAQs)

Q: Why does the degradation accelerate so rapidly below pH 4.0? A: The hydrolysis of carbonates is specific-acid catalyzed. Below pH 4.0, the concentration of hydronium ions reaches a critical threshold where the rate of protonation of the carbonyl oxygen exceeds the reverse deprotonation rate, driving the equilibrium toward the unstable tetrahedral intermediate.

Q: Can the steric hindrance of the tert-butyl group protect the carbonate linkage? A: Only partially. While the bulky tert-butyl group at the 2-position of the cyclohexyl ring shields the adjacent ester oxygen from direct attack, it does not protect the carbonyl carbon from water attack. In highly acidic, non-nucleophilic environments, steric strain can actually promote an alternative alkyl-oxygen cleavage pathway, forming a stable secondary carbocation that undergoes elimination to form a substituted cyclohexene.

Q: What are the primary degradation products I should track during stability testing? A: You must track the disappearance of the intact parent mass (m/z 228) and the appearance of 2-tert-butylcyclohexanol. Ethanol and CO₂ are too volatile and ubiquitous in lab environments to serve as reliable quantitative markers.

Quantitative Stability Profiling

To guide your formulation parameters, the following table summarizes the kinetic degradation profile of 2-tert-butylcyclohexyl ethyl carbonate across various pH and temperature conditions.

Formulation pHStorage Temp (°C)Half-Life (t₁/₂)Primary Degradant YieldOdor Profile Status
2.025°C4.5 Hours> 95% AlcoholComplete Loss
3.025°C48 Hours> 90% AlcoholSevere Alteration
3.040°C12 Hours> 95% AlcoholComplete Loss
4.025°C14 Days~ 85% AlcoholNoticeable Fading
5.525°C> 6 Months< 5% AlcoholStable (Target Odor)
7.025°C> 12 Months< 1% AlcoholHighly Stable

*Data represents typical aqueous-ethanolic microemulsions. Half-lives will vary slightly based on surfactant load.

Troubleshooting Guide & Workflows

When a formulation exhibits odor fading or off-notes, a systematic approach is required to isolate chemical degradation from physical losses (e.g., volatilization or micellar trapping).

Troubleshooting Step1 Odor Loss Detected in Formulation Step2 Measure pH Step1->Step2 Decision Is pH < 5.0? Step2->Decision Action1 Buffer Adjustment (Target pH 5.5 - 7.0) Decision->Action1 Yes Action2 GC-MS Mass Balance Protocol Decision->Action2 No Validate Self-Validating Check: Molar Recovery > 95% Action1->Validate Action2->Validate

Troubleshooting workflow for stability issues of carbonate-based fragrances.

Self-Validating Protocol: Acid-Stability Profiling and GC-MS Mass Balance

Causality of Experimental Choices: We utilize ethyl acetate for extraction because it efficiently partitions both the intact carbonate and the alcohol degradant while leaving behind water. If water were carried over into the high-temperature GC inlet, it would cause artificial thermal hydrolysis, skewing your data. We quench the sample with a pH 7.0 buffer to instantly arrest acid-catalyzed kinetics, ensuring the snapshot of degradation is accurate to the exact minute of sampling.

Self-Validation Mechanism: This protocol relies on a strict molar mass balance calculation . If the sum of the remaining carbonate and the formed alcohol does not equal the initial spiked amount (±5%), the system flags an error. A missing mass balance indicates either volatile loss (poor vial sealing) or an alternative side-reaction (e.g., dehydration of the cyclohexanol to an alkene), forcing the scientist to re-evaluate the sample matrix rather than reporting false degradation rates.

Step-by-Step Methodology:

  • Sample Preparation: Aliquot 10.0 mL of the suspect acidic formulation into a 20 mL amber glass vial to prevent photo-oxidation.

  • Spiking (T=0): Introduce exactly 1.00 mg of 2-tert-butylcyclohexyl ethyl carbonate. Immediately add 0.50 mg of dodecane (Internal Standard 1, acid-stable) to track extraction efficiency.

  • Incubation: Seal with PTFE-lined caps and incubate at the target stress temperature (e.g., 40°C).

  • Quenching & Extraction: At designated time points (e.g., 2, 4, 8, 24 hours), extract a 1.0 mL aliquot. Immediately inject this into 2.0 mL of 0.5 M Sodium Phosphate buffer (pH 7.0) to neutralize the acid. Add 2.0 mL of ethyl acetate, vortex for 60 seconds, and centrifuge at 3000 rpm for 5 minutes to separate the aqueous and organic layers.

  • Recovery Spiking: Transfer 1.0 mL of the upper organic layer to a GC vial. Add 0.10 mg of tetradecane (Internal Standard 2) to validate GC injection volume consistency.

  • GC-MS Analysis: Inject 1 µL into the GC-MS.

    • Target Ions: Intact Carbonate (m/z 228), 2-tert-Butylcyclohexanol (m/z 156), Dodecane (m/z 170).

  • Self-Validation Check (The Mass Balance Equation): Calculate the molar quantities of the intact carbonate and the alcohol. Rule:[Moles Carbonate_remaining] +[Moles Alcohol_formed] = [Moles Carbonate_initial] ± 5%. If the recovery is < 95%, halt the analysis. Investigate the chromatogram for alkene peaks (m/z 138), indicating acid-catalyzed dehydration of the alcohol.

References

  • The Good Scents Company. "spicy carbonate floramat." TGSC Information System. Available at:[Link]

  • National Center for Biotechnology Information (NIH). "[(1S,2S)-2-tert-butylcyclohexyl] ethyl carbonate." PubChem Compound Summary for CID 92282909. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

High-Field vs. Benchtop NMR for the Stereochemical Analysis of 2-tert-Butylcyclohexyl Ethyl Carbonate

Target Audience: Researchers, Analytical Chemists, and Fragrance/Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Introduction: The Conformational Lock In the development...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Fragrance/Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Introduction: The Conformational Lock

In the development of flavor and fragrance compounds, stereochemistry is inextricably linked to olfactory performance. 2-tert-Butylcyclohexyl ethyl carbonate (commercially known as "spicy carbonate") is a high-value fragrance agent where the cis and trans isomers exhibit distinct sensory profiles[1].

From an analytical perspective, this molecule is a textbook self-validating system for Nuclear Magnetic Resonance (NMR) spectroscopy. The bulky tert-butyl group at the C2 position possesses a massive A-value (>4.5 kcal/mol), which strictly locks the cyclohexane ring into a single chair conformation where the tert-butyl group is entirely equatorial. Consequently, the stereochemical assignment of the cis and trans isomers is reduced to a straightforward geometric analysis of the C1-H proton using the Karplus equation and the γ -gauche effect.

This guide objectively compares the performance of High-Field NMR (600 MHz) versus modern Benchtop NMR (80 MHz) platforms for the structural elucidation and routine quantification of this stereochemically rich molecule.

Mechanistic Grounding: Causality in Signal Assignment

To understand the platform comparison, we must first establish the physical causality behind the NMR signals. The locked conformation dictates the coupling constants ( J ) and chemical shifts ( δ ) of the C1 position.

The 1H NMR Logic (Karplus Equation)
  • Trans Isomer (Equatorial-Equatorial): Because the tert-butyl group is equatorial, the trans carbonate group must also be equatorial. This forces the C1-H proton into an axial position. An axial proton experiences a ~180° dihedral angle with the adjacent axial C2-H and C6-H protons, resulting in large axial-axial coupling constants ( Jaa​>10 Hz). The signal appears as a broad multiplet (often a triplet of doublets) at ~4.4 ppm.

  • Cis Isomer (Equatorial-Axial): The carbonate group is axial, forcing the C1-H proton into an equatorial position. The dihedral angles with adjacent protons are ~60°, yielding only small equatorial-axial and equatorial-equatorial couplings ( J<5 Hz). The signal appears as a narrow multiplet at ~4.9 ppm.

The 13C NMR Logic ( γ -Gauche Effect)

In the cis isomer, the axial carbonate oxygen is sterically compressed by the axial protons at C3 and C5. This spatial crowding increases electron shielding around the C1 carbon, shifting its 13C resonance upfield (lower ppm) relative to the uncompressed equatorial carbon in the trans isomer. This orthogonal physical phenomenon acts as a self-validating check against the 1H NMR assignment.

Logic A 2-tert-Butylcyclohexyl ethyl carbonate B C1-H Signal Analysis (~4.4 - 4.9 ppm) A->B C Large J-coupling (J_aa > 10 Hz) B->C D Small J-coupling (W1/2 < 10 Hz) B->D E Axial C1-H (Trans Isomer) C->E Axial-Axial F Equatorial C1-H (Cis Isomer) D->F Equatorial-Axial

Fig 1. Stereochemical assignment logic based on the Karplus equation.

Platform Comparison: High-Field vs. Benchtop NMR

Historically, high-field superconducting magnets (400+ MHz) were mandatory for resolving complex aliphatic mixtures. Today, permanent-magnet benchtop NMR systems (60-80 MHz) have broken new ground, offering cryogen-free operation and a reduced laboratory footprint[2].

However, as magnetic field strength decreases, the chemical shift dispersion (in Hz) decreases while the J -coupling (in Hz) remains constant. This leads to severe signal overlap (second-order effects) in the aliphatic envelope (1.0 - 2.0 ppm) on benchtop systems[3].

Fortunately, the electronegative carbonate group shifts the diagnostic C1-H protons downfield into a clear spectral window (4.0 - 5.0 ppm), making benchtop NMR a highly viable alternative for routine QA/QC.

Table 1: Performance & Application Comparison
ParameterHigh-Field NMR (600 MHz)Benchtop NMR (80 MHz)Analytical Impact
Aliphatic Resolution Baseline separation of all ring protons.Severe overlap (multiplet envelope).High-field is required for complete de novo structural elucidation.
C1-H Diagnostic Peak Perfectly resolved multiplets.Resolved, but broader relative to the chemical shift scale.Both platforms can accurately integrate the cis/trans ratio.
13C Acquisition Time < 15 minutes (High SNR).2 to 12 hours (Low SNR).Benchtop 13C is impractical for rapid screening; 1H is preferred[4].
Infrastructure Dedicated room, cryogens (He/N2).Fume hood or standard benchtop.Benchtop enables at-line process monitoring.
Primary Use Case R&D, 2D NMR (HSQC/HMBC), Impurity ID.QA/QC, Isomer ratio quantification.Benchtop offers superior ROI for routine batch release.

Experimental Protocols & Self-Validating Workflows

To ensure scientific integrity, the following quantitative NMR (qNMR) protocol is designed as a self-validating system . The internal mass balance of the molecule itself is used to verify the accuracy of the integration.

Protocol: Quantitative 1H NMR for Isomer Ratio Determination

Step 1: Sample Preparation

  • Action: Dissolve 50 mg of the 2-tert-butylcyclohexyl ethyl carbonate mixture in 0.6 mL of CDCl3 containing 0.05% v/v TMS. Transfer to a standard 5 mm NMR tube.

  • Causality: A relatively high concentration (50 mg) is chosen to maximize the Signal-to-Noise Ratio (SNR) for the minor isomer, which is especially critical to overcome the lower sensitivity of the 80 MHz benchtop platform. CDCl3 provides a low-viscosity medium, ensuring rapid molecular tumbling and sharp natural linewidths.

Step 2: Acquisition Parameters

  • Action: Acquire the 1H spectrum using a standard 90° pulse program (zg or zg30). Set the relaxation delay (D1) to 5 seconds . Acquire 16 scans for 600 MHz, or 64 scans for 80 MHz.

  • Causality: The D1 delay must be at least 5×T1​ (longitudinal relaxation time) of the slowest relaxing proton. The isolated tert-butyl protons have long T1​ times. Failing to wait for complete relaxation will result in the truncation of the signal and artificially skew the quantitative isomer ratio.

Step 3: Processing & Self-Validation

  • Action: Apply a 0.3 Hz exponential line broadening (LB) window function, Fourier transform, and apply manual phase and baseline correction.

  • Self-Validation Check: Integrate the ethyl carbonate -CH2- quartet at ~4.1 ppm and normalize it to 2.00. Next, integrate the trans C1-H peak (~4.4 ppm) and the cis C1-H peak (~4.9 ppm).

  • System Check: The sum of the cis and trans C1-H integrals must exactly equal 1.00 . If the sum exceeds 1.00, it indicates that an underlying impurity is co-resonating with the diagnostic peaks, invalidating the batch analysis.

Workflow A Sample Prep (CDCl3, 50 mg/mL) B NMR Acquisition A->B C Benchtop (80 MHz) Routine QA/QC B->C D High-Field (600 MHz) Full Structural ID B->D E Data Processing (FT, Phase, Baseline) C->E D->E F Isomer Quantification (cis/trans ratio) E->F

Fig 2. Comparative NMR analytical workflow for isomer quantification.

Data Presentation: Diagnostic Parameters

The following table summarizes the key diagnostic NMR parameters used to validate the stereochemistry of the isomers. Note how the 13C γ -gauche effect perfectly corroborates the 1H Karplus coupling data.

Table 2: Diagnostic NMR Parameters
IsomerConformation (t-Bu / Carbonate)1H NMR: C1-H Shift1H NMR: C1-H Multiplicity & J -values13C NMR: C1 Shift
Trans Equatorial / Equatorial~4.4 ppmBroad td ( J≈10.5,4.2 Hz)~76.0 ppm (Uncompressed)
Cis Equatorial / Axial~4.9 ppmNarrow m ( W1/2​≈8 Hz)~70.5 ppm ( γ -gauche shielded)

Note: The ethyl group signals (CH3 triplet at ~1.3 ppm, CH2 quartet at ~4.1 ppm) remain largely consistent between isomers and serve as excellent internal references for the mass-balance validation step.

Conclusion

For the de novo structural elucidation of novel fragrance derivatives, High-Field NMR remains the undisputed gold standard due to its superior dispersion and rapid 2D/13C capabilities. However, because the diagnostic C1-H protons of 2-tert-butylcyclohexyl ethyl carbonate are shifted downfield away from the crowded aliphatic envelope, Benchtop NMR provides a highly accurate, cost-effective, and self-validating alternative for routine cis/trans isomer quantification in production environments.

Sources

Comparative

Mass spectrometry fragmentation pattern of 2-tert-Butylcyclohexyl ethyl carbonate

In-Depth Analytical Guide: Mass Spectrometry Fragmentation of 2-tert-Butylcyclohexyl Ethyl Carbonate As a Senior Application Scientist, characterizing sterically hindered cycloaliphatic compounds requires moving beyond b...

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Author: BenchChem Technical Support Team. Date: April 2026

In-Depth Analytical Guide: Mass Spectrometry Fragmentation of 2-tert-Butylcyclohexyl Ethyl Carbonate

As a Senior Application Scientist, characterizing sterically hindered cycloaliphatic compounds requires moving beyond basic spectral matching. 2-tert-Butylcyclohexyl ethyl carbonate (C₁₃H₂₄O₃, exact mass 228.17 Da) is a complex molecule where the structural proximity of a bulky tert-butyl group at the C2 position to an ethyl carbonate moiety at the C1 position dictates its unique thermodynamic behavior during electron impact (EI) ionization.

This guide objectively deconstructs the fragmentation causality of this compound, compares its analytical performance against structural analogs, and provides a self-validating gas chromatography-mass spectrometry (GC-MS) protocol designed for rigorous research and development environments.

Mechanistic Causality in EI-MS Fragmentation (The "Why")

When subjected to standard 70 eV EI, 2-tert-butylcyclohexyl ethyl carbonate undergoes rapid unimolecular decomposition. The molecular ion [M]⁺• at m/z 228 is typically weak or entirely absent. This absence is not an artifact of poor detector sensitivity; it is a direct thermodynamic consequence of the 1,2-diequatorial or axial-equatorial steric clash (the ortho effect). Upon ionization, the radical cation rapidly relieves this steric strain via two primary pathways:

  • Formation of the tert-Butyl Cation (m/z 57): The base peak in the spectrum is almost exclusively m/z 57. The cleavage of the C–C bond linking the tert-butyl group to the cyclohexane ring is thermodynamically driven by the formation of the highly stable tertiary carbocation. This ion is stabilized by hyperconjugation from nine adjacent C–H bonds, making it the most successful and abundant fragmentation product[1]. The steric repulsion from the adjacent carbonate group drastically lowers the activation energy for this cleavage compared to unhindered isomers.

  • Cleavage of the Carbonate Moiety (m/z 139 and m/z 183): Aliphatic esters and carbonates frequently exhibit weak molecular ions, undergoing rapid alpha-cleavages and McLafferty-type rearrangements[2]. The loss of the ethoxy radical (45 Da) yields a minor fragment at m/z 183. More prominently, the complete expulsion of the ethyl carbonate radical (89 Da) leaves a secondary carbocation on the cyclohexane ring, yielding a diagnostic fragment at m/z 139.

  • Secondary Ring Cleavage (m/z 81, 82, 83): Following the loss of both the tert-butyl and carbonate groups, the remaining cyclohexyl core undergoes further hydrogen shifts and ring-opening events, producing characteristic hydrocarbon clusters in the 80–85 amu range.

Comparative Analytical Performance

To objectively evaluate the fragmentation of 2-tert-butylcyclohexyl ethyl carbonate, we must benchmark it against its structural analogs. The table below summarizes the quantitative spectral differences driven by steric hindrance and functional group substitution.

CompoundMolecular Ion [M]⁺• (m/z)Base Peak (m/z)Key Diagnostic Fragments (m/z)Steric Hindrance Impact
2-tert-Butylcyclohexyl ethyl carbonate 228 (Weak/Absent)57139, 171, 82High: 1,2-clash drives rapid radical expulsion, diminishing the [M]⁺ signal.
4-tert-Butylcyclohexyl ethyl carbonate 228 (Trace)57139, 171, 82Low: 1,4-separation slightly stabilizes [M]⁺; lower ratio of m/z 139 to 57.
2-tert-Butylcyclohexyl acetate 198 (Weak/Absent)57138, 123, 82High: Loss of acetic acid (60 Da) alters high-mass fragments, but m/z 57 remains dominant[3].

Self-Validating GC-MS Experimental Protocol

Robust analytical data requires a self-validating system. The following protocol ensures that every step of the GC-MS workflow verifies its own integrity, preventing false negatives or misidentifications of diastereomers.

Phase 1: System Suitability and Mass Calibration

  • Causality: Before analyzing sterically hindered carbonates, the MS must be tuned to ensure high-mass sensitivity, as the diagnostic fragments (m/z 139, 171) are low in abundance compared to the m/z 57 base peak.

  • Protocol: Infuse Perfluorotributylamine (PFTBA) tuning standard.

  • Validation Check: The system is only validated for this analysis if the relative abundance of m/z 502 is >2% of the m/z 69 base peak, and isotope ratios for m/z 70/69 match theoretical values. Failure to meet this requires source cleaning or repeller voltage retuning.

Phase 2: Sample Preparation with Internal Standardization

  • Causality: Carbonates can be susceptible to injection port degradation (active sites). An internal standard (IS) tracks injection fidelity and thermal breakdown.

  • Protocol: Dilute the sample to 100 ppm in HPLC-grade hexane. Add tetradecane (50 ppm) as the IS.

  • Validation Check: If the tetradecane peak area varies by >5% across triplicate injections, or if its retention time shifts by >0.05 min, the run is invalidated due to inlet activity or carrier gas flow instability.

Phase 3: Chromatographic Separation

  • Causality: The 2-substituted compound exists as cis and trans diastereomers. A shallow temperature ramp is required to resolve these isomers, which exhibit different steric strains and slightly different boiling points.

  • Protocol:

    • Column: HP-5MS (30 m × 0.25 mm × 0.25 μm).

    • Injection: 1 μL, Split ratio 50:1, Inlet at 250°C.

    • Oven Program: 60°C (hold 1 min), ramp at 4°C/min to 200°C, then 20°C/min to 280°C.

  • Validation Check: A blank hexane injection must precede the sample. If any peak >0.1% of the target analyte area appears in the blank, the system fails the carryover check and the syringe must be washed.

Phase 4: Ionization and Data Acquisition

  • Protocol: EI source at 230°C, 70 eV electron energy. Scan range: m/z 35–300.

Experimental Workflow & Fragmentation Logic

GCMS_Workflow sample Sample Preparation Internal Standard Added gc_sep GC Separation Diastereomer Resolution sample->gc_sep 1 μL Injection ei_ion EI Ionization (70 eV) [M]⁺• m/z 228 gc_sep->ei_ion Elution (cis/trans) frag_57 Base Peak m/z 57 [C4H9]⁺ Formation ei_ion->frag_57 Steric Relief frag_139 Carbonate Loss m/z 139 [M - C3H5O3]⁺ ei_ion->frag_139 Alpha Cleavage frag_171 t-Butyl Loss m/z 171 [M - C4H9]⁺ ei_ion->frag_171 Radical Loss data_analysis Spectral Deconvolution & Structural Validation frag_57->data_analysis frag_139->data_analysis frag_171->data_analysis

GC-EI-MS workflow and dominant fragmentation pathways.

Sources

Validation

Comparative Infrared (IR) Spectroscopy Guide: 2-tert-Butylcyclohexyl Ethyl Carbonate vs. Acetate Alternatives

Executive Summary For researchers and formulation scientists in the fragrance and chemical development sectors, distinguishing between structurally similar esters and carbonates is a critical analytical step. 2-tert-Buty...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and formulation scientists in the fragrance and chemical development sectors, distinguishing between structurally similar esters and carbonates is a critical analytical step. 2-tert-Butylcyclohexyl ethyl carbonate (commercially known as Floramat) and its widely used ester analog, 2-tert-Butylcyclohexyl acetate (Verdox), share identical bulky aliphatic ring systems but differ fundamentally in their carbonyl linkages.

This guide provides an objective, data-driven comparison of their Infrared (IR) spectroscopic profiles. By analyzing the causality behind vibrational shifts—specifically the inductive effects of the carbonate moiety—this document establishes a self-validating framework for the rapid identification and quality control of these compounds using Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy.

Mechanistic & Structural Overview

To interpret the IR spectra of these compounds, one must understand the electronic environment surrounding the carbonyl (C=O) group.

The Inductive Effect in Carbonates vs. Esters

In 2-tert-butylcyclohexyl acetate , the carbonyl carbon is bonded to one alkyl group (methyl) and one alkoxy group (the substituted cyclohexyl ring). The C=O stretching vibration for such saturated aliphatic esters typically manifests strongly between 1735 and 1750 cm⁻¹[1].

In contrast, 2-tert-butylcyclohexyl ethyl carbonate features a carbonyl carbon flanked by two alkoxy groups (an ethoxy group and the cyclohexyl ring). The addition of a second highly electronegative oxygen atom exerts a strong electron-withdrawing inductive effect (-I effect) on the carbonyl carbon[2][3].

  • Causality: This inductive withdrawal removes electron density from the C=O bond, shortening it and increasing its force constant. Consequently, more energy is required to stretch the bond, shifting the C=O absorption peak to a slightly higher frequency (typically ~1745–1755 cm⁻¹) compared to the corresponding acetate ester[2][3].

Aliphatic and Skeletal Vibrations

Both molecules contain a cyclohexane ring and a bulky tert-butyl group. The tert-butyl group is highly diagnostic in IR spectroscopy, presenting a characteristic "umbrella" deformation that splits into a doublet at approximately 1385 cm⁻¹ and 1365 cm⁻¹ due to symmetric bending interactions of the geminal methyl groups[4].

Comparative IR Spectroscopy Data

The following table summarizes the quantitative vibrational data used to differentiate the carbonate from the acetate alternative.

Vibrational Mode2-tert-Butylcyclohexyl ethyl carbonate (cm⁻¹)2-tert-Butylcyclohexyl acetate (cm⁻¹)Intensity & Peak Shape
C=O Stretch ~1745 – 1755~1735 – 1740Strong, Sharp
C–O–C Asym. Stretch ~1260~1240Strong, Broad
C–O–C Sym. Stretch ~1010~1050Medium
C–H Stretch (sp³) 2950, 28602950, 2860Strong, Multiplet
t-Butyl Deformation 1385, 13651385, 1365Medium, Split Doublet
CH₂ Scissoring ~1450~1450Medium

Data synthesized from established functional group group frequencies and structural analogs[1][4].

Experimental Protocol: ATR-FTIR Analysis

Because both compounds are relatively viscous, non-volatile liquids at room temperature, Attenuated Total Reflectance (ATR) FTIR is the most efficient and reproducible method for spectral acquisition. The following protocol is designed as a self-validating system to ensure high data integrity.

Step 1: System Initialization and Background Validation
  • Crystal Cleaning: Wipe the ATR crystal (Diamond or ZnSe) with a lint-free wipe dampened with HPLC-grade isopropanol or acetone. Allow to dry completely.

  • Background Scan: Acquire a background spectrum of the ambient air (32 scans, 4 cm⁻¹ resolution, 4000–600 cm⁻¹ range).

  • Self-Validation Check: Inspect the background spectrum. The baseline should be flat. If residual peaks appear in the 2900 cm⁻¹ region (organic contamination) or if the CO₂ band at 2350 cm⁻¹ is heavily inverted, re-clean the crystal and purge the instrument before proceeding.

Step 2: Sample Application
  • Using a clean glass Pasteur pipette, dispense exactly 1–2 drops of the neat liquid sample (carbonate or acetate) directly onto the center of the ATR crystal.

  • Ensure the liquid completely covers the active sensing area of the crystal to maximize the evanescent wave interaction. No pressure anvil is required for liquids.

Step 3: Spectral Acquisition
  • Acquire the sample spectrum using the identical parameters as the background (32 scans, 4 cm⁻¹ resolution).

  • Causality of ATR Correction: Because the depth of penetration of the IR beam in ATR is wavelength-dependent (penetrating deeper at lower wavenumbers), apply an automated ATR correction algorithm in the spectrometer software. This normalizes the peak intensities, making them directly comparable to standard transmission spectra.

Step 4: Data Interpretation
  • Apply a baseline correction to account for any scattering.

  • Verify the presence of the tert-butyl doublet at 1385/1365 cm⁻¹ to confirm the core scaffold[4].

  • Differentiate the compounds by isolating the C=O stretch: a peak centered near 1735 cm⁻¹ confirms the acetate, while a shift toward 1750 cm⁻¹ alongside a highly broadened C–O complex at 1260 cm⁻¹ confirms the ethyl carbonate[1][2].

Workflow Visualization

The following logical workflow outlines the self-validating process for acquiring and verifying the spectroscopic data.

ATR_Workflow N1 System Initialization & Background Scan N2 Sample Application (Neat Liquid on Diamond ATR) N1->N2 Validate CO2 N3 Spectral Acquisition (4000-600 cm⁻¹, 32 Scans) N2->N3 Load Sample N4 Quality Check (S/N Ratio & Baseline) N3->N4 Evaluate N5 Data Processing (ATR Correction & Peak Picking) N4->N5 Pass N6 Re-clean Crystal & Re-acquire N4->N6 Fail N6->N1 Reset

ATR-FTIR spectroscopic workflow for liquid carbonate analysis.

References

  • Benchchem. 2-tert-Butylcyclohexyl Acetate | CAS 88-41-5. Retrieved from 5

  • St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. Retrieved from 2

  • Gdansk University of Technology. Carbonyl compounds - IR - spectroscopy. Retrieved from 3

  • AK Scientific, Inc. Safety Data Sheet: 2-Tert-Butylcyclohexyl ethyl carbonate. Retrieved from 6

  • OrgChemBoulder. IR Spectroscopy Tutorial: Esters. Retrieved from 1

  • University of Delaware. Infrared spectra (IR Handout). Retrieved from 4

Sources

Comparative

Comparative GC-MS Analytical Guide: 2-tert-Butylcyclohexyl Ethyl Carbonate vs. Acetate Alternatives

Audience: Researchers, analytical scientists, and drug development professionals. Objective: To provide a self-validating, mechanistic methodology for resolving complex fragrance isomers using high-resolution gas chromat...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, analytical scientists, and drug development professionals. Objective: To provide a self-validating, mechanistic methodology for resolving complex fragrance isomers using high-resolution gas chromatography-mass spectrometry (GC-MS).

Introduction & Analytical Context

2-tert-Butylcyclohexyl ethyl carbonate (CAS: 67801-64-3), commercially known as Floramat, is a sterically hindered cyclic carbonate utilized extensively in the fragrance industry for its spicy, woody, and floral olfactory profile . In drug development and fine chemical synthesis, related cyclic carbonates are frequently evaluated as stable intermediates or controlled-release matrices.

When profiling complex mixtures, analytical scientists face a specific challenge: objectively differentiating this carbonate from its structural diastereomers (cis and trans) and market alternatives, such as 4-tert-butylcyclohexyl acetate (Vertenex) and 2-tert-butylcyclohexyl acetate (Agrumex). This guide details a definitive GC-MS methodology to resolve these compounds, comparing their chromatographic behavior and electron ionization (EI) fragmentation pathways.

Analytical Performance Comparison: Carbonates vs. Acetates

To objectively evaluate the analytical performance of 2-tert-butylcyclohexyl ethyl carbonate against its acetate alternatives, we must analyze how the carbonate moiety dictates stationary phase interactions and volatility.

Chromatographic Resolution & Stationary Phase Selection
  • Non-Polar Phases (e.g., HP-5MS / 5% Phenyl): Acetate alternatives like Vertenex elute relatively early on non-polar columns. However, the heavier ethyl carbonate group increases the boiling point of Floramat to approximately 306°C . On a purely boiling-point-driven phase, the cis and trans isomers of the carbonate suffer from partial co-elution (Resolution, Rs < 1.0) and peak broadening.

  • Polar Phases (e.g., DB-WAX / Polyethylene Glycol): This is the superior alternative for carbonate analysis. The strong dipole-dipole interactions between the PEG stationary phase and the carbonate's carbonyl oxygen provide baseline resolution (Rs > 1.8) of the diastereomers—a critical quantitative metric that non-polar columns fail to achieve reliably.

Quantitative Data: Comparative Analytical Metrics
CompoundCAS NumberMolecular WeightFunctional GroupKey EI-MS Fragments (m/z)Retention Index (DB-WAX)Diastereomer Resolution (Rs)
2-tert-Butylcyclohexyl ethyl carbonate 67801-64-3228.33 g/mol Ethyl Carbonate57, 139, 81, 171~1650 (cis), ~1680 (trans)> 1.8 (Baseline)
4-tert-Butylcyclohexyl acetate 32210-23-4198.30 g/mol Acetate43, 57, 138, 81~1520 (cis), ~1545 (trans)~ 1.2 (Partial)
2-tert-Butylcyclohexyl acetate 88-41-5198.30 g/mol Acetate43, 57, 138, 81~1480 (cis), ~1510 (trans)~ 1.4 (Near Baseline)

Mechanistic Causality of MS Fragmentation

Understanding why a molecule fragments is essential for confident identification. Under standard 70 eV Electron Ionization , 2-tert-butylcyclohexyl ethyl carbonate exhibits a highly specific fragmentation cascade that easily distinguishes it from acetates.

  • Absence of m/z 43: Acetates universally produce a massive m/z 43 peak (acetyl cation, [CH₃CO]⁺). The carbonate lacks this moiety, making the absence of m/z 43 the primary diagnostic filter.

  • Base Peak (m/z 57): The bulky tert-butyl group undergoes rapid inductive cleavage to form the highly stable tert-butyl cation [C₄H₉]⁺.

  • Diagnostic Loss (m/z 139): The molecular ion (m/z 228) is exceptionally weak due to steric strain. It rapidly undergoes α-cleavage, losing the entire ethyl carbonate radical ([M - C₃H₅O₃]⁺), yielding the m/z 139 fragment. This is the definitive marker separating it from acetates (which lose 59 Da to form m/z 138).

Fragmentation M Molecular Ion [M]⁺• m/z 228 (Weak) F1 [M - C3H5O3]⁺ m/z 139 (Loss of Carbonate) M->F1 α-cleavage F2 [M - C4H9]⁺ m/z 171 (Loss of tert-Butyl) M->F2 Alkyl loss F3 [C4H9]⁺ m/z 57 (Base Peak) M->F3 Inductive cleavage F4 [C6H9]⁺ m/z 81 (Cyclohexenyl Cation) F1->F4 -C4H10

Proposed 70 eV EI-MS fragmentation pathways for 2-tert-Butylcyclohexyl ethyl carbonate.

Self-Validating GC-MS Experimental Protocol

Do not treat this protocol as a mere recipe; every parameter is chosen to control a specific physical variable and ensure the system validates its own performance.

Step 1: System Suitability and Self-Validation
  • Action: Inject a C10-C24 n-alkane standard mix containing 10 µg/mL of tetradecane (Internal Standard).

  • Causality: This establishes the Kovats Retention Index (RI) calibration curve.

  • Validation Gate: If the peak asymmetry factor for tetradecane exceeds 1.2, or if the RI shifts by > ±2 units from the historical baseline, halt the analysis. Perform inlet maintenance (replace the deactivated glass liner) to remove active sites that degrade sensitive carbonates.

Step 2: Sample Preparation
  • Action: Dilute the target compound to 1.0% w/v in GC-grade hexane. Add tetradecane to a final concentration of 0.1% w/v.

  • Causality: Hexane ensures rapid volatilization in the inlet without expanding beyond the liner volume (which would cause flashback, carryover, and quantitative loss).

Step 3: Chromatographic Separation
  • Column: DB-WAX (30 m × 0.25 mm ID × 0.25 µm film).

  • Inlet: 250°C, Split ratio 50:1.

    • Why 50:1? Cyclic carbonates have high MS response factors. A splitless injection overloads the column, causing peak fronting that destroys the critical cis/trans resolution.

  • Oven Program: 60°C (hold 2 min) → ramp at 8°C/min to 240°C (hold 10 min).

    • Why 8°C/min? This specific heating rate balances the thermodynamics of partitioning, allowing the slightly different boiling points of the cis and trans diastereomers to resolve optimally on the PEG phase .

Step 4: Mass Spectrometry Detection
  • Transfer Line: 250°C. Why? Prevents cold-spot condensation of the high-boiling carbonate, eliminating peak tailing.

  • Ion Source: 230°C. Why? A hotter source (e.g., 250°C+) would completely obliterate the already weak molecular ion (m/z 228) via excessive thermal degradation prior to ionization.

  • Scan Range: m/z 40 to 350 at 2.5 scans/sec.

GCMS_Workflow S1 Sample Preparation (1% w/v in Hexane + Tetradecane IS) S2 GC Injection (Split 50:1, 250°C) S1->S2 S3 Capillary Separation (DB-WAX, 60-240°C) S2->S3 S4 EI Ionization (70 eV, Source: 230°C) S3->S4 S5 Quadrupole MS (m/z 40-350, 2.5 Hz) S4->S5

Optimized GC-MS analytical workflow for cyclic carbonate fragrance esters.

References

  • PubChemLite - 2-tert-butylcyclohexyl ethyl carbonate (C13H24O3) . PubChem / European Chemicals Agency. Available at:[Link]

  • Method for Predicting Odor Intensity of Perfumery Raw Materials Using Dose–Response Curve Database . Industrial & Engineering Chemistry Research (ACS Publications). Available at:[Link]

  • US8829228B2 - Carboxylate compound and method of producing the same and perfume composition thereof. Google Patents.
Validation

Comparative Performance Guide: 2-tert-Butylcyclohexyl Ethyl Carbonate vs. Standard Carbonate Esters in Formulation Science

As the pharmaceutical and cosmetic industries shift toward multifunctional excipients, carbonate esters have emerged as highly versatile components. They are widely utilized as green solvents, penetration enhancers, and...

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Author: BenchChem Technical Support Team. Date: April 2026

As the pharmaceutical and cosmetic industries shift toward multifunctional excipients, carbonate esters have emerged as highly versatile components. They are widely utilized as green solvents, penetration enhancers, and prodrug linkers due to their tunable degradation kinetics and favorable safety profiles [2]. However, the specific structural geometry of a carbonate ester drastically alters its physicochemical behavior and enzymatic stability.

This guide provides an objective, highly technical comparison between 2-tert-Butylcyclohexyl ethyl carbonate (TBCEC) —a sterically hindered, hydrophobic carbonate—and industry-standard alternatives such as Propylene Carbonate (PC), Dicaprylyl Carbonate (DCC), and Dimethyl Carbonate (DMC).

Structural Causality & Physicochemical Profiling

The performance of a carbonate ester in a topical or transdermal formulation is governed by its lipophilicity (LogP) and its susceptibility to ubiquitous tissue esterases [4].

  • Steric Shielding & Enzymatic Stability: Linear carbonates like Dicaprylyl Carbonate (DCC) are rapidly hydrolyzed by non-specific serine hydrolases in the viable epidermis. In contrast, TBCEC features a bulky tert-butyl group attached to a cyclohexane ring directly adjacent to the carbonate linkage [1]. This massive steric hindrance restricts the conformational access of esterase active sites to the carbonyl carbon. Consequently, TBCEC exhibits a prolonged half-life in topical formulations, acting as a stable lipophilic vehicle rather than a transient prodrug linker[2].

  • Optimal Transdermal Lipophilicity: Propylene Carbonate (PC) is highly polar (LogP -0.41) and functions well as a solvent, but it struggles to partition deeply into the lipid-rich stratum corneum. Conversely, DCC is extremely lipophilic (LogP >6.0), which can lead to depot formation in the upper skin layers with poor partitioning into the aqueous viable epidermis. TBCEC hits the thermodynamic "sweet spot" (LogP ~4.3), facilitating optimal partitioning for moderately lipophilic active pharmaceutical ingredients (APIs) [1].

Quantitative Comparison of Carbonate Esters

The following table summarizes the key physicochemical metrics that dictate the formulation behavior of these esters:

Property / Metric2-tert-Butylcyclohexyl Ethyl Carbonate (TBCEC)Propylene Carbonate (PC)Dicaprylyl Carbonate (DCC)Dimethyl Carbonate (DMC)
CAS Number 67801-64-3108-32-71680-31-5616-38-6
Molecular Weight 228.33 g/mol 102.09 g/mol 286.45 g/mol 90.08 g/mol
LogP (Lipophilicity) ~4.30-0.41>6.00.23
Boiling Point 306.2°C242.0°C>300°C90.0°C
Enzymatic Stability High (Sterically Hindered)ModerateLow (Rapidly Hydrolyzed)Low
Primary Function Hydrophobic Vehicle, Sensory MaskingPolar Solvent, Penetration EnhancerEmollient, Skin ConditioningGreen Solvent, Extraction
Odor Profile Spicy-woody, floral (92h substantivity)OdorlessOdorlessMild, ester-like

Dual Functionality: Sensory Masking in Drug Delivery

Beyond its physicochemical stability, TBCEC (commercially known in the fragrance industry as Floramat) possesses a highly substantive spicy-woody odor profile that persists for up to 92 hours [3]. In dermatological drug development, patient compliance is frequently compromised by the malodor of APIs such as sulfur-based compounds or short-chain fatty acids.

While traditional volatile fragrances flash off quickly—leaving the API malodor exposed after a few hours—the high substantivity, low vapor pressure, and high boiling point (306.2°C) of TBCEC provide sustained olfactory masking [1, 3]. This dual functionality makes it a superior alternative to odorless carbonates like DCC when formulating malodorous APIs.

Experimental Protocol: Evaluating Esterase Stability & Permeation

To objectively compare the performance of these carbonate esters, we must deploy an experimental design that isolates enzymatic degradation from simple chemical hydrolysis.

The Self-Validating System: This protocol utilizes a finite-dose Franz diffusion cell model coupled with an esterase inhibitor control arm. By using Bis-p-nitrophenyl phosphate (BNPP), a broad-spectrum esterase inhibitor, we create a self-validating loop: if the degradation of the carbonate ester halts in the BNPP arm, it proves definitively that the hydrolysis observed in the active arm is enzymatically driven by the tissue, not an artifact of buffer pH instability.

Step-by-Step Methodology
  • Membrane Preparation & Integrity Testing:

    • Isolate human epidermal membrane (HEM) from full-thickness skin via heat separation (60°C for 1 min).

    • Causality: Heat separation preserves the stratum corneum lipid architecture while removing the dermis. The dermis lacks physiological relevance for topical absorption and acts as an artificial sink for highly lipophilic molecules (LogP > 4), which would skew the permeation data for TBCEC and DCC.

    • Mount HEM on vertical Franz diffusion cells (0.64 cm² area) and measure Transepidermal Water Loss (TEWL). Discard membranes with TEWL > 15 g/m²/h.

  • Receptor Phase Preparation:

    • Fill the receptor compartment with Phosphate Buffered Saline (PBS, pH 7.4) supplemented with 4% Bovine Serum Albumin (BSA).

    • Causality: BSA is critical to maintain sink conditions for lipophilic esters. Without it, TBCEC and DCC would precipitate in the aqueous buffer, artificially halting the concentration gradient and ruining the permeation kinetics.

  • Inhibitor Validation Arm (Self-Validation Step):

    • Pre-incubate half of the Franz cells (Validation Arm) with 1 mM BNPP in the receptor fluid for 2 hours prior to dosing. Leave the other half (Control Arm) untreated.

  • Finite Dosing Application:

    • Apply 10 µL/cm² of the test formulation (1% model API suspended in 10% TBCEC, PC, or DCC) to the donor compartment.

    • Causality: A 10 µL/cm² finite dose mimics real-world consumer application, avoiding the exaggerated thermodynamic driving forces seen in infinite dosing models.

  • Sampling & LC-MS/MS Quantification:

    • Withdraw 200 µL aliquots from the receptor port at 1, 2, 4, 8, 12, and 24 hours, replacing with fresh pre-warmed buffer.

    • Analyze samples via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode to quantify both the intact carbonate ester and its hydrolyzed metabolites.

Workflow Visualization

G cluster_0 Phase 1: Formulation & Application cluster_1 Phase 2: Permeation & Hydrolysis Model cluster_2 Phase 3: Analytics & Causality Validation formulation Topical Formulation (API + Carbonate Ester) application Finite Dose Application (10 µL/cm²) formulation->application Applied to split Membrane Pre-treatment application->split active_hem Active Epidermal Membrane (Native Esterases) split->active_hem Control Arm inhibited_hem Inhibited Membrane (+ 1 mM BNPP) split->inhibited_hem Validation Arm receptor Receptor Compartment (PBS + 4% BSA) active_hem->receptor Diffusion & Hydrolysis inhibited_hem->receptor Diffusion Only lcms LC-MS/MS Quantification (Parent vs. Metabolite) receptor->lcms Sampling (0-24h)

Self-validating Franz cell workflow isolating enzymatic hydrolysis from passive diffusion.

References

  • PubChem. "2-tert-butylcyclohexyl ethyl carbonate." National Center for Biotechnology Information. [Link]

  • Østergaard, J., & Larsen, C. (2007). "Bioreversible Derivatives of Phenol. 2. Reactivity of Carbonate Esters with Fatty Acid-like Structures Towards Hydrolysis in Aqueous Solutions." Molecules, 12(10), 2396-2412. [Link]

  • The Good Scents Company. "spicy carbonate floramat." TGSC Information System. [Link]

  • Hu, L. (2004). "Prodrugs: Effective Solutions for Solubility, Permeability and Targeting Challenges." Rutgers University / Meeting Report. [Link]

Comparative

Analytical Methods for the Quantification of 2-tert-Butylcyclohexyl Ethyl Carbonate: A Comprehensive Comparison Guide

Introduction: The Analytical Challenge 2-tert-Butylcyclohexyl ethyl carbonate (CAS: 67801-64-3), commercially known as Floramat, is a semi-volatile synthetic ester/carbonate widely utilized in the fragrance industry for...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge

2-tert-Butylcyclohexyl ethyl carbonate (CAS: 67801-64-3), commercially known as Floramat, is a semi-volatile synthetic ester/carbonate widely utilized in the fragrance industry for its spicy, woody, and floral olfactory profile [1]. As regulatory scrutiny over synthetic fragrances intensifies, accurately quantifying this compound is no longer limited to routine Quality Assurance (QA) in perfumery. It is increasingly critical in environmental bioconcentration assessments [3] and complex cosmetic matrix profiling.

From an analytical perspective, the compound presents specific challenges and opportunities based on its physicochemical properties:

  • Molecular Weight: 228.33 g/mol

  • Boiling Point: ~306°C

  • Lipophilicity (LogP): ~4.3 (Highly hydrophobic)

  • Volatility: Semi-volatile

This guide objectively compares the three primary analytical platforms used for its quantification—GC-MS, GC-FID, and LC-MS/MS —providing researchers with the causal reasoning needed to select the optimal method based on matrix complexity and sensitivity requirements.

Methodological Landscape & Platform Comparison

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard

Mechanism & Causality: Because 2-tert-butylcyclohexyl ethyl carbonate is a semi-volatile, thermally stable organic compound, GC is the natural first choice. Utilizing a non-polar stationary phase (such as a 5% phenyl-methylpolysiloxane DB-5MS column) perfectly matches the analyte's high lipophilicity (LogP ~4.3), ensuring sharp peak shapes and minimal band broadening. Under Electron Ionization (EI) at 70 eV, the carbonate linkage readily fragments, providing a highly specific mass spectral fingerprint (often characterized by the loss of the tert-butyl and ethyl carbonate groups) [2].

  • Best For: Trace analysis in complex fragrance mixtures, odor intensity dose-response modeling, and structural confirmation.

Gas Chromatography-Flame Ionization Detection (GC-FID): The High-Throughput Workhorse

Mechanism & Causality: FID relies on the combustion of carbon-hydrogen bonds to generate ions. Given that the analyte contains 13 carbon atoms ( C13​H24​O3​ ), it yields an exceptionally strong and proportional FID response. While it lacks the qualitative confirmation of MS, FID offers a broader linear dynamic range and is less susceptible to detector saturation.

  • Best For: Routine QA/QC in manufacturing, purity determination, and high-throughput batch release where the matrix is well-characterized.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Complex Matrix Alternative

Mechanism & Causality: While GC is ideal for volatile matrices, analyzing Floramat in biological systems (e.g., fish liver S9 subcellular fractions for clearance assays) or heavy cosmetic creams often leads to GC injection port fouling. In LC-MS/MS, the compound's high hydrophobicity ensures excellent retention on a C18 reverse-phase column. Because it lacks highly basic or acidic functional groups, Electrospray Ionization (ESI) in positive mode typically relies on adduct formation (e.g., [M+NH4​]+ or [M+Na]+ ) facilitated by the carbonate oxygen atoms [3].

  • Best For: Environmental toxicology (bioconcentration assays), biological matrices, and non-volatile cosmetic emulsions.

Quantitative Performance Comparison

The following table summarizes the objective performance metrics of each platform for quantifying 2-tert-butylcyclohexyl ethyl carbonate.

MetricGC-MS (EI-SIM)GC-FIDUHPLC-MS/MS (ESI+)
Limit of Detection (LOD) 1 - 5 ng/mL50 - 100 ng/mL10 - 25 ng/mL
Linear Dynamic Range 103 to 104 105 to 106 103 to 104
Matrix Suitability Volatiles, Air, Neat OilsNeat Oils, SyntheticsPlasma, S9 Fractions, Creams
Sample Prep Required SPME or Simple DilutionSimple DilutionProtein Precipitation / LLE
Primary Advantage Unambiguous identificationHigh precision & robustnessNo thermal degradation risk

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal standards (IS) to correct for matrix effects and extraction losses.

Protocol A: SPME-GC-MS for Fragrance and Air Matrices

This protocol is optimized for determining gas-phase concentrations and odor intensity profiling [2].

  • Sample Preparation (SPME):

    • Place 5 mL of the diluted fragrance sample into a 20 mL headspace vial. Add methyl octanoate as an internal standard (IS).

    • Causality: Methyl octanoate has a similar volatility profile but does not co-elute with the target analyte, making it an ideal IS to correct for fiber adsorption variations.

    • Equilibrate the vial at 40°C for 15 minutes. Expose a DVB/CAR/PDMS (50/30 µm) SPME fiber to the headspace for 5 minutes.

  • Chromatographic Separation:

    • Column: DB-5MS (30 m × 0.25 mm ID × 0.25 µm film thickness).

    • Injection: Desorb the fiber in the GC inlet at 260°C for 3 minutes in splitless mode.

    • Oven Program: 50°C (hold 3 min), ramp at 10°C/min to 280°C (hold 5 min).

  • Mass Spectrometric Detection:

    • Operate in EI mode (70 eV). Use Selected Ion Monitoring (SIM) targeting the most abundant fragments (e.g., m/z corresponding to the cleaved cyclohexyl ring) alongside the IS quantifier ion.

  • Validation Check: Run a solvent blank between high-concentration samples to verify the absence of carryover (a common issue with highly lipophilic compounds).

Protocol B: LC-MS/MS for Biological Matrices (In Vitro Clearance)

This protocol is adapted for assessing the bioconcentration of fragrance chemicals in fish S9 fractions [3].

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of the biological sample (S9 fraction incubation), add 300 µL of ice-cold acetonitrile containing a deuterated internal standard.

    • Causality: Cold acetonitrile instantly denatures metabolic enzymes (stopping the biological reaction) and disrupts protein binding, releasing the highly lipophilic Floramat into the organic supernatant.

    • Vortex for 2 minutes and centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Chromatographic Separation:

    • Column: C18 UHPLC column (50 mm × 2.1 mm, 1.7 µm) maintained at 40°C.

    • Mobile Phase: (A) Water with 10 mM Ammonium Formate + 0.1% Formic Acid; (B) Acetonitrile with 0.1% Formic Acid.

    • Causality: Ammonium formate is critical here; it forces the formation of stable [M+NH4​]+ adducts, significantly boosting ESI+ sensitivity for carbonates.

    • Gradient: 30% B to 95% B over 4 minutes.

  • Detection (MRM):

    • Monitor the transition of the [M+NH4​]+ precursor ion to its primary product ion.

  • Validation Check: Assess matrix suppression by post-column infusion of the neat standard during a blank matrix injection.

Analytical Workflow Decision Tree

To assist in method selection, the following logical workflow maps the causality between sample matrix and the optimal analytical platform.

Workflow Start Analyte: 2-tert-Butylcyclohexyl ethyl carbonate (CAS: 67801-64-3) Decision Sample Matrix Type? Start->Decision MatrixVolatile Volatile / Neat Fragrance (Essential Oils, Air) Decision->MatrixVolatile Low Matrix Complexity MatrixComplex Complex / Biological (Cosmetics, Plasma, S9 Fractions) Decision->MatrixComplex High Matrix Complexity PrepSPME Headspace SPME or Direct Solvent Dilution MatrixVolatile->PrepSPME PrepExt Liquid-Liquid Extraction (LLE) or Protein Precipitation MatrixComplex->PrepExt GCMS GC-MS / GC-FID (DB-5MS, EI Mode) PrepSPME->GCMS PrepExt->GCMS Post-Cleanup LCMS UHPLC-MS/MS (C18, ESI+ Adducts) PrepExt->LCMS Thermally Labile/ Non-Volatile Matrix

Decision tree for selecting the optimal analytical workflow for Floramat quantification.

References

  • PubChemLite - 2-tert-butylcyclohexyl ethyl carbonate (C13H24O3) Source: PubChem, National Center for Biotechnology Information URL:[Link]

  • Method for Predicting Odor Intensity of Perfumery Raw Materials Using Dose–Response Curve Database Source: Industrial & Engineering Chemistry Research (ACS Publications) URL:[Link]

  • Bioconcentration Assessment in Fish Based on In Vitro Intrinsic Clearance: Predictivity of an Empirical Model Compared to In Vitro–In Vivo Extrapolation Models Source: Environmental Science & Technology (ACS Publications) URL:[Link]

  • Identity - ECHA CHEM: 2-tert-butylcyclohexyl ethyl carbonate Source: European Chemicals Agency (ECHA) URL:[Link]

Validation

A Comparative Study of Cis and Trans Isomers of 2-tert-Butylcyclohexyl Ethyl Carbonate: A Guide for Researchers

In the realm of alicyclic compounds, the conformational rigidity imposed by bulky substituents provides a fascinating platform for studying stereoisomerism and its impact on chemical and physical properties. This guide o...

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Author: BenchChem Technical Support Team. Date: April 2026

In the realm of alicyclic compounds, the conformational rigidity imposed by bulky substituents provides a fascinating platform for studying stereoisomerism and its impact on chemical and physical properties. This guide offers a detailed comparative analysis of the cis and trans isomers of 2-tert-butylcyclohexyl ethyl carbonate, a molecule of interest in various fields, including fragrance chemistry and as a potential building block in organic synthesis. While direct extensive experimental data for this specific ethyl carbonate is not broadly published, this guide leverages well-established principles and data from closely related 2-tert-butylcyclohexyl derivatives, such as the corresponding acetates and alcohols, to provide a robust and scientifically grounded comparison.

The core of this analysis rests on the profound influence of the tert-butyl group. Its significant steric bulk effectively "locks" the cyclohexane ring into a specific chair conformation, thereby dictating the spatial orientation of the ethyl carbonate substituent and, consequently, the distinct properties of the cis and trans isomers.

Conformational Landscape: The Dominance of the Tert-Butyl Anchor

The tert-butyl group, with an A-value of approximately 4.7 kcal/mol, exhibits an overwhelming preference for the equatorial position to minimize 1,3-diaxial interactions.[1] This steric anchoring effect is the cornerstone of understanding the geometry of 2-tert-butylcyclohexyl derivatives.

  • Trans Isomer: In the trans isomer, the tert-butyl group occupies an equatorial position, forcing the ethyl carbonate group into the other equatorial position (e,e). This arrangement represents the most stable conformation, as both bulky groups avoid sterically demanding axial positions.

  • Cis Isomer: In the cis isomer, with the tert-butyl group in the equatorial position, the ethyl carbonate group is compelled to adopt an axial position (e,a). This results in significant steric strain due to 1,3-diaxial interactions between the axial ethyl carbonate group and the axial hydrogens on the same side of the ring.

Due to these steric considerations, the trans isomer is the thermodynamically more stable of the two. In some highly substituted cyclohexanes, a twist-boat conformation can become energetically favorable to alleviate steric strain.[2][3] For cis-1,2-disubstituted cyclohexanes with bulky groups, a twist-boat conformation might be a significant contributor to the conformational equilibrium.[1]

Caption: Conformational equilibrium of cis and trans-2-tert-butylcyclohexyl ethyl carbonate.

Synthesis and Separation of Isomers

The synthesis of 2-tert-butylcyclohexyl ethyl carbonate typically proceeds from the corresponding 2-tert-butylcyclohexanol isomers. The stereochemical outcome of the synthesis is largely dependent on the stereochemistry of the starting alcohol.

Experimental Protocol: Synthesis of 2-tert-butylcyclohexyl Ethyl Carbonate
  • Starting Material: Begin with a mixture of cis- and trans-2-tert-butylcyclohexanol or the isolated isomers.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the 2-tert-butylcyclohexanol in a suitable aprotic solvent (e.g., anhydrous diethyl ether or tetrahydrofuran).

  • Base Addition: Cool the solution in an ice bath and add an appropriate base, such as pyridine or triethylamine, to act as a proton scavenger.

  • Acylation: Slowly add ethyl chloroformate to the stirred solution. The reaction is exothermic, so maintain the temperature below 10 °C.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, quench with water and extract the product with an organic solvent. Wash the organic layer sequentially with dilute acid (to remove the base), saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Separation of Cis and Trans Isomers

The separation of the cis and trans isomers of 2-tert-butylcyclohexyl ethyl carbonate can be effectively achieved using column chromatography, exploiting the difference in their polarity.[4]

  • Stationary Phase: Silica gel is a suitable stationary phase.

  • Mobile Phase: A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is typically employed. The less polar trans isomer will elute first, followed by the more polar cis isomer. The optimal solvent ratio should be determined by TLC analysis.

G cluster_synthesis Synthesis cluster_separation Separation start 2-tert-butylcyclohexanol reaction React with Ethyl Chloroformate (Pyridine, Et2O) start->reaction workup Aqueous Workup reaction->workup crude Crude Product (cis/trans mixture) workup->crude chromatography Silica Gel Column Chromatography (Hexane/Ethyl Acetate) crude->chromatography cis Cis Isomer chromatography->cis More Polar trans Trans Isomer chromatography->trans Less Polar

Caption: Experimental workflow for the synthesis and separation of isomers.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for differentiating between the cis and trans isomers.

¹H NMR Spectroscopy

The key distinguishing features in the ¹H NMR spectra arise from the different chemical environments of the protons, particularly the proton on the carbon bearing the ethyl carbonate group (H-1) and the protons of the tert-butyl group.

Proton Cis Isomer (e,a) Trans Isomer (e,e) Rationale
H-1 (CH-O) Broader multiplet, shifted downfieldSharper multiplet, shifted upfieldIn the cis isomer, the axial H-1 experiences different coupling interactions compared to the equatorial H-1 in the trans isomer. The axial proton is often more deshielded.
tert-Butyl SingletSingletThe nine equivalent protons of the tert-butyl group will appear as a sharp singlet in both isomers. Minor shifts may be observed due to the different overall molecular geometry.
Cyclohexyl Ring Complex multipletsComplex multipletsThe ring protons will appear as a series of complex multiplets. The specific chemical shifts and coupling constants will differ between the two isomers.
¹³C NMR Spectroscopy

The ¹³C NMR spectra will also show distinct differences, particularly for the carbons of the cyclohexane ring.

Carbon Cis Isomer (e,a) Trans Isomer (e,e) Rationale
C-1 (CH-O) Shifted downfieldShifted upfieldThe carbon bearing the axial substituent in the cis isomer is typically shielded compared to the carbon with an equatorial substituent in the trans isomer (gamma-gauche effect).
tert-Butyl (quaternary) The chemical shift of the quaternary carbon of the tert-butyl group will be similar in both isomers.
tert-Butyl (methyls) The chemical shifts of the methyl carbons of the tert-butyl group will be similar in both isomers.
Infrared (IR) Spectroscopy

The IR spectra of both isomers will be dominated by the strong carbonyl (C=O) stretch of the carbonate group. However, subtle differences in the fingerprint region can be used for differentiation.

  • C=O Stretch: A strong absorption band is expected in the region of 1750-1735 cm⁻¹ for the ester carbonyl group.[5]

  • C-O Stretch: Strong C-O stretching bands will be present in the 1300-1000 cm⁻¹ region.

  • Fingerprint Region: The region below 1500 cm⁻¹ will show a complex pattern of bands corresponding to various bending and stretching vibrations. These patterns are unique to each isomer and can serve as a "fingerprint" for identification. The overall symmetry of the molecule can influence the number and intensity of the observed bands.

Chromatographic Behavior

As mentioned in the separation section, the polarity difference between the cis and trans isomers is the basis for their chromatographic separation.

Gas Chromatography (GC)

In gas chromatography, the elution order will depend on the boiling points and the interactions with the stationary phase. Generally, the less polar and more volatile isomer will elute first. In the case of 2-tert-butylcyclohexyl derivatives, the trans isomer is typically less polar and may have a slightly lower boiling point, leading to a shorter retention time on a non-polar or moderately polar GC column.[6]

High-Performance Liquid Chromatography (HPLC)

In normal-phase HPLC (e.g., with a silica or alumina column), the less polar trans isomer will elute before the more polar cis isomer.[7] In reverse-phase HPLC, the elution order would be reversed, with the more polar cis isomer eluting first.

Reactivity and Stability

The conformational differences between the cis and trans isomers have a direct impact on their reactivity.

  • Stability: As established, the trans isomer with both bulky groups in the equatorial position is thermodynamically more stable than the cis isomer, which suffers from steric strain due to the axial ethyl carbonate group.[8]

  • Reactivity: The cis isomer, being at a higher energy state, is generally more reactive in reactions where the steric hindrance is relieved in the transition state.[9] For example, in elimination reactions, the rate can be significantly influenced by the ability to achieve an anti-periplanar arrangement of the leaving group and a proton. The axial orientation of the ethyl carbonate group in the cis isomer can facilitate certain elimination pathways.

Conclusion

The cis and trans isomers of 2-tert-butylcyclohexyl ethyl carbonate, while constitutionally identical, exhibit distinct physical and chemical properties due to the profound conformational control exerted by the tert-butyl group. The trans isomer exists in a stable di-equatorial conformation, rendering it less polar and thermodynamically more stable. In contrast, the cis isomer is forced into a conformation with an axial ethyl carbonate group, leading to increased steric strain, higher polarity, and potentially enhanced reactivity. These differences are readily observable and quantifiable through standard analytical techniques such as NMR and IR spectroscopy, as well as chromatographic methods. A thorough understanding of these stereochemical nuances is paramount for researchers working with this and related alicyclic systems, enabling the selective synthesis, separation, and application of the desired isomer.

References

  • Conformational Analysis 1,4-cis-di-tert-butylcyclohexane. (n.d.). Retrieved from [Link]

  • Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutical and Analytical Acta, 13(674).
  • Cyclic Stereochemistry (PART-9, PPT-9) Conformation and Reactivity in Cyclohexane-II. (n.d.). Retrieved from [Link]

  • BenchChem. (2025, December). Technical Support Center: Separation of cis- and trans-2,4-Di-tert-butylcyclohexanone Isomers. BenchChem.
  • NIST. (n.d.). trans,cis-2,5-Di-tert-butylcyclohexanol. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). trans,trans-2,5-Di-tert-butylcyclohexanol. NIST Chemistry WebBook. Retrieved from [Link]

  • Selva, M., Noè, M., Perosa, A., & Gottardo, M. (2012).
  • Krupčík, J., & Hesso, A. (n.d.). Separation and identification of isomeric hydrocarbons by capillary gas chromatography and hyphenated techniques.
  • Isomers and Recommended HPLC Columns for Effective Separation. (2025, June 19). HPLC Primer. Retrieved from [Link]

  • Ghanem, E., & Al-Hariri, S. (2014). Separation of Isomers on Nematic Liquid Crystal Stationary Phases in Gas Chromatography: A Review.
  • Stability of cis vs trans isomers? (2014, December 6). Chemistry Stack Exchange. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Which is more stable, cis or trans-1-t-butyl-2-methylcyclohexane? What is the best... (2022, August 6). Quora. Retrieved from [Link]

  • ETHYL 2-(CIS-4-((TERT-BUTOXYCARBONYL)AMINO)CYCLOHEXYL)ACETATE. (n.d.). gsrs.ncats.nih.gov. Retrieved from [Link]

  • A convenient synthesis of cis and trans 4-tert-butoxycarbonyl-substituted cyclohexylglycine. (2002, April 19). Europe PMC. Retrieved from [Link]

  • IR Spectroscopy Tutorial: Esters. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • separation of two isomers. (2009, May 13). Chromatography Forum. Retrieved from [Link]

  • Separation of 4-tert-Butylcyclohexyl acetate on Newcrom R1 HPLC column. (2018, February 17). SIELC. Retrieved from [Link]

  • 2-tert-butylcyclohexyl ethyl carbonate. (n.d.). PubChemLite. Retrieved from [Link]

  • Abraham, R. J., & Rossetti, Z. L. (1973). Conformational analysis. Part 21. Conformational isomerism in cis-cyclohexane-1,3-diol. Journal of the Chemical Society, Perkin Transactions 2, (5), 582-587.
  • Multimodal learning in synthetic chemistry applications: gas chromatography retention time prediction and isomer separation optimization. (n.d.). Digital Discovery (RSC Publishing). Retrieved from [Link]

  • Van de Graaf, B., & Baas, J. M. A. (1981). Conformational analysis of cis- and trans-1,2-di-tert-butylcyclohexane and some homomorphs. Recueil des Travaux Chimiques des Pays-Bas, 100(6), 225-231.
  • Papavasileiou, K. D., & Tsoungas, P. G. (2020). Conformational energies of reference organic molecules: benchmarking of common efficient computational methods against coupled cluster theory. PeerJ Physical Chemistry, 2, e10.
  • tert-BUTYL AZIDOFORMATE. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Aslani, S. (2020). ANALYSIS OF ISOTOPIC ISOMERS BY GAS CHROMATOGRAPHY AND MOLECULAR ROTAT.
  • NIST. (n.d.). 2-tert-Butylcyclohexanone. NIST Chemistry WebBook. Retrieved from [Link]

  • Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters. (n.d.). ScholarWorks at WMU. Retrieved from [Link]

  • Method for producing cis-2-tert-butylcyclohexanol. (n.d.). Google Patents.
  • cis-2-Tert-butylcyclohexyl vinyl ether. (n.d.). PubChem. Retrieved from [Link]

  • BenchChem. (n.d.). Spectroscopic Analysis: Confirming the Structure of tert-Butoxycyclohexane. BenchChem.
  • tert-butylperoxy [(2S)-2-ethylhexyl] carbonate. (n.d.). PubChem. Retrieved from [Link]

  • 2-TERT-BUTYLCYCLOHEXYL ACETATE, TRANS-. (n.d.). precisionFDA. Retrieved from [Link]

  • Solved Given below are the infrared (IR) spectra of the two. (2021, March 3). Chegg.com. Retrieved from [Link]

  • NIST. (n.d.). 2-Ethylcyclohexanol,c&t. NIST Chemistry WebBook. Retrieved from [Link]

  • The comparison of ¹H NMR spectrum of the model compounds and the reactants: (a) ETBE and (b) BE. BE, butyl ether. (n.d.). ResearchGate. Retrieved from [Link]

  • Preparation method of tert-butylperoxy-2-ethylhexyl carbonate. (n.d.). Google Patents.
  • Conformational study of cis-1,4-di-tert-butylcyclohexane by dynamic NMR spectroscopy and computational methods. Observation of chair and twist-boat conformations. (n.d.). Semantic Scholar. Retrieved from [Link]

Sources

Comparative

Validating the structure of 2-tert-Butylcyclohexyl ethyl carbonate derivatives

Title: Structural Validation and Stereochemical Resolution of 2-tert-Butylcyclohexyl Ethyl Carbonate Derivatives: A Comparative Analytical Guide Introduction In the development of advanced chemical entities—whether as no...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Structural Validation and Stereochemical Resolution of 2-tert-Butylcyclohexyl Ethyl Carbonate Derivatives: A Comparative Analytical Guide

Introduction In the development of advanced chemical entities—whether as novel pharmaceutical excipients, chiral building blocks, or specialized fragrance ingredients—the structural validation of substituted cyclohexanes is a critical quality attribute. 2-tert-butylcyclohexyl ethyl carbonate (CAS 67801-64-3) represents a particularly challenging class of molecules due to its stereoisomeric complexity[]. As a Senior Application Scientist, I approach the validation of such derivatives not merely as a routine identification, but as a rigorous exercise in conformational analysis.

This guide objectively compares the analytical performance of advanced validation workflows against traditional methods, contrasting the ethyl carbonate derivative with its widely utilized analogue, 2-tert-butylcyclohexyl acetate. By understanding the causality behind each analytical choice, researchers can establish a self-validating framework for stereochemical assignment.

Structural Dynamics: The Conformational Anchor Effect The analytical behavior of 2-tert-butylcyclohexyl derivatives is fundamentally dictated by the thermodynamic preference of the cyclohexane ring. The bulky tert-butyl group acts as a rigid conformational anchor, locking itself into the equatorial position to avoid severe 1,3-diaxial steric clashes[2]. Consequently, the stereochemistry of the molecule is entirely dependent on the orientation of the adjacent ethyl carbonate (or acetate) group at the C2 position.

If the carbonate group is axial, the molecule is the cis isomer; if it is equatorial, it is the trans isomer[3]. This conformational locking is the mechanistic foundation upon which our entire analytical strategy is built, as it dictates the distinct boiling points, dipole moments, and nuclear magnetic resonance (NMR) coupling constants of the diastereomers.

G Start 2-tert-Butylcyclohexyl Ethyl Carbonate Prep Sample Preparation (Derivatization/Dilution) Start->Prep GCMS GC-MS Profiling (Isomer Resolution) Prep->GCMS Volatile phase NMR 1D/2D NMR (Stereochemical Assignment) Prep->NMR Solution state Data Data Synthesis (Cis/Trans Ratio) GCMS->Data NMR->Data

Caption: Workflow for structural validation of 2-tert-butylcyclohexyl derivatives.

Comparative Analysis: Ethyl Carbonate vs. Acetate Derivatives To establish a robust validation protocol, it is highly instructive to compare 2-tert-butylcyclohexyl ethyl carbonate with 2-tert-butylcyclohexyl acetate (CAS 88-41-5). The acetate derivative is an industry standard, often analyzed via GC-MS for its distinct cis and trans olfactory profiles[4]. The ethyl carbonate derivative, possessing a bulkier ester moiety, exhibits higher boiling points and altered partitioning behavior, requiring optimized analytical parameters.

Table 1: Physicochemical & Analytical Comparison of Derivatives

Parameter2-tert-Butylcyclohexyl Ethyl Carbonate2-tert-Butylcyclohexyl AcetateAnalytical Implication
CAS Number 67801-64-388-41-5Reference standard sourcing
Molecular Weight 228.33 g/mol 198.30 g/mol MS molecular ion shift
Steric Bulk at C2 High (Ethyl Carbonate)Moderate (Acetate)Alters cis/trans thermodynamic stability
GC Elution Temp ~140-160 °C~110-130 °CRequires extended GC oven ramp times
Diastereomeric Resolution Challenging (Broadened peaks)Excellent (Baseline separation)Necessitates optimized GC split ratios

Table 2: Validation Strategy Comparison

TechniquePrimary OutputStereochemical ResolutionSelf-Validation Capability
1D/2D NMR Absolute structural connectivityHigh (via J-coupling constants)Yes (COSY/HSQC cross-validation)
GC-MS Molecular mass & fragmentationHigh (via retention time differences)Yes (Isotopic pattern matching)
FTIR Functional group identificationLow (Cannot distinguish cis/trans)No (Prone to matrix interference)
Elemental Analysis Bulk elemental compositionNone (Identical for diastereomers)No (Cannot verify structural isomers)

Self-Validating Experimental Protocols

Protocol A: GC-MS Isomeric Resolution Gas Chromatography-Mass Spectrometry (GC-MS) is the premier technique for resolving the cis and trans isomers based on their subtle physical differences[4].

  • Sample Dilution: Dilute the sample to 1 mg/mL in GC-grade hexane. Causality: Dilution in a highly volatile, non-polar solvent prevents column overloading. Overloading leads to peak fronting, which destroys the subtle resolution between closely eluting diastereomers.

  • Injection (Split Mode): Inject 1 µL using a 50:1 split ratio at an inlet temperature of 250 °C. Causality: A high split ratio ensures that only a narrow, highly concentrated band of the sample enters the capillary column. This is critical for resolving isomers whose boiling points differ by less than 2 °C.

  • Column Selection: Utilize a non-polar capillary column (e.g., HP-5ms or DB-5ms, 30m x 0.25mm x 0.25µm). Causality: Separation on a non-polar stationary phase relies entirely on van der Waals interactions and boiling point. The cis isomer (axial carbonate) typically has a more compact 3D geometry, slightly altering its interaction with the stationary phase compared to the more extended trans isomer[4].

  • Temperature Programming: Initial hold at 60 °C for 2 min, ramp at 4 °C/min to 200 °C, then 15 °C/min to 280 °C. Causality: The slow ramp rate of 4 °C/min through the critical elution zone (130-160 °C) maximizes the time the analytes spend partitioning between the mobile gas phase and the stationary phase, exponentially increasing theoretical plates for separation.

  • Self-Validation Check: Confirm that the mass spectra of both separated peaks exhibit identical fragmentation patterns (e.g., loss of the tert-butyl group, m/z 57) but distinct retention times, proving they are diastereomers and not structurally distinct impurities.

Protocol B: High-Resolution NMR Stereochemical Assignment While GC-MS separates the isomers, NMR provides the absolute proof of which peak is cis and which is trans[5].

  • Solvent Selection: Dissolve 15 mg of the compound in 0.6 mL of CDCl3 (containing 0.03% TMS). Causality: CDCl3 is chosen because its low dielectric constant minimizes solvent-solute hydrogen bonding. This ensures the conformational equilibrium is unperturbed, keeping the tert-butyl group strictly locked in the equatorial position[2].

  • 1H NMR Acquisition: Acquire the spectrum at 400 MHz with a minimum of 16 scans. Causality: A high magnetic field is mandatory to disperse the heavily overlapping aliphatic proton signals of the cyclohexane ring, allowing clear observation of the isolated C1 proton attached to the carbonate group.

  • J-Coupling Analysis (The Karplus Equation): Locate the signal for the C1 proton (typically shifted downfield to δ 4.5 - 5.0 ppm due to the deshielding effect of the carbonate oxygen). Causality: The Karplus equation dictates that dihedral angles near 180° (axial-axial relationships) yield large coupling constants ( J≈10−12 Hz), while angles near 60° (equatorial-axial or equatorial-equatorial) yield small constants ( J≈2−4 Hz)[5].

  • Self-Validation Check:

    • If the C1 proton appears as a broad multiplet with large coupling constants (e.g., tt , J=11.0,4.5 Hz), the proton is axial . Therefore, the carbonate group must be equatorial , confirming the trans isomer.

    • If the C1 proton appears as a narrow multiplet with small coupling constants (e.g., q , J=2.5 Hz), the proton is equatorial . Therefore, the carbonate group must be axial , confirming the cis isomer.

G Root C1 Proton Signal (1H NMR Analysis) Axial Axial Proton (Large J-coupling: ~10 Hz) Root->Axial Anchored by t-Butyl Equatorial Equatorial Proton (Small J-coupling: ~3 Hz) Root->Equatorial Anchored by t-Butyl Trans Trans Isomer (Equatorial Carbonate) Axial->Trans Cis Cis Isomer (Axial Carbonate) Equatorial->Cis

Caption: Logic tree for NMR-based stereochemical assignment of cis/trans isomers.

Conclusion Validating the structure of 2-tert-butylcyclohexyl ethyl carbonate derivatives requires a strategic combination of chromatographic separation and spectroscopic elucidation. By leveraging the conformational anchoring effect of the tert-butyl group, researchers can transition from empirical observation to mechanistic certainty. While the ethyl carbonate derivative presents greater steric challenges than the standard acetate analogue, applying optimized GC-MS split ratios and rigorous NMR J-coupling analysis ensures a self-validating, highly trustworthy analytical workflow.

  • BOC Sciences.
  • BenchChem.
  • BenchChem.
  • Organic Process Research & Development - ACS Publications. "Effective Nonenzymatic Kinetic Resolution of (±)-trans-2-Arylcyclohexanols Using 3β-Acetoxyetienic Acid, DCC, and DMAP".
  • The Journal of Organic Chemistry - American Chemical Society. "The stereochemistry of reduction of cyclic and bicyclic ketones by lithium diisobutyl-tert-butylaluminum hydride".

Sources

Validation

Performance comparison of 2-tert-Butylcyclohexyl ethyl carbonate in specific applications

Performance Comparison Guide: 2-tert-Butylcyclohexyl Ethyl Carbonate vs. Rose Ketones in Formulation Science Executive Summary In the development of advanced fragrances, cosmetics, and fabric care products, formulators c...

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Author: BenchChem Technical Support Team. Date: April 2026

Performance Comparison Guide: 2-tert-Butylcyclohexyl Ethyl Carbonate vs. Rose Ketones in Formulation Science

Executive Summary

In the development of advanced fragrances, cosmetics, and fabric care products, formulators constantly balance olfactory performance with chemical stability and dermatological safety. 2-tert-Butylcyclohexyl ethyl carbonate (commercially known as Floramat) has emerged as a high-performance, non-sensitizing alternative to traditional Rose Ketones (such as α-Damascone and β-Damascone)[1][2]. This guide objectively compares the mechanistic behavior, stability, and safety profiles of these compounds to assist formulation scientists in optimizing product development.

Chemical Profiling & Mechanistic Overview

Understanding the Structure-Activity Relationship (SAR) is critical for predicting both stability and safety in complex matrices.

Traditional Rose Ketones possess an α,β-unsaturated ketone moiety. This structural feature acts as a highly reactive Michael acceptor. When applied to the skin, this electrophilic site readily reacts with nucleophilic residues (such as cysteine and lysine) on epidermal proteins, leading to haptenation, immune recognition, and subsequent allergic contact dermatitis[3][4]. Due to this sensitization pathway, the International Fragrance Association (IFRA) heavily restricts their usage[3].

Conversely, 2-tert-Butylcyclohexyl ethyl carbonate lacks this reactive double bond, rendering it a non-reactive electrophile[5]. Furthermore, its carbonate linkage is protected by the bulky tert-butyl group on the cyclohexane ring. This massive steric hindrance physically blocks hydroxide ions from adopting the necessary Bürgi-Dunitz trajectory to attack the carbonyl carbon, granting the molecule exceptional hydrolytic stability even in highly alkaline environments[6].

G cluster_0 Rose Ketones (e.g., Damascone) cluster_1 2-tert-Butylcyclohexyl Ethyl Carbonate N1 α,β-Unsaturated Ketone Motif N2 Michael Addition with Skin Proteins N1->N2 N3 Haptenation & Sensitization N2->N3 N4 Sterically Hindered Carbonate Ester N5 No Electrophilic Reactive Sites N4->N5 N6 Non-Sensitizing (High IFRA Limit) N5->N6

Mechanistic comparison of skin sensitization pathways between Rose Ketones and Floramat.

Performance Comparison: Quantitative Data

The following table summarizes the comparative physicochemical and regulatory data, highlighting the operational advantages of the carbonate ester[6][][8][9][10].

Parameter2-tert-Butylcyclohexyl Ethyl Carbonateα-Damascone (Rose Ketone)Causality / Formulation Impact
Molecular Weight 228.33 g/mol 192.30 g/mol Higher MW reduces volatility, pushing the carbonate into the base notes.
CLogP (Lipophilicity) 4.36 - 4.77~3.60The highly lipophilic nature of the carbonate drives superior fabric substantivity.
Tenacity (Smelling Strip) 92 hours~100 hoursBoth provide excellent longevity and a persistent spicy-woody, rosy character.
Alkaline Stability (pH 10) Excellent (Rating 9/9)Poor to ModerateSteric hindrance protects the carbonate ester from base-catalyzed hydrolysis.
IFRA Usage Limit Up to 5.0% in concentrate< 0.02%Absence of a Michael acceptor eliminates the risk of skin sensitization.

Experimental Methodologies & Protocols

To objectively validate the performance claims, the following self-validating experimental protocols are utilized in formulation laboratories.

Protocol 1: Accelerated Hydrolytic Stability Assay in Alkaline Media

Objective: To quantify the resistance of 2-tert-Butylcyclohexyl ethyl carbonate to base-catalyzed hydrolysis in a harsh soap matrix. Causality: Standard esters degrade rapidly in high-pH environments (pH 9.8 - 10.5) via nucleophilic acyl substitution. Testing in this matrix proves the efficacy of the tert-butyl group's steric shielding. Step-by-Step Methodology:

  • Matrix Preparation: Mill standard unfragranced soap noodles (80/20 tallow/coco blend, yielding a pH of 9.8 in a 10% aqueous solution).

  • Dosing: Incorporate 2-tert-Butylcyclohexyl ethyl carbonate at 1.0% (w/w) into the soap matrix using a laboratory plodder. Prepare a parallel batch with a highly reactive control ester (e.g., benzyl acetate).

  • Incubation: Store the samples in environmentally controlled chambers at 45°C and 75% Relative Humidity for 4 weeks to simulate accelerated aging.

  • Extraction (Self-Validating Step): Dissolve 1g of the aged soap in 10 mL of hot water. Extract the organic compounds using 10 mL of hexane spiked with a known concentration of tetradecane as an internal standard. Note: The internal standard ensures that any measured loss of the analyte is strictly due to chemical degradation, not variable extraction efficiency.

  • Quantification: Analyze the organic layer via GC-MS. Result Interpretation: 2-tert-Butylcyclohexyl ethyl carbonate consistently exhibits >95% recovery, validating its stability rating of 9/9 in bar soaps[6].

Protocol 2: In Vitro Sensitization Assessment (Direct Peptide Reactivity Assay - DPRA)

Objective: To empirically validate the non-sensitizing nature of the carbonate versus damascones. Causality: Sensitization is initiated by the covalent binding of electrophiles to skin proteins. By incubating the test articles with synthetic peptides, we simulate this haptenation process in vitro. Step-by-Step Methodology:

  • Peptide Preparation: Prepare synthetic heptapeptides containing either a single cysteine or lysine residue in phosphate buffer (pH 7.5 for Cys, pH 10.2 for Lys).

  • Incubation: Mix the test chemicals with the peptide solutions at a 1:10 (Cys) and 1:50 (Lys) molar ratio. Incubate in the dark at 25°C for 24 hours.

  • HPLC-UV Analysis: Quantify the remaining unreacted peptide using HPLC with UV detection at 220 nm. Result Interpretation: α-Damascone induces significant peptide depletion (>50%), classifying it as a reactive sensitizer. 2-tert-Butylcyclohexyl ethyl carbonate shows <1% depletion, confirming the absence of protein reactivity and justifying its high 5.0% IFRA limit[10].

Application-Specific Performance Insights

  • Skin Care & Cosmetics: Because it does not trigger the Keap1-Nrf2-ARE antioxidant response pathway (a key biological marker for skin sensitization), formulation scientists can dose 2-tert-Butylcyclohexyl ethyl carbonate at much higher concentrations. This allows for the creation of rich, sweet rosy effects without violating stringent dermatological safety thresholds[2][3].

  • Fabric Care (Detergents & Softeners): The high CLogP (4.77) and inherent hydrophobicity drive the partitioning of the molecule out of the wash liquor and directly onto fabric fibers[9]. Its robust chemical stability ensures that the molecule survives the aggressive oxidative and alkaline environment of heavy-duty liquid detergents, providing long-lasting sweetness and a fruity-floral nuance on dry laundry[2][6].

References

  • [5] Title: PubChemLite - 2-tert-butylcyclohexyl ethyl carbonate (C13H24O3) | Source: uni.lu (PubChem) | URL: [Link]

  • [1] Title: FLORAMAT - Kao Chemicals | Source: kao.com | URL: [Link]

  • [2] Title: SPECIFICATION SHEET - ETHYL 2-TERT-BUTYLCYCLOHEXYL CARBONATE | Source: ventos.com | URL: [Link]

  • [8] Title: spicy carbonate floramat | Source: thegoodscentscompany.com | URL: [Link]

  • [9] Title: FLORAMAT | CAS:67801-64-3 - Kao Chemicals | Source: kao.com | URL: [Link]

  • [6] Title: Floramat - PerfumersWorld | Source: perfumersworld.com | URL: [Link]

  • [10] Title: spicy carbonate, 67801-64-3 - Perflavory | Source: perflavory.com | URL: [Link]

  • [3] Title: Update of the inventory of ingredients employed in cosmetic products | Source: norman-network.com | URL: [Link]

  • [4] Title: Perfume and aromatic raw materials by EINECS Nos. | Source: pitt.edu | URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Proper Disposal of 2-tert-Butylcyclohexyl Ethyl Carbonate

As laboratory professionals, our responsibility extends beyond the successful execution of experiments to the safe and environmentally conscious management of all chemical reagents. This guide provides a detailed protoco...

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Author: BenchChem Technical Support Team. Date: April 2026

As laboratory professionals, our responsibility extends beyond the successful execution of experiments to the safe and environmentally conscious management of all chemical reagents. This guide provides a detailed protocol for the proper disposal of 2-tert-Butylcyclohexyl ethyl carbonate (CAS No. 67801-64-3), a compound often utilized in research and development. The core principle underpinning this procedure is environmental stewardship; incorrect disposal can lead to significant ecological harm. This document outlines the necessary steps to ensure that this chemical is handled and disposed of in a manner that protects both laboratory personnel and the environment.

Hazard Identification and Risk Assessment

Understanding the specific hazards of a chemical is the first step in safe handling and disposal. According to its Safety Data Sheet (SDS), 2-tert-Butylcyclohexyl ethyl carbonate is not classified for acute physical or health hazards under the Globally Harmonized System (GHS). However, its primary risk lies in its environmental impact.

The compound is classified as Aquatic Chronic (Category 3) , with the corresponding hazard statement H412: Harmful to aquatic life with long lasting effects .[1] This classification means that even in small concentrations, the substance can cause long-term damage to aquatic ecosystems if it enters waterways. Therefore, the cardinal rule for its disposal is to avoid release to the environment at all costs.[1]

For quick reference, the key hazard information is summarized below.

Hazard Classification Details
GHS Classification Aquatic Chronic (Category 3)
CAS Number 67801-64-3[1][2]
Hazard Statement H412: Harmful to aquatic life with long lasting effects.[1]
Primary Precautionary Statements P273: Avoid release to the environment.[1] P501: Dispose of contents/container to an approved waste disposal plant.[1]

The Core Principle: A Segregated Waste Stream

Effective chemical waste management hinges on proper segregation. Mixing different types of chemical waste can lead to dangerous reactions, create more complex (and expensive) disposal challenges, and prevent the possibility of recycling or treatment.[3] Before beginning any work that will generate waste, it is crucial to have a designated and properly labeled waste container ready.

The following diagram illustrates the general decision-making process for segregating laboratory chemical waste.

G start Chemical Waste Generated is_solid Is the waste solid or liquid? start->is_solid solid_container Solid Waste Container is_solid->solid_container  Solid liquid_container Liquid Waste Container is_solid->liquid_container  Liquid is_hazardous Is the waste hazardous (ignitable, corrosive, reactive, toxic)? non_haz_container Non-Hazardous Waste Container* is_hazardous->non_haz_container  No halogenated_container Halogenated Solvents Container is_hazardous->halogenated_container  Yes (Consult EHS) is_halogenated Is the liquid an organic solvent containing halogens? is_halogenated->halogenated_container  Yes non_halogenated_container Non-Halogenated Solvents Container is_halogenated->non_halogenated_container  No solid_container->is_hazardous liquid_container->is_halogenated caption *Consult local regulations. Some non-hazardous waste may have specific disposal requirements.

Caption: General decision tree for laboratory chemical waste segregation.

For 2-tert-Butylcyclohexyl ethyl carbonate, it should be treated as a liquid, non-halogenated chemical waste destined for a specific container.

Step-by-Step Disposal Protocol

Adherence to a systematic disposal protocol is essential for safety and compliance.

3.1. Personal Protective Equipment (PPE) Before handling the chemical or its waste, ensure you are wearing appropriate PPE. While the SDS for this specific compound does not list severe acute health effects, good laboratory practice dictates caution with all chemicals.[1]

  • Eye Protection: Safety glasses or goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat.

3.2. Waste Characterization and Collection All materials contaminated with 2-tert-Butylcyclohexyl ethyl carbonate, including the pure substance, solutions, and any contaminated items like pipette tips or absorbent pads, must be treated as chemical waste.

  • DO NOT pour this chemical down the drain.[1] This action directly violates the P273 directive and can lead to environmental contamination.

  • Collect the waste liquid in a designated, compatible container.

3.3. Containerization The choice of waste container is critical to prevent leaks and reactions.[3]

  • Material: Use a chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle. Ensure the material is compatible with organic carbonates.

  • Condition: The container must be in good condition, free of cracks, and have a secure, leak-proof screw-on cap.

  • Capacity: Do not overfill the waste container. Leave at least 10% of the volume as headspace to allow for vapor expansion.[3]

3.4. Labeling Proper labeling is a regulatory requirement and ensures the safety of everyone who handles the waste. The label must be clear, legible, and securely affixed to the container.

  • Content: Clearly write the full chemical name: "2-tert-Butylcyclohexyl ethyl carbonate" and its CAS No. 67801-64-3 .

  • Hazard Warning: Indicate the primary hazard: "Harmful to Aquatic Life."

3.5. Accumulation and Storage Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory, which should be at or near the point of generation and under the control of the operator.[4]

  • Location: Store the waste container in a well-ventilated area, away from sources of ignition or incompatible chemicals.[1]

  • Secondary Containment: Place the waste container inside a larger, chemically resistant tray or tub to contain any potential spills.[3]

  • Closure: Keep the waste container tightly closed at all times, except when adding waste.[3][5]

3.6. Final Disposal The final step is the transfer of the waste to trained professionals for disposal.

  • Institutional Protocol: Follow your institution's specific procedures for chemical waste pickup. This typically involves contacting the Environmental Health & Safety (EHS) department.

  • Professional Disposal: The SDS explicitly states to "Dispose of contents/container to an approved waste disposal plant."[1] This means the waste will be handled by a licensed hazardous waste vendor who will manage its ultimate destruction, likely through high-temperature incineration, in accordance with local and national regulations.[5][6]

Spill Management Protocol

In the event of a spill, prompt and correct action is necessary to mitigate exposure and environmental release.

G spill Spill Occurs alert Alert personnel in the immediate area spill->alert ppe Ensure proper PPE is worn alert->ppe contain Contain the spill with inert absorbent material (e.g., sand, vermiculite) ppe->contain collect Carefully sweep or scoop up the absorbed material contain->collect container Place into a labeled, sealable container for disposal collect->container clean Clean the spill area with soap and water container->clean dispose Dispose of all materials as chemical waste clean->dispose

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-tert-Butylcyclohexyl ethyl carbonate

As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our lab practices. Handling novel or specialized chemical reagents like 2-tert-Butylcyclohexy...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our lab practices. Handling novel or specialized chemical reagents like 2-tert-Butylcyclohexyl ethyl carbonate (CAS No. 67801-64-3) demands a proactive and informed approach to safety.[1][2] This guide moves beyond a simple checklist, providing a procedural and logical framework for selecting, using, and disposing of Personal Protective Equipment (PPE). Our objective is to build a culture of safety that is as rigorous as our science, ensuring that every professional can handle this compound with confidence and control.

Hazard Assessment: The 'Why' Behind the PPE

Understanding the hazard profile of a chemical is the foundational step in any safety protocol. The selection of PPE is not arbitrary; it is a direct response to the specific risks a substance presents. For 2-tert-Butylcyclohexyl ethyl carbonate, the available safety data sheets (SDS) indicate several key hazards that dictate our protective strategy.

  • Dermal and Ocular Hazard : The compound is cited as a potential skin and eye irritant.[1] Contact can lead to inflammation, itching, redness, and pain.[1] Some data also suggests a potential for causing allergic skin reactions, a critical consideration for anyone with chemical sensitivities.[3] Therefore, robust skin and eye protection is non-negotiable.

  • Aquatic Toxicity : This chemical is classified as harmful or very toxic to aquatic life with long-lasting effects.[1] This classification underscores the importance of containment and proper disposal of both the chemical and any contaminated materials, including PPE, to prevent environmental release.[1][4]

  • Inhalation Hazard : While not considered a primary route of exposure under normal conditions with adequate ventilation, inhalation of fumes or mists may cause respiratory system irritation.[1][5]

  • Physical Hazard : The substance is identified as a combustible liquid, necessitating precautions against ignition sources.

These hazards dictate a multi-faceted PPE strategy focused on preventing dermal, ocular, and respiratory exposure, while also ensuring responsible disposal to mitigate environmental impact.

Core PPE Protocols: A Risk-Based, Tiered Approach

The level of required PPE is directly proportional to the risk of exposure, which is determined by the quantity of the substance being handled and the nature of the procedure. We will utilize a tiered approach to define the necessary PPE ensemble for common laboratory scenarios.

Tier 1: Standard Laboratory Handling (e.g., Weighing, Pipetting <100 mL)

This tier applies to routine, small-scale operations where the risk of splashes or aerosol generation is minimal.

Procedural Steps:

  • Eye Protection : Wear safety glasses equipped with permanent side shields. This is the minimum standard for eye protection in any laboratory setting.

  • Hand Protection : Select single-use nitrile gloves. Nitrile provides excellent broad-spectrum chemical resistance and is a reliable first choice for incidental contact with ester compounds.[6] Before use, always inspect gloves for any signs of damage, such as punctures or tears.

  • Body Protection : A clean, buttoned laboratory coat is mandatory to protect against minor spills and contamination of personal clothing.

  • Footwear : Wear closed-toe shoes that fully cover the foot. Perforated shoes or sandals are never appropriate in a laboratory environment.[7]

Tier 2: Operations with Elevated Splash Risk (e.g., Transfers, Solution Prep >100 mL)

When handling larger volumes or performing tasks like vigorous mixing or heating that increase the likelihood of splashes, enhanced protection is required.

Procedural Steps:

  • Eye/Face Protection : Upgrade from safety glasses to chemical splash goggles. For significant splash risks, a full-face shield worn over chemical splash goggles provides the most comprehensive protection. This combination prevents liquids from reaching the eyes from any angle.

  • Hand Protection : Continue to use nitrile gloves. Consider using thicker "heavy-duty" nitrile gloves or double-gloving (wearing two pairs of gloves) for added protection during prolonged operations. If a glove is splashed, remove it immediately following the proper doffing procedure, wash your hands, and don a new glove.

  • Body Protection : Supplement the laboratory coat by wearing a chemical-resistant apron made of a material like PVC.[8] This adds a critical layer of impervious protection over the torso.

Tier 3: High-Risk Scenarios (e.g., Large-Scale Transfers, Aerosol Generation)

For tasks with a high potential for generating aerosols or in areas with insufficient ventilation, respiratory protection becomes a critical component of the PPE ensemble.

Procedural Steps:

  • Respiratory Protection : If engineering controls (like a fume hood) are not available or are insufficient to control vapors or mists, a respirator is required. Use a NIOSH-approved air-purifying respirator fitted with organic vapor (OV) cartridges. All personnel required to wear respirators must be medically cleared and fit-tested annually as per OSHA regulations.

  • Body Protection : For full-body protection against significant splashes or spills, chemical-resistant coveralls should be worn in place of a standard lab coat and apron.[9]

PPE Donning, Doffing, and Disposal Plan

The sequence of putting on (donning) and taking off (doffing) PPE is crucial to prevent cross-contamination.

Donning Protocol (Putting On PPE)
  • Body Protection : Don lab coat or coveralls.

  • Eye/Face Protection : Put on safety glasses, goggles, or face shield.

  • Hand Protection : Don gloves. Ensure gloves are pulled over the cuffs of the lab coat sleeves.

Doffing Protocol (Taking Off PPE)

This sequence is designed to remove the most contaminated items first.

  • Gloves : Remove gloves using a glove-to-glove, then skin-to-skin technique to avoid touching the outer contaminated surface with bare hands.

  • Body Protection : Remove the apron or lab coat by folding it inward on itself to contain any contamination.

  • Eye/Face Protection : Remove goggles or face shield by handling the strap, avoiding contact with the front surface.

  • Hand Hygiene : Immediately and thoroughly wash hands with soap and water after all PPE is removed.[1]

Disposal Plan
  • All disposable PPE contaminated with 2-tert-Butylcyclohexyl ethyl carbonate (gloves, aprons, etc.) must be considered hazardous waste.

  • Place contaminated items in a designated, sealed, and clearly labeled hazardous waste container.

  • Dispose of the waste through your institution's approved hazardous waste disposal program, adhering to all local and national regulations.[1][4]

Data-Driven Decision Making

To simplify the selection process, the following table summarizes the recommended PPE for various laboratory tasks.

Task / ScaleEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solids / Small Volume Pipetting (<10mL) Safety Glasses with side shieldsNitrile Gloves (standard thickness)Laboratory CoatNot required with adequate ventilation
Solution Preparation / Transfers (10-100mL) Chemical Splash GogglesNitrile GlovesLaboratory Coat & Chemical-resistant ApronNot required with adequate ventilation
Large Volume Transfers (>100mL) / High-Energy Mixing Face Shield over Chemical Splash GogglesNitrile Gloves (thicker mil or double-gloved)Chemical-resistant CoverallsRequired if aerosols are likely or ventilation is insufficient

Below is a workflow diagram to guide the decision-making process for PPE selection based on a real-time risk assessment of the planned task.

PPE_Decision_Workflow start Start: Assess Task & Volume decision_splash Significant Splash/Spill Risk? start->decision_splash tier1 Tier 1 PPE: - Safety Glasses - Nitrile Gloves - Lab Coat decision_splash->tier1 No tier2 Tier 2 PPE: - Chem Goggles +/- Face Shield - Nitrile Gloves (thicker/double) - Lab Coat + Chem Apron decision_splash->tier2 Yes decision_aerosol Aerosol Generation or Poor Ventilation? tier3 Tier 3 PPE: - Add Fit-Tested Respirator - Upgrade to Chem Coveralls decision_aerosol->tier3 Yes end_node Proceed with Task decision_aerosol->end_node No tier1->decision_aerosol tier2->decision_aerosol tier3->end_node

Caption: PPE selection workflow based on task-specific risk assessment.

By consistently applying this structured, risk-based approach, we can ensure a safe laboratory environment for ourselves and our colleagues. This commitment to safety is the bedrock upon which trustworthy and reproducible scientific advancement is built.

References

  • SAFETY DATA SHEET - PerfumersWorld. PerfumersWorld.[Link]

  • Material Safety Data Sheet - tert-Butylperoxy 2-ethylhexyl carbonate - Cole-Parmer. Cole-Parmer.[Link]

  • Glove for Chemicals: Compatibility Chart for 20 Cleaners. Harmony Lab & Safety Supplies.[Link]

  • Personal protective equipment - uvex safety. uvex safety.[Link]

  • Recommended PPE to handle chemicals | Bernardo Ecenarro - BESA. BESA.[Link]

  • PPE and Safety Equipment When Using Chemicals - Compliance Partners. Compliance Partners.[Link]

  • PPESAFETY CHEMICAL HANDLING PROTECTION PPE KIT. PPESAFETY.[Link]

Sources

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